Product packaging for ethyl 1-methyl-1H-indole-2-carboxylate(Cat. No.:CAS No. 56559-60-5)

ethyl 1-methyl-1H-indole-2-carboxylate

Cat. No.: B420265
CAS No.: 56559-60-5
M. Wt: 203.24g/mol
InChI Key: FRLLPWADCHCBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 1-methyl-1H-indole-2-carboxylate is a versatile nitrogen-alkylated indole ester that serves as a fundamental building block in medicinal chemistry and drug discovery research. Its primary value lies as a synthetic intermediate for constructing more complex, biologically active molecules. The structure features a protected indole nitrogen and an ester group, making it a privileged scaffold for further functionalization . Researchers utilize this compound extensively in the exploration of structure-activity relationships (SAR), particularly through modifications at the ester group or on the indole ring system itself . In antiviral research, derivatives originating from similar ethyl indole-2-carboxylate scaffolds have been developed into potent inhibitors, such as indolylarylsulfones (IASs), which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 . Furthermore, the indole core is a recognized pharmacophore in investigations for treating neglected tropical diseases, with research compounds based on this scaffold demonstrating in vitro potency against Trypanosoma cruzi , the parasite responsible for Chagas disease . The applications extend to other therapeutic areas, including the development of anticancer agents, anti-inflammatory drugs, and kinase inhibitors, underscoring the broad utility of this chemical entity in pioneering biomedical research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B420265 ethyl 1-methyl-1H-indole-2-carboxylate CAS No. 56559-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLLPWADCHCBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205113
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56559-60-5, 18450-24-3
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18450-24-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ethyl 1-methyl-1H-indole-2-carboxylate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, data-driven insights. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to elucidate the relationships between the compound's structure and its properties.

Core Chemical Properties

This compound is a derivative of indole, a prominent heterocyclic scaffold in many biologically active compounds. The addition of a methyl group at the N1 position and an ethyl carboxylate group at the C2 position significantly influences its physicochemical and reactive characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, ethyl 1H-indole-2-carboxylate, for comparative purposes.

Table 1: Physical and Chemical Properties

PropertyThis compoundEthyl 1H-indole-2-carboxylate
Molecular Formula C₁₂H₁₃NO₂C₁₁H₁₁NO₂[1][2]
Molecular Weight 203.24 g/mol 189.21 g/mol [1][2]
Melting Point No data available122-125 °C[2][3]
Boiling Point No data available324.47 °C (estimated)[3]
Solubility Soluble in methanol and dichloromethane; Insoluble in water.[4]No specific data available, but expected to have low aqueous solubility.
Appearance No data availableBeige solid[5]

Table 2: Spectroscopic Data

Spectroscopic TechniqueThis compoundEthyl 1H-indole-2-carboxylate
¹H NMR Specific data not available in search results.A ¹H NMR spectrum in CDCl₃ has been reported.[6]
¹³C NMR A ¹³C NMR spectrum is available.[7]No specific data available in search results.
IR Spectroscopy No specific data available in search results.IR spectra are available.[1]
Mass Spectrometry No specific data available in search results.Mass spectral data is available.[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through the N-alkylation of ethyl 1H-indole-2-carboxylate. This reaction is a common strategy for the functionalization of the indole nitrogen.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the alkylation of ethyl indol-2-carboxylate.[8]

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C using an ice bath.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Purification:

The final product is purified by column chromatography on silica gel. The appropriate solvent system for elution should be determined by TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed for further purification if necessary.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ethyl_1H_indole_2_carboxylate Ethyl 1H-indole-2-carboxylate Reaction N-Alkylation in DMF Ethyl_1H_indole_2_carboxylate->Reaction NaH Sodium Hydride (Base) NaH->Reaction CH3I Methyl Iodide (Alkylating Agent) CH3I->Reaction Crude_Product Crude Ethyl 1-methyl-1H- indole-2-carboxylate Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Ethyl 1-methyl-1H- indole-2-carboxylate Column_Chromatography->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Synthetic workflow for this compound.

Structure_Property_Relationship cluster_properties Chemical Properties Structure This compound C₁₂H₁₃NO₂ Reactivity Reactivity at: - Ester group (hydrolysis, reduction) - Indole ring (electrophilic substitution) Structure->Reactivity determines Solubility Solubility: - Soluble in organic solvents - Insoluble in water Structure->Solubility influences Spectroscopic_Signature Spectroscopic Signature: - Characteristic NMR shifts - IR absorption bands - Mass fragmentation pattern Structure->Spectroscopic_Signature gives rise to

Caption: Structure-property relationships of the target molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, safety information for the closely related ethyl 1H-indole-2-carboxylate and other indole derivatives provides guidance.

  • General Handling : Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[9][10]

  • Hazards : May cause skin and eye irritation. May be harmful if swallowed or inhaled.[9][10]

  • First Aid :

    • Skin Contact : Wash off with soap and plenty of water.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation : Move person into fresh air.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek medical attention if symptoms persist.[9][10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and materials science.

References

Elucidation of the Molecular Structure: A Technical Guide to Ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of ethyl 1-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry. This document details the spectroscopic data, experimental methodologies, and logical framework used to confirm its molecular structure, presenting the information in a clear and accessible format for scientific professionals.

Molecular and Structural Formula

This compound has the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . The structure consists of a central indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. A methyl group is attached to the nitrogen atom (N-1) of the indole ring, and an ethyl carboxylate group is substituted at the C-2 position.

structure cluster_indole cluster_substituents C1 C2 C7 C3 C4 C5 C6 C8 N C8_COOEt O C8->C8_COOEt N_CH3 H3C N->N_CH3 l1 l2 l3 l4 l5 l6 l7 l8 lN C8_COOEt2 O C8_COOEt->C8_COOEt2 C8_COOEt3 CH2 C8_COOEt2->C8_COOEt3 C8_COOEt4 CH3 C8_COOEt3->C8_COOEt4

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6-7.7d1HH-4
~7.2-7.4m2HH-5, H-6
~7.1d1HH-7
~7.0s1HH-3
~4.4q2H-O-CH₂ -CH₃
~4.0s3HN-CH₃
~1.4t3H-O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~162C=O (ester)
~138C-7a
~128C-2
~127C-3a
~125C-6
~122C-4
~120C-5
~110C-7
~105C-3
~61-O-CH₂ -CH₃
~32N-CH₃
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aromatic and aliphatic)
~1710StrongC=O stretch (ester)
~1540, 1470MediumC=C stretch (aromatic)
~1230StrongC-O stretch (ester)
~750StrongC-H bend (ortho-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
203High[M]⁺ (Molecular ion)
174Medium[M - C₂H₅]⁺
158High[M - OC₂H₅]⁺
130Medium[M - COOC₂H₅]⁺

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and validation of the structural data.

Synthesis of this compound

A common method for the synthesis of N-alkylated indoles involves the alkylation of the corresponding N-H indole.

Protocol:

  • To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the indole nitrogen.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024-4096 scans).

3.2.2. FT-IR Spectroscopy

  • Sample Preparation: A small amount of the neat solid or liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters: Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.2.3. Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression, starting from basic information and building up to a confirmed structure through various analytical techniques.

G A Elemental Analysis & Molecular Formula (C12H13NO2) B Mass Spectrometry (Molecular Weight Confirmation) A->B Provides MW C IR Spectroscopy (Functional Group Identification) A->C Suggests functional groups G Final Structure Confirmation B->G D 13C NMR Spectroscopy (Carbon Environment Analysis) C->D Confirms C=O, aromatic C=C E 1H NMR Spectroscopy (Proton Environment & Connectivity) D->E Correlates carbon types F 2D NMR (COSY, HSQC, HMBC) (Detailed Connectivity) E->F Provides initial H framework F->G Confirms atom-to-atom bonds

Technical Guide: Physical Properties of Ethyl 1-methyl-1H-indole-2-carboxylate (CAS 18450-24-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-1H-indole-2-carboxylate, identified by CAS number 18450-24-3, is an indole derivative that serves as a versatile intermediate in organic synthesis.[1] Its utility is particularly noted in pharmaceutical research for the synthesis of various bioactive molecules and carboxamide derivatives.[1] The structural characteristics of this compound, including the N-methyl substitution and the ethyl ester group at the 2-position, play a significant role in its reactivity and application in medicinal chemistry. This document provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a workflow for a common analytical procedure.

Chemical Identity

  • IUPAC Name: ethyl 1-methylindole-2-carboxylate

  • CAS Number: 18450-24-3

  • Molecular Formula: C₁₂H₁₃NO₂[1]

  • Molecular Weight: 203.24 g/mol [1]

  • Chemical Structure:

Physical Properties

The physical characteristics of a compound are critical for its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability. The table below summarizes the available physical property data for this compound.

PropertyValueSource
Molecular Weight 203.24 g/mol [1]
Boiling Point 333.5°C at 760 mmHg[2][3]
Density 1.11 g/cm³[3]
Refractive Index 1.558[3]
Flash Point 155.5°C[3]
Solubility No data available[4]
Melting Point No data available

Biological Context

While the broader class of indole-2-carboxylate derivatives has been explored for various biological activities, including antifungal, antitumor, and anti-inflammatory properties, there is currently no specific information available in the public domain regarding the mechanism of action or defined signaling pathways for this compound itself.[5][6] It is primarily characterized as a chemical intermediate for the synthesis of other compounds.[1]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physical properties. The following sections describe standard protocols that are appropriate for characterizing this compound.

Boiling Point Determination (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of the substance equals atmospheric pressure.

  • Principle: A common method is the dynamic method, where the boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

  • Apparatus: A boiling point apparatus with a heating mantle, a flask with a side arm connected to a manometer, a condenser, and a calibrated thermometer or thermocouple.

  • Procedure:

    • The substance is placed in the flask, and the apparatus is assembled.

    • The pressure in the apparatus is reduced to a value below the expected boiling point.

    • The substance is heated, and the temperature and pressure are recorded once the substance begins to boil and a steady state is reached.

    • The pressure is then increased in steps, and the corresponding boiling temperature is recorded at each step.

    • A curve of log(p) versus 1/T is plotted, and the boiling point at standard pressure is determined by interpolation.

Melting Point Determination (USP <741>)

This protocol is used to determine the temperature range over which a crystalline solid melts.

  • Principle: The capillary method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

  • Apparatus: A melting point apparatus with a heating block, a light source, and a magnifying lens for observation. Glass capillary tubes (typically 0.8-1.2 mm internal diameter).

  • Procedure:

    • A small amount of the dry, powdered substance is packed into a capillary tube to a height of 2.5-3.5 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate to a temperature approximately 5°C below the expected melting point.

    • The heating rate is then reduced to 1 ± 0.5 °C per minute.

    • The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.

    • The temperature at which the last solid particle melts is recorded as the end of the melting range.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances with a solubility greater than 10⁻² g/L.

  • Principle: A sufficient amount of the test substance is agitated in water at a constant temperature for a period of time to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Apparatus: A constant temperature water bath, flasks with stoppers, a mechanical shaker or magnetic stirrer, and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of the solid substance is added to a flask containing a known volume of water.

    • The flask is sealed and placed in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitated.

    • Equilibrium is typically reached within 24 hours, but preliminary tests should be conducted to determine the optimal equilibration time.

    • After equilibration, the mixture is allowed to stand to let solids settle.

    • A sample of the supernatant is carefully removed, filtered or centrifuged to remove any undissolved particles.

    • The concentration of the substance in the clear aqueous phase is measured using a validated analytical method.

    • The experiment is repeated to ensure reproducibility.

Experimental Workflow Visualization

As no specific signaling pathway for this compound has been identified, the following diagram illustrates a generalized experimental workflow for determining its water solubility using the Flask Method as described in OECD Guideline 105.

G Workflow for Water Solubility Determination (OECD 105 - Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_substance Weigh excess substance prep_flask Combine in stoppered flask prep_substance->prep_flask prep_water Measure known volume of water prep_water->prep_flask agitate Agitate at constant temperature (e.g., 20°C) for 24h prep_flask->agitate settle Allow solids to settle agitate->settle sample Withdraw aliquot of supernatant settle->sample separate Centrifuge or filter to get clear aqueous phase sample->separate analyze Determine concentration (e.g., via HPLC, UV-Vis) separate->analyze result Calculate solubility (g/L) analyze->result

Workflow for determining water solubility.

References

The Multifaceted Biological Activities of N-Methylated Indole-2-Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its vast array of derivatives, N-methylated indole-2-carboxylates and their related carboxamide analogues have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their therapeutic potential, focusing on their antimicrobial, antiviral, and anticancer properties. It consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to support ongoing research and drug development efforts.

Antimicrobial and Antifungal Activity

N-substituted indole derivatives have demonstrated significant potential in combating microbial and fungal infections. A notable study focused on a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which exhibited potent broad-spectrum antimicrobial activity.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) for key derivatives against a panel of bacteria and fungi.[2][3]

CompoundTarget OrganismMIC (mg/mL)MBC/MFC (mg/mL)
8 Enterobacter cloacae0.004 - 0.030.008 - 0.06
Bacillus cereus0.015-
Staphylococcus aureus0.015-
11 Bacillus cereus0.008-
Enterobacter cloacae0.011-
Pseudomonas aeruginosa0.011-
15 Fungal Species0.004 - 0.060.008 - 0.015
17 Staphylococcus aureus0.008-
Ampicillin (Ref.) Bacterial Species--
Streptomycin (Ref.) Bacterial Species--

Note: The activity of the test compounds exceeded that of ampicillin and streptomycin by 10–50 fold.[2][4]

Mechanism of Action

Docking studies have suggested that the antibacterial activity of these compounds is likely due to the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.[2][4] Their antifungal activity is thought to stem from the inhibition of 14a–lanosterol demethylase (CYP51Ca), a key enzyme in ergosterol biosynthesis.[2][4]

antimicrobial_mechanism cluster_bacterial Antibacterial Action cluster_fungal Antifungal Action Compound Indole-2-carboxylate Derivative MurB E. coli MurB Compound->MurB inhibits Peptidoglycan Peptidoglycan Biosynthesis MurB->Peptidoglycan required for CellWall Bacterial Cell Wall Integrity Disruption Peptidoglycan->CellWall maintains Compound2 Indole-2-carboxylate Derivative CYP51Ca 14a-lanosterol demethylase (CYP51Ca) Compound2->CYP51Ca inhibits Ergosterol Ergosterol Biosynthesis CYP51Ca->Ergosterol required for Membrane Fungal Cell Membrane Integrity Disruption Ergosterol->Membrane maintains

Caption: Proposed mechanisms of antimicrobial and antifungal activity.

Antiviral Activity

Derivatives of indole-2-carboxylates have also been investigated for their antiviral properties, showing activity against a range of DNA and RNA viruses.

Quantitative Antiviral Data

A study on novel indole-2-carboxylate derivatives revealed their potential against Influenza A and Coxsackie B3 (Cox B3) viruses.[5][6]

CompoundVirusIC50 (µmol/L)Selectivity Index (SI)
8f Cox B3-17.1
14f Influenza A7.5312.1
8e Influenza A/FM/1/478.13-

Note: The Selectivity Index (SI) is a ratio of the cytotoxic concentration to the effective antiviral concentration.

Structure-Activity Relationship (SAR) Insights

Initial SAR studies have provided some insights into the structural requirements for antiviral activity:

  • The presence of an alkyloxy group at the 4-position of the indole ring was not found to be crucial for antiviral activity.[5]

  • Incorporation of an acetyl substituent at an amino group was unfavorable for activity against RNA viruses.[5]

  • For neurotropic alphaviruses, methylation of an amide in a related indole-2-carboxamide series did not significantly compromise activity.[7]

Anticancer Activity

The indole scaffold is a cornerstone in the development of anticancer agents. N-methylated indole derivatives and their analogues have shown potent antiproliferative activity against various cancer cell lines, often through the inhibition of key cellular signaling pathways.

Quantitative Anticancer Data

Several studies have reported the potent cytotoxic effects of indole-2-carboxamide derivatives, which provide valuable insights for the design of N-methylated indole-2-carboxylates.

Table 1: Antiproliferative Activity of Indole-2-Carboxamides against various cancer cell lines. [8]

CompoundCell LineIC50 (µM)GI50 (µM)
5e A-549 (Lung)0.950.95
MCF-7 (Breast)0.80
Panc-1 (Pancreatic)1.00
Doxorubicin (Ref.) A-5491.201.10
MCF-70.90
Panc-11.40

Table 2: Kinase Inhibitory Activity. [8]

CompoundTarget KinaseIC50 (nM)
5e CDK213
5h CDK211
5k CDK219
Dinaciclib (Ref.) CDK220
Signaling Pathways and Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to inhibit multiple protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

anticancer_pathway cluster_pathway Antiproliferative Signaling Pathway Indole Indole-2-carboxamide (e.g., 5e, 5h, 5k) EGFR EGFR Indole->EGFR inhibits CDK2 CDK2 Indole->CDK2 inhibits Apoptosis Apoptosis Indole->Apoptosis induces Proliferation Cell Proliferation EGFR->Proliferation promotes CDK2->Proliferation promotes

Caption: Inhibition of EGFR and CDK2 by indole derivatives.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of N-methylated indole-2-carboxylates and related compounds.

General Synthesis of Indole-2-Carboxamides

A general synthetic route to indole-2-carboxamides involves several key steps, which can be adapted for the synthesis of N-methylated indole-2-carboxylates.[8]

synthesis_workflow cluster_synthesis General Synthesis Workflow Start Phenylhydrazine Hydrochloride Step1 Fisher Indole Cyclization (with 2-oxopropanoic acid) Start->Step1 Intermediate1 3-Methylindole-2-carboxylate Step1->Intermediate1 Step2 Alkaline Hydrolysis Intermediate1->Step2 Intermediate2 Carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (with appropriate amine) Intermediate2->Step3 FinalProduct Target Indole-2-carboxamide Step3->FinalProduct

Caption: Workflow for the synthesis of indole-2-carboxamides.

Detailed Steps:

  • Fisher Indole Cyclization: Derivatives of phenylhydrazine hydrochloride are reacted with 2-oxopropanoic acid in the presence of p-toluenesulfonic acid (PTSA) to yield 3-methylindole-2-carboxylates.[8]

  • Hydrolysis: The resulting esters undergo alkaline hydrolysis to produce the corresponding carboxylic acids.[8]

  • Amide Coupling: The carboxylic acids are then coupled with appropriate amines using a coupling reagent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DCM (Dichloromethane) to yield the final carboxamide products.[8]

Antimicrobial Susceptibility Testing (Microdilution Method)

The antimicrobial activity of the synthesized compounds is typically determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC: Aliquots from the wells showing no visible growth are sub-cultured on agar plates. The Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

N-methylated indole-2-carboxylates and their analogues represent a versatile and highly promising class of bioactive molecules. The data presented in this guide highlights their significant potential as antimicrobial, antiviral, and anticancer agents. The detailed experimental protocols and visualized pathways offer a valuable resource for researchers in the field.

Future research should focus on:

  • Expanding the chemical space through the synthesis of novel derivatives to improve potency and selectivity.

  • Elucidating the precise molecular mechanisms of action for the most promising compounds.

  • Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates.

  • Leveraging computational tools for the rational design of next-generation N-methylated indole-2-carboxylate-based therapeutics.

By building upon the foundational knowledge outlined here, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

Navigating the Spectroscopic Landscape: An In-depth Technical Guide to the Spectral Data Interpretation of Ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of a molecule is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to a molecule's architecture. This guide offers a deep dive into the spectral data of ethyl 1H-indole-2-carboxylate, presenting a systematic interpretation of its 1H NMR, 13C NMR, IR, and mass spectra.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of ethyl 1H-indole-2-carboxylate.

Table 1: ¹H NMR Spectral Data of Ethyl 1H-indole-2-carboxylate (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.9 (variable)br s1H-N-H (indole)
7.68d1H8.0H-4
7.42d1H8.3H-7
7.32t1H7.7H-6
7.14t1H7.5H-5
7.09s1H-H-3
4.41q2H7.1-OCH₂CH₃
1.42t3H7.1-OCH₂CH₃
Table 2: ¹³C NMR Spectral Data of Ethyl 1H-indole-2-carboxylate
Chemical Shift (δ) ppmAssignment
162.8C=O (ester)
136.6C-7a
127.8C-2
127.3C-3a
125.0C-6
122.3C-4
120.8C-5
111.7C-7
107.5C-3
61.4-OCH₂CH₃
14.5-OCH₂CH₃
Table 3: IR Spectral Data of Ethyl 1H-indole-2-carboxylate
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch
~1680StrongC=O stretch (ester)
~1520, 1450MediumC=C aromatic stretch
~1240StrongC-O stretch (ester)
~750StrongC-H out-of-plane bend (ortho-disubstituted benzene)
Table 4: Mass Spectrometry Data of Ethyl 1H-indole-2-carboxylate
m/zRelative Intensity (%)Assignment
189High[M]⁺ (Molecular ion)
144High[M - OCH₂CH₃]⁺
116Medium[M - COOCH₂CH₃]⁺

Interpretation of Spectral Data

¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The broad singlet at approximately 8.9 ppm is characteristic of the indole N-H proton, with its chemical shift being concentration and solvent dependent. The aromatic region displays signals for the five protons on the indole ring. The downfield shift of the H-4 proton (7.68 ppm) is due to the anisotropic effect of the adjacent benzene ring. The signals for H-5, H-6, and H-7 appear as expected in the aromatic region. The singlet at 7.09 ppm corresponds to the H-3 proton. The ethyl ester group is clearly identified by the quartet at 4.41 ppm and the triplet at 1.42 ppm, showing the characteristic coupling pattern of an ethyl group.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The signal at 162.8 ppm is indicative of the ester carbonyl carbon. The aromatic region shows signals for the eight carbons of the indole ring. The chemical shifts are consistent with the electron distribution in the indole system. The two signals at 61.4 ppm and 14.5 ppm correspond to the methylene and methyl carbons of the ethyl group, respectively.

IR Spectrum

The IR spectrum provides information about the functional groups present. The broad absorption band around 3300 cm⁻¹ is a clear indication of the N-H stretching vibration of the indole ring. The strong, sharp peak at approximately 1680 cm⁻¹ is characteristic of the C=O stretching of the conjugated ester group. The absorptions in the 1520-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic rings. The strong band around 1240 cm⁻¹ is attributed to the C-O stretching of the ester. The strong peak at ~750 cm⁻¹ suggests an ortho-disubstituted benzene ring pattern.

Mass Spectrum

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ at m/z 189 corresponds to the molecular weight of ethyl 1H-indole-2-carboxylate (C₁₁H₁₁NO₂). The prominent fragment at m/z 144 results from the loss of the ethoxy radical (-OCH₂CH₃). Subsequent loss of a carbonyl group (CO) from this fragment is unlikely; rather, the fragment at m/z 116 corresponds to the loss of the entire carbethoxy group (-COOCH₂CH₃) from the molecular ion.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of ethyl 1H-indole-2-carboxylate is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then filtered into a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Parameters: A standard proton experiment is run with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled ¹³C experiment is performed with a spectral width of 0 to 220 ppm. A longer acquisition time and a relaxation delay of 2-5 seconds are used. The number of scans is typically higher, ranging from 1024 to 4096, due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is typically used at an energy of 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-500.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of ethyl 1H-indole-2-carboxylate.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Data Interpretation cluster_elucidation Structural Elucidation Sample Ethyl 1H-indole-2-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data Acquire IR_Data Wavenumbers (cm⁻¹) Intensities IR->IR_Data Acquire MS_Data m/z Ratios Relative Intensities MS->MS_Data Acquire NMR_Interp Proton & Carbon Environment Connectivity NMR_Data->NMR_Interp Analyze IR_Interp Functional Groups IR_Data->IR_Interp Analyze MS_Interp Molecular Weight Fragmentation MS_Data->MS_Interp Analyze Structure Final Structure Confirmation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 1-methyl-1H-indole-2-carboxylate. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for each proton in the molecule, supported by data from analogous compounds. It also includes a detailed experimental protocol for acquiring a 1H NMR spectrum and a visualization of the molecular structure with proton assignments to aid in spectral interpretation.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. The data for the indole ring protons are based on the closely related compound, mthis compound, while the data for the ethyl ester group are typical for ethyl indole-2-carboxylates.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.18s (singlet)-
H-4~7.66d (doublet)~7.8
H-5~7.09t (triplet)~7.5
H-6~7.27t (triplet)~7.8
H-7~7.49d (doublet)~8.4
N-CH₃~3.88s (singlet)-
O-CH₂-CH₃~4.30q (quartet)~7.1
O-CH₂-CH₃~1.30t (triplet)~7.1

Structural and Signaling Diagram

The following diagram illustrates the molecular structure of this compound and the through-bond coupling relationships between adjacent protons that give rise to the splitting patterns observed in the 1H NMR spectrum.

Caption: Molecular structure and proton coupling of this compound.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a 1H NMR spectrum of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

3.2. Instrument Setup and Data Acquisition

  • The 1H NMR spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Before inserting the sample, ensure the spectrometer is properly tuned and locked on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal resolution and lineshape. This can be done automatically or manually by observing the FID or the lock signal.

  • Set the following acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): Typically 12-16 ppm.

    • Transmitter Frequency Offset (O1P): Centered in the middle of the expected spectral range (e.g., around 5-6 ppm).

3.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all the signals in the spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants of the signals to confirm the structure of the compound.

This comprehensive guide provides the necessary information for the successful analysis of the 1H NMR spectrum of this compound, which is a valuable tool for chemists and researchers in the field of drug development and organic synthesis.

13C NMR Chemical Shifts for Ethyl 1-Methyl-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 1-methyl-1H-indole-2-carboxylate. This document summarizes predicted chemical shift data based on analogous compounds, outlines a general experimental protocol for acquiring 13C NMR spectra of indole derivatives, and presents a logical framework for spectral assignment.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been predicted based on the analysis of substituent effects on the indole ring. The primary reference compounds for this prediction include ethyl 1H-indole-2-carboxylate and N-methylated indoles. The introduction of a methyl group at the N1 position and an ethyl carboxylate group at the C2 position significantly influences the electron distribution within the indole nucleus, leading to characteristic changes in the chemical shifts of the carbon atoms.

The predicted chemical shift values are presented in the table below. These values are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Carbon AtomPredicted Chemical Shift (ppm)
C2~130
C3~105
C3a~128
C4~123
C5~122
C6~125
C7~110
C7a~138
N-CH3~32
C=O~162
O-CH2~61
CH3~14

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized methodology for the acquisition of 13C NMR spectra for indole derivatives, including this compound.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for indole derivatives due to its good solubilizing properties and relatively clean spectral window. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆), depending on the solubility of the compound.

  • Concentration: A concentration of 10-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining a high-quality 13C NMR spectrum.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc) is typically used.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts for indole derivatives.

    • Acquisition Time: An acquisition time of 1-2 seconds is a reasonable starting point.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 256 to 1024 scans are typically adequate.

  • Processing:

    • Fourier Transformation: The acquired free induction decay (FID) is processed using a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is manually phased and the baseline is corrected to ensure accurate integration and peak picking.

    • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Logical Framework for Spectral Assignment

The assignment of the 13C NMR signals for this compound is based on the well-established effects of substituents on the chemical shifts of the indole ring. The following diagram illustrates the logical relationships used to predict the chemical shifts.

G cluster_0 Substituent Effects cluster_1 Indole Ring Carbons cluster_2 Predicted Chemical Shift Regions N1_Methyl N1-Methyl Group (Electron Donating) C2 C2 N1_Methyl->C2 Shielding C7a C7a N1_Methyl->C7a Deshielding C2_Ester C2-Ethyl Ester Group (Electron Withdrawing) C2_Ester->C2 Deshielding C3 C3 C2_Ester->C3 Shielding Downfield Downfield Shift C2->Downfield Upfield Upfield Shift C3->Upfield C3a C3a C4 C4 C5 C5 C6 C6 C7 C7 C7a->Downfield

Caption: Logical flow for predicting 13C NMR chemical shifts based on substituent effects.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound. For definitive assignments, two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are recommended to establish direct and long-range C-H correlations.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of ethyl 1-methyl-1H-indole-2-carboxylate. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and for metabolic studies in drug development. This document outlines the predicted fragmentation pathways based on established principles of mass spectrometry and data from analogous structures, presents the data in a clear tabular format, and provides a general experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the ester functional group and the indole nucleus. The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/zProposed Fragment IonFormulaDescription of Loss
203[M]•+C12H13NO2Molecular Ion
174[M - C2H5]•+C10H8NO2Loss of the ethyl radical from the ester group (α-cleavage).
158[M - OC2H5]•+C10H8NOLoss of the ethoxy radical from the ester group.
146[M - COOC2H5]•+C9H8NLoss of the entire carbethoxy group.
130[C9H8N - O]•+C9H8NLoss of oxygen from the [M - OC2H5]•+ fragment.
118[C9H8N - CO]•+C8H8NDecarbonylation of the [M - OC2H5]•+ fragment.

Experimental Protocol: A General Approach

As no specific experimental protocol for the mass spectrometry of this compound is readily available in the literature, a general gas chromatography-mass spectrometry (GC-MS) method suitable for the analysis of similar aromatic esters is provided below.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Predicted Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are visualized in the following diagrams.

fragmentation_pathway M This compound (m/z = 203) F174 [M - C2H5]•+ (m/z = 174) M->F174 - C2H5• F158 [M - OC2H5]•+ (m/z = 158) M->F158 - •OC2H5 F146 [M - COOC2H5]•+ (m/z = 146) M->F146 - •COOC2H5

Caption: Primary fragmentation of the molecular ion.

The fragment ion at m/z 158 can undergo further fragmentation through the loss of carbon monoxide (CO) or other rearrangements, leading to the formation of smaller, stable ions.

secondary_fragmentation F158 [M - OC2H5]•+ (m/z = 158) F130 [C9H8N - O]•+ (m/z = 130) F158->F130 - CO F118 [C8H8N]•+ (m/z = 118) F158->F118 - C2O

Caption: Secondary fragmentation pathways from the m/z 158 ion.

Logical Workflow for Fragmentation Analysis

The logical process for elucidating the fragmentation pattern of a novel or uncharacterized compound like this compound follows a systematic approach.

workflow start Obtain Mass Spectrum identify_m Identify Molecular Ion Peak (M•+) start->identify_m propose_frags Propose Fragment Structures Based on Neutral Losses identify_m->propose_frags compare Compare with Spectra of Analogous Compounds propose_frags->compare elucidate Elucidate Fragmentation Pathways compare->elucidate confirm Confirm with High-Resolution MS and/or Tandem MS (MS/MS) elucidate->confirm

Caption: Workflow for fragmentation analysis.

This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound. The presented data and pathways are predictive and should be confirmed through experimental analysis. The provided protocol offers a starting point for developing a robust analytical method for this compound. Researchers can utilize this information to facilitate the identification and characterization of this and related indole derivatives in complex matrices.

Solubility Profile of Ethyl 1-Methyl-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for ethyl 1-methyl-1H-indole-2-carboxylate in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on presenting qualitative solubility data for structurally similar compounds and provides a detailed, adaptable experimental protocol for determining the precise solubility of the title compound. Additionally, a representative synthesis workflow is provided to aid researchers in its preparation. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this and related indole derivatives.

Introduction

This compound is a member of the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active molecules. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including synthesis, purification, formulation, and biological screening. Understanding the solubility profile of this compound is therefore essential for its effective utilization in a research and development setting.

Solubility Data

Exhaustive searches of scientific databases and literature have revealed a notable absence of quantitative solubility data for this compound. However, qualitative solubility information is available for a structurally similar compound, ethyl 5-methyl-1H-indole-2-carboxylate.

Table 1: Qualitative Solubility of a Structurally Related Indole Derivative

Compound NameSolventSolubility
Ethyl 5-methyl-1H-indole-2-carboxylateMethanolSoluble[1]
DichloromethaneSoluble[1]
WaterInsoluble[1]

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit similar solubility in polar organic solvents. However, empirical determination is necessary for precise characterization.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of an organic compound such as this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess solid in each vial.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

    • Analyze the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination A Add excess solute to solvent in vials B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate solid and liquid phases B->C D Collect and filter supernatant C->D E Dilute supernatant to a known volume D->E F Quantify concentration using analytical method (e.g., HPLC) E->F G Calculate solubility F->G

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Synthesis of this compound

While various methods for the synthesis of indole derivatives exist, a common approach for the preparation of this compound involves the N-methylation of ethyl 1H-indole-2-carboxylate. The following is a logical workflow based on established synthetic procedures for similar compounds.[2]

General Procedure
  • N-Methylation: Ethyl 1H-indole-2-carboxylate is reacted with a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base (e.g., sodium hydride, potassium carbonate) in an appropriate aprotic solvent (e.g., dimethylformamide, acetone).

  • Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent.

  • Purification: The crude product is purified by techniques such as column chromatography or recrystallization to yield the pure this compound.

Synthesis Workflow Diagram

G Logical Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl 1H-indole-2-carboxylate E N-Methylation Reaction A->E B Methylating Agent (e.g., CH3I) B->E C Base (e.g., NaH) C->E D Aprotic Solvent (e.g., DMF) D->E F Aqueous Work-up & Extraction E->F G Purification (Chromatography/Recrystallization) F->G H This compound G->H

Caption: A diagram illustrating a logical workflow for the synthesis of the target compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides valuable qualitative insights based on a closely related analog and a comprehensive, adaptable experimental protocol for its precise determination. The provided synthesis workflow offers a practical starting point for researchers requiring this compound. It is our hope that this guide will facilitate further research and application of this and similar indole derivatives in the fields of drug discovery and materials science. Researchers are strongly encouraged to perform their own solubility studies using the outlined protocol to obtain the quantitative data necessary for their specific applications.

References

The N-Methyl Indole Core: A Technical Guide to its Reactivity for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the reactivity of the N-methyl indole core, a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. Understanding its chemical behavior is paramount for the strategic design and synthesis of novel therapeutics. This document details the key reaction types, presents quantitative reactivity data, outlines experimental protocols, and visualizes reaction mechanisms and workflows.

Electrophilic Aromatic Substitution: The Predominant Reaction Pathway

The N-methyl indole core is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The inherent electronic distribution, influenced by the nitrogen's lone pair, directs electrophilic attack preferentially to the C3 position of the pyrrole ring.[1][2] Should the C3 position be occupied, substitution may occur at the C2 position.[1]

Common Electrophilic Substitution Reactions

A variety of electrophiles can be introduced onto the N-methyl indole ring, leading to a diverse array of functionalized derivatives. Key reactions include:

  • Nitration: Typically achieved using nitric acid in acetic anhydride.[2]

  • Halogenation: Can be performed with dilute halogens (e.g., Br₂, Cl₂) or with N-halosuccinimides (NBS, NCS).[2]

  • Sulfonation: Accomplished using a sulfur trioxide-pyridine complex (SO₃-pyridine) under mild conditions to prevent polymerization.[2]

  • Vilsmeier-Haack Formylation: Introduces a formyl group at the C3 position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by hydrolysis.[2]

  • Mannich Reaction: Involves the aminoalkylation of the C3 position using formaldehyde, a primary or secondary amine, and an acid catalyst.[2]

  • Friedel-Crafts Alkylation: Catalyzed by Lewis acids like scandium(III) triflate, this reaction allows for the introduction of alkyl groups.[3]

  • Azo Coupling: Reaction with diazonium salts, such as p-nitrobenzenediazonium fluoroborate, occurs at the C3 position.[4]

The following diagram illustrates the general mechanism for electrophilic substitution at the C3 position of N-methyl indole.

Electrophilic_Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product NMI N-Methyl Indole SigmaComplex Sigma Complex (Wheland Intermediate) NMI->SigmaComplex Attack at C3 E+ Electrophile (E⁺) E+->SigmaComplex Product 3-Substituted N-Methyl Indole SigmaComplex->Product Deprotonation H+ H⁺ SigmaComplex->H+ N_Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Indole Substrate, Cs₂CO₃, and PhMe₃NI in Toluene react Heat at 120°C for 16-24 hours under Argon start->react workup Acidic Work-up or Direct Column Chromatography react->workup isolate Isolate N-Methylated Product workup->isolate Cycloaddition_4_3 Reactants 3-Alkenyl-N-methylindole + Oxyallyl Cation Precursor Product Cyclohepta[b]indole Reactants->Product [4+3] Cycloaddition Catalyst TMSOTf Catalyst->Product

References

Methodological & Application

synthesis of ethyl 1-methyl-1H-indole-2-carboxylate from 1-methylindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of ethyl 1-methyl-1H-indole-2-carboxylate from 1-methylindole-2-carboxylic acid. Two primary methods are presented: a two-step synthesis via an acyl chloride intermediate and a one-step Fischer esterification. These protocols are designed to offer researchers flexibility based on available reagents and desired reaction conditions. The information compiled is from established chemical literature and provides a foundation for the successful synthesis and characterization of the target compound, a valuable building block in medicinal chemistry and drug development.

Introduction

Indole derivatives are a critical class of heterocyclic compounds frequently found in pharmaceuticals and biologically active molecules. The specific target of this protocol, this compound, serves as a versatile intermediate in the synthesis of more complex molecular architectures. The esterification of the parent carboxylic acid, 1-methylindole-2-carboxylic acid, is a fundamental transformation. This document outlines two robust methods to achieve this conversion, providing detailed procedural steps, reagent information, and expected outcomes.

Chemical Reaction Scheme

Caption: General reaction scheme for the esterification of 1-methylindole-2-carboxylic acid to this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product. Expected yield is based on similar reported syntheses.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Expected Yield (%)
1-Methylindole-2-carboxylic acidC₁₀H₉NO₂175.18[1]Solid198-202N/A
This compoundC₁₂H₁₃NO₂203.24Solid/OilNot specified>90 (Method A)

Experimental Protocols

Two primary methods for the synthesis are detailed below.

Method A: Two-Step Synthesis via Acyl Chloride Intermediate

This method is based on the highly efficient conversion of a similar substrate, 1H-indole-2-carboxylic acid, to its ethyl ester.[2][3] It involves the formation of a reactive acyl chloride intermediate, which is then quenched with ethanol.

Materials and Reagents:

  • 1-Methylindole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol (EtOH)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Acyl Chloride Formation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube containing CaCl₂ or Drierite), suspend 1-methylindole-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

    • Stir the mixture at room temperature for 1-2 hours, or gently warm to 40-50 °C until the evolution of HCl gas ceases and the solid has completely dissolved.

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to ensure all thionyl chloride is removed as it will react with the ethanol in the next step.

  • Esterification:

    • Cool the flask containing the crude acyl chloride residue in an ice bath.

    • Slowly add absolute ethanol (10-20 eq) to the flask with stirring. An exothermic reaction may be observed.

    • After the initial reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the excess ethanol.

    • Dissolve the residue in a suitable organic solvent such as diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the product by column chromatography on silica gel.

Method B: Fischer Esterification

This is a classic one-step method for esterification that utilizes an acid catalyst in an excess of the alcohol, which also serves as the solvent.[4][5][6][7][8]

Materials and Reagents:

  • 1-Methylindole-2-carboxylic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-methylindole-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol (this will act as both reagent and solvent).

    • With stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%).

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.

    • Maintain the reflux for several hours (4-24 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is driven to completion by the large excess of ethanol.[8]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Continue washing until the effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow: Method A (Acyl Chloride Intermediate)

MethodA_Workflow start Start: 1-Methylindole-2-carboxylic acid acyl_chloride Acyl Chloride Formation (SOCl₂, RT or 40-50 °C) start->acyl_chloride esterification Esterification (Absolute Ethanol, 0 °C to RT) acyl_chloride->esterification workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) esterification->workup drying Drying (Anhydrous MgSO₄ or Na₂SO₄) workup->drying purification Purification (Concentration, Optional Chromatography) drying->purification product Product: this compound purification->product MethodB_Logic reactants Reactants: 1-Methylindole-2-carboxylic acid Excess Absolute Ethanol equilibrium Reversible Reaction (Equilibrium) reactants->equilibrium catalyst Acid Catalyst (H₂SO₄ or TsOH) catalyst->equilibrium conditions Reaction Conditions (Reflux) conditions->equilibrium products Products: This compound Water equilibrium->products

References

Application Notes and Protocols for N-Methylation of Ethyl Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the N-methylation of ethyl indole-2-carboxylate, a common transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The presented method prioritizes the use of safer and more environmentally friendly reagents.

Comparative Data of N-Alkylation Methods for Indoles

The following table summarizes different conditions for the N-alkylation of indole derivatives, providing a comparative overview of reagents, solvents, and outcomes. While specific data for the N-methylation of ethyl indole-2-carboxylate is not always available, the presented data from similar substrates offers valuable insights for reaction optimization.

Alkylating AgentBaseSolventTemperature (°C)Time (h)SubstrateProductYield (%)Reference
Dimethyl CarbonateK₂CO₃DMF~130 (reflux)3.5Methyl Indole-3-carboxylateN-Methyl-indole-3-carboxylate96.3[1]
Allyl Bromideaq. KOHAcetone202Ethyl Indole-2-carboxylateEthyl 1-allyl-1H-indole-2-carboxylateExcellent[2][3]
Benzyl Bromideaq. KOHAcetone202Ethyl Indole-2-carboxylateEthyl 1-benzyl-1H-indole-2-carboxylateExcellent[2][3]
Amyl Bromideaq. KOHAcetone208Ethyl Indole-2-carboxylateEthyl 1-pentyl-1H-indole-2-carboxylate-[2]
Ethyl BromoacetateK₂CO₃---Ethyl Indole-2-carboxylateEthyl 1-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate-[4]

Note: The use of sodium methoxide in methanol has been reported to cause transesterification of the ethyl ester, and is therefore not recommended for this specific transformation.[2]

Experimental Protocol: N-Methylation using Dimethyl Carbonate

This protocol is adapted from a general method for the N-methylation of indoles using dimethyl carbonate (DMC), a less toxic and more environmentally benign methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.[1]

Materials:

  • Ethyl indole-2-carboxylate

  • Dimethyl carbonate (DMC)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tert-butyl methyl ether (TBME) or Ethyl acetate

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl indole-2-carboxylate, anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous DMF.

  • Addition of Reagent: To the stirred suspension, add dimethyl carbonate (2.5-3.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 130 °C) and maintain this temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 3-6 hours.[1]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent such as TBME or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dimethyl carbonate is flammable; avoid open flames.

  • DMF is a skin and respiratory irritant; handle with care.

Visualizations

Chemical Reaction Pathway

Chemical_Reaction cluster_reactants Reactants cluster_products Products Ethyl Indole-2-carboxylate Ethyl Indole-2-carboxylate Reaction DMF ~130 °C Ethyl Indole-2-carboxylate->Reaction Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Reaction Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Base Ethyl 1-methyl-1H-indole-2-carboxylate This compound Potassium Bicarbonate Potassium Bicarbonate Methanol Methanol Reaction->this compound Reaction->Potassium Bicarbonate Reaction->Methanol

Caption: N-methylation of ethyl indole-2-carboxylate.

Experimental Workflow

Experimental_Workflow A Reaction Setup (EIC, K2CO3, DMF) B Add Dimethyl Carbonate A->B Stir C Heat to Reflux (~130 °C, 3-6h) B->C D Reaction Monitoring (TLC/HPLC) C->D Periodically D->C E Cool to RT & Quench (Ice Water) D->E Completion F Extraction (TBME or EtOAc) E->F G Wash (Water, Brine) F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate (Rotary Evaporator) H->I J Purification (Column Chromatography) I->J If necessary K Final Product I->K J->K

Caption: Workflow for N-methylation synthesis.

References

Application Notes and Protocols: Ethyl 1-Methyl-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1-methyl-1H-indole-2-carboxylate is a versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse range of biologically active compounds. The indole core is a privileged structure in drug discovery, and modifications at the 1 and 2 positions of the indole ring have led to the development of potent and selective modulators of various biological targets. This document provides an overview of the applications of this compound in the development of therapeutic agents, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Pain and Inflammation: As precursors to agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), these compounds are instrumental in the development of novel analgesics.[1]

  • Neurodegenerative Diseases: The scaffold is utilized to synthesize inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in diseases like Alzheimer's.

  • Infectious Diseases: It serves as a foundation for creating potent anti-tubercular agents that combat Mycobacterium tuberculosis.[2]

  • Oncology: Derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[3][4]

Data Presentation

The following tables summarize the biological activities of various derivatives synthesized from or related to the this compound scaffold.

Table 1: TRPV1 Agonist Activity of Indole-2-Carboxamide Derivatives

Compound IDStructureEC50 (µM)Efficacy (%)Desensitization IC50 (µM)Cell LineReference
6g N-(4-hydroxy-3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide0.08 ± 0.011000.09 ± 0.01hTRPV1-HEK293[1]
Capsaicin (E)-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methylnon-6-enamide0.05 ± 0.011000.06 ± 0.01hTRPV1-HEK293[1]

Table 2: Anti-tubercular Activity of Indole-2-carboxamide Derivatives

Compound IDStructureMIC (µM)SI (IC50 Vero / MIC)TargetReference
8g N-(1-(adamantan-1-yl)ethyl)-4,6-difluoro-1H-indole-2-carboxamide0.32128MmpL3[2]
3 N-(1-adamantyl)-indole-2-carboxamide0.68>294MmpL3[2]
Isoniazid Pyridine-4-carbohydrazide0.36-InhA[2]

Table 3: Cytotoxic Activity of Indole Derivatives

Compound IDStructureIC50 (µM) - HepG2IC50 (µM) - MCF-7IC50 (µM) - HeLaReference
1c (E)-N'-(furan-2-ylmethylene)-1H-indole-1-carbohydrazide derivative0.90.550.50[3]
Doxorubicin (8S,10S)-10-((3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy)-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione0.850.450.42[3]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 1-Methyl-1H-indole-2-carboxamides

This protocol describes a general two-step synthesis of N-substituted 1-methyl-1H-indole-2-carboxamides starting from this compound.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-2-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent (e.g., EDC·HCl, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted 1-methyl-1H-indole-2-carboxamide.[2]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized indole derivatives on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7, HeLa) into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[5]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for another 2-4 hours.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Protocol 3: In Vitro GSK-3β Inhibition Assay

This protocol describes a kinase assay to evaluate the inhibitory activity of compounds against GSK-3β.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in a kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions, a "no inhibitor" control, and a "no enzyme" control.

  • Enzyme Addition: Add diluted GSK-3β enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding a substrate/ATP mixture.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (using ADP-Glo™ Kinase Assay):

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Mycobacterial Growth Inhibition Assay (MGIA)

This protocol is for assessing the anti-tubercular activity of the synthesized compounds.

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the mycobacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Growth Assessment:

    • Resazurin Microtiter Assay (REMA): Add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

    • Optical Density: Measure the optical density at 600 nm.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents visible growth or the color change of the resazurin indicator.

Mandatory Visualization

Signaling Pathways

TRPV1_Signaling_Pathway TRPV1_Agonist TRPV1 Agonist (e.g., Indole Derivative) TRPV1 TRPV1 Channel TRPV1_Agonist->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates Downstream Downstream Signaling Ca_Influx->Downstream PKC->TRPV1 Phosphorylates (Sensitization/Desensitization) PKA Protein Kinase A (PKA) PKA->TRPV1 Phosphorylates (Modulates Activity) Desensitization Channel Desensitization Downstream->Desensitization Analgesia Analgesia Desensitization->Analgesia

Caption: TRPV1 agonist activation and downstream signaling cascade.

GSK3b_Signaling_Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Akt Akt/PKB Insulin_Receptor->Akt Activates Akt->GSK3b Inhibits (p-Ser9) Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Indole_Inhibitor Indole-based GSK-3β Inhibitor Indole_Inhibitor->GSK3b Degradation Degradation Beta_Catenin->Degradation Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Translocates to Nucleus

Caption: Regulation of GSK-3β signaling and points of intervention.

Experimental Workflow

Synthesis_Workflow Start This compound Hydrolysis Step 1: Hydrolysis (NaOH, EtOH/H₂O, Reflux) Start->Hydrolysis Acid 1-methyl-1H-indole-2-carboxylic acid Hydrolysis->Acid Coupling Step 2: Amide Coupling (EDC, HOBt, DIPEA, Amine) Acid->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification Final_Product N-substituted 1-methyl-1H- indole-2-carboxamide Purification->Final_Product

Caption: Workflow for synthesizing indole-2-carboxamide derivatives.

References

Application Notes and Protocols for the Synthesis of Bioactive Carboxamide Derivatives from Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity.[1] Specifically, indole-2-carboxamide derivatives have garnered substantial interest as they exhibit a wide spectrum of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][2][3] These compounds often exert their therapeutic effects by interacting with key biological targets such as protein kinases and viral enzymes.[4][5]

This document provides detailed protocols for the synthesis of a diverse library of bioactive indole-2-carboxamide derivatives, starting from the commercially available ethyl 1-methyl-1H-indole-2-carboxylate. The synthetic strategy involves a two-step process: hydrolysis of the starting ester to the corresponding carboxylic acid, followed by an amide coupling reaction with various primary or secondary amines.

Overall Synthetic Scheme

The synthesis begins with the hydrolysis of this compound to yield the key intermediate, 1-methyl-1H-indole-2-carboxylic acid. This intermediate is then activated and coupled with a selected amine to produce the final carboxamide derivative.

G cluster_synthesis Synthetic Pathway Start Ethyl 1-methyl-1H- indole-2-carboxylate Intermediate 1-Methyl-1H-indole- 2-carboxylic acid Start->Intermediate Step 1: Hydrolysis (e.g., NaOH, EtOH) Final Bioactive 1-Methyl-1H-indole- 2-carboxamide Derivatives Intermediate->Final Step 2: Amide Coupling (e.g., EDC, HATU) Amine + Diverse Amines (R1R2NH) Amine->Final

Caption: General two-step synthesis of indole-2-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid (Intermediate)

This protocol details the base-catalyzed hydrolysis of the starting ethyl ester to its corresponding carboxylic acid.[6]

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, Buchner funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2 equivalents in water) to the flask.

  • Hydrolysis: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting residue in water and cool the solution in an ice bath. Acidify the solution by slowly adding 2M HCl with stirring until the pH is approximately 2-3.

  • Precipitation and Isolation: A solid precipitate of 1-methyl-1H-indole-2-carboxylic acid will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic salts and dry it under vacuum to yield the pure carboxylic acid intermediate.

Protocol 2: General Amide Coupling for the Synthesis of 1-Methyl-1H-indole-2-carboxamide Derivatives

This protocol describes a general method for coupling the carboxylic acid intermediate with a variety of amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[7][8]

Materials:

  • 1-Methyl-1H-indole-2-carboxylic acid (1 equivalent)

  • Desired amine (primary or secondary, 1.1-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic to 1 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), 5% aqueous HCl, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere, add 1-methyl-1H-indole-2-carboxylic acid (1 eq.), the desired amine (1.1 eq.), and HOBt (0.1-1 eq.).

  • Solvent and Base: Dissolve the mixture in anhydrous DCM or DMF. Add DIPEA (2.5 eq.) to the solution and stir at room temperature.[9]

  • Activation: Slowly add EDC·HCl (1.2 eq.) to the stirring mixture. The reaction can be cooled to 0 °C before adding EDC to minimize side reactions.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure carboxamide derivative.

Visualization of Workflow and Biological Action

The successful development of bioactive compounds requires a structured workflow from chemical synthesis to biological validation.

G Drug Discovery Workflow cluster_chem Chemical Synthesis cluster_bio Biological Evaluation Start Ethyl 1-methyl-1H- indole-2-carboxylate Acid 1-Methyl-1H-indole- 2-carboxylic acid Start->Acid Hydrolysis Library Carboxamide Library (Diverse Amines) Acid->Library Amide Coupling Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification (IC50 / MIC) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Mechanism Mechanism of Action (e.g., Kinase Assays) Hit_ID->Mechanism

Caption: Workflow from synthesis to biological evaluation of indole carboxamides.

Many synthesized indole-2-carboxamides exhibit anticancer activity by inhibiting critical cell signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs).

G Targeted Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Akt Akt/mTOR Pathway RTK->Akt CDK2 CDK2 RTK->CDK2 Proliferation Cell Proliferation & Survival Akt->Proliferation CDK2->Proliferation Arrest G2/M Phase Arrest & Apoptosis Inhibitor Indole-2-Carboxamide Derivative Inhibitor->RTK Inhibits Inhibitor->CDK2 Inhibits Inhibitor->Arrest Induces

Caption: Inhibition of cancer cell signaling by indole-2-carboxamide derivatives.

Application Notes: Bioactivity of Synthesized Derivatives

Derivatives synthesized from the 1-methyl-1H-indole-2-carboxylic acid core have demonstrated potent and varied biological activities. The following tables summarize quantitative data from selected studies.

Table 1: Anticancer Activity of Indole-2-Carboxamide Derivatives

These compounds often show cytotoxicity against various cancer cell lines by inhibiting protein kinases like EGFR and CDK2, leading to cell cycle arrest and apoptosis.[4][11]

Compound IDCancer Cell LineActivity (IC₅₀ in µM)Reference
6i MCF-7 (Breast)6.10 ± 0.4[4]
6v MCF-7 (Breast)6.49 ± 0.3[4]
5d A-549 (Lung)1.05 (Mean GI₅₀)[11]
5e Panc-1 (Pancreatic)0.95 (Mean GI₅₀)[11]
5j HT-29 (Colon)1.15 (Mean GI₅₀)[11]
Table 2: Antiviral Activity of Indole-2-Carboxamide Derivatives

Certain indole derivatives have been identified as potent inhibitors of various RNA and DNA viruses.[12][13]

Compound IDVirusActivity (IC₅₀ in µM)Selectivity Index (SI)Reference
8f Coxsackie B3 (Cox B3)7.1817.1[13]
14f Influenza A7.5312.1[13]
8e Influenza A8.13>12.3[13]
2f Coxsackie B3 (Cox B3)1.59>12.6[13]
Table 3: Antimicrobial and Antifungal Activity of Indole-2-Carboxamide Derivatives

The indole scaffold is also effective against various bacterial and fungal pathogens, with some derivatives showing minimum inhibitory concentrations (MIC) superior to standard antibiotics.[3][14][15]

Compound IDMicroorganismActivity (MIC in µg/mL)Reference
2c B. subtilis3.125[14]
3c B. subtilis3.125[14]
2c MRSA< 0.09 (More effective than ciprofloxacin)[14]
3d MRSA< 0.09 (More effective than ciprofloxacin)[14]
Indole Carboxamides C. albicansGenerally higher activity than propanamide derivatives[3]
Indole-2-carboxamides M. tuberculosisPan-activity against various species[15]

Conclusion The synthetic route starting from this compound is a versatile and efficient method for generating libraries of structurally diverse indole-2-carboxamide derivatives. The significant anticancer, antiviral, and antimicrobial activities reported for these compounds underscore their potential as scaffolds for the development of novel therapeutic agents. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the discovery and optimization of new indole-based drugs.

References

Ethyl 1-methyl-1H-indole-2-carboxylate: A Versatile Intermediate for Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 29, 2025

Abstract

Ethyl 1-methyl-1H-indole-2-carboxylate is a key synthetic intermediate, valued for its role in the construction of a diverse array of biologically active molecules. Its indole core, substituted at the 1- and 2-positions, provides a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, targeting researchers, scientists, and professionals in drug development. It includes key reactions such as hydrolysis, amidation, reduction, and carbohydrazide formation, and explores the synthesis of derivatives with potential applications as TRPV1 agonists and anti-trypanosomal agents.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] this compound serves as a readily accessible building block for introducing the 1-methyl-1H-indole-2-carbonyl moiety into larger, more complex structures. The N-methylation of the indole ring prevents the formation of N-H hydrogen bonds and alters the electronic properties of the indole system, which can significantly impact the biological activity of its derivatives. This intermediate is particularly useful for synthesizing carboxamides, which have shown promise in various therapeutic areas.[2]

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-alkylation of the readily available ethyl 1H-indole-2-carboxylate.

Experimental Protocol: N-methylation of Ethyl 1H-indole-2-carboxylate

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium hydroxide (KOH)

  • Acetone

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in acetone, add a solution of potassium hydroxide (1.1 eq) in water.

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Transformations and Applications

This compound is a versatile intermediate that can be readily transformed into a variety of functional groups, providing access to a wide range of bioactive molecules.

Hydrolysis to 1-methyl-1H-indole-2-carboxylic acid

The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid, a key precursor for the synthesis of amide derivatives.

Experimental Protocol: Hydrolysis

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (3.0 eq).

  • Reflux the reaction mixture for 2-3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 1-methyl-1H-indole-2-carboxylic acid.

Amide Bond Formation

1-methyl-1H-indole-2-carboxylic acid can be coupled with various amines to form a diverse library of carboxamides. These derivatives have shown significant potential as bioactive compounds.

Experimental Protocol: Amide Coupling (General Procedure)

Materials:

  • 1-methyl-1H-indole-2-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reduction to (1-methyl-1H-indol-2-yl)methanol

The ester functionality can be reduced to the corresponding primary alcohol, which can serve as a precursor for further synthetic modifications.

Experimental Protocol: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-methyl-1H-indol-2-yl)methanol.[3][4][5]

Formation of 1-methyl-1H-indole-2-carbohydrazide

The ethyl ester can be converted to the corresponding carbohydrazide, a valuable intermediate for the synthesis of various heterocyclic compounds.

Experimental Protocol: Carbohydrazide Formation

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).

  • Reflux the reaction mixture for 12-24 hours.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain 1-methyl-1H-indole-2-carbohydrazide.[6]

Quantitative Data Summary

ReactionStarting MaterialReagents and ConditionsProductYield (%)Reference
N-methylationEthyl 1H-indole-2-carboxylateCH₃I, KOH, Acetone, RT, 2-4hThis compoundHigh[6]
HydrolysisThis compoundKOH, Ethanol, Reflux, 2-3h1-methyl-1H-indole-2-carboxylic acidHigh[7]
Amide Coupling1-methyl-1H-indole-2-carboxylic acidAmine, EDCI, HOBt, DIPEA, DMF, RT, 12-24h1-methyl-1H-indole-2-carboxamide derivative60-95[2]
ReductionThis compoundLiAlH₄, Diethyl ether, 0°C to RT, 2-4h(1-methyl-1H-indol-2-yl)methanolHigh[3][4][5]
HydrazinolysisThis compoundHydrazine hydrate, Ethanol, Reflux, 12-24h1-methyl-1H-indole-2-carbohydrazideGood[6]

Visualizations

Synthetic Pathways

Synthetic_Pathways A Ethyl 1H-indole- 2-carboxylate B Ethyl 1-methyl-1H-indole- 2-carboxylate A->B N-methylation (CH3I, KOH) C 1-methyl-1H-indole- 2-carboxylic acid B->C Hydrolysis (KOH) E (1-methyl-1H-indol- 2-yl)methanol B->E Reduction (LiAlH4) F 1-methyl-1H-indole- 2-carbohydrazide B->F Hydrazinolysis (N2H4·H2O) D 1-methyl-1H-indole- 2-carboxamide Derivatives C->D Amide Coupling (Amine, EDCI)

Caption: Synthetic transformations of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Start with Ethyl 1H-indole-2-carboxylate N_methylation N-methylation Start->N_methylation Hydrolysis Hydrolysis N_methylation->Hydrolysis Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Purification Purification (Chromatography/Recrystallization) Amide_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_vitro_assays In vitro Assays (e.g., Enzyme inhibition, Receptor binding) Characterization->In_vitro_assays Cell_based_assays Cell-based Assays (e.g., Cytotoxicity, Functional assays) In_vitro_assays->Cell_based_assays Data_Analysis Data Analysis (IC50/EC50 determination) Cell_based_assays->Data_Analysis

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathway: TRPV1 Agonism

TRPV1_Signaling Ligand Indole-2-carboxamide (TRPV1 Agonist) TRPV1 TRPV1 Channel Ligand->TRPV1 Binds to and activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens channel Cellular_Response Cellular Response (e.g., Nociceptor activation, Neurotransmitter release) Ca_influx->Cellular_Response Triggers

Caption: Simplified signaling pathway for TRPV1 agonism.

Signaling Pathway: Anti-Trypanosomal Activity (CYP51 Inhibition)

CYP51_Inhibition Inhibitor Indole-2-carboxamide Derivative CYP51 Sterol 14α-demethylase (CYP51) Inhibitor->CYP51 Inhibits Sterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Sterol_Biosynthesis Blocks Membrane_Integrity Disrupted Parasite Membrane Integrity Sterol_Biosynthesis->Membrane_Integrity Leads to Parasite_Death Trypanosoma cruzi Death Membrane_Integrity->Parasite_Death Causes

Caption: Mechanism of action for anti-trypanosomal agents targeting CYP51.[6][8]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. The straightforward protocols for its synthesis and subsequent derivatization, coupled with the significant biological activities of its derivatives, underscore its importance in modern drug discovery and medicinal chemistry. The methodologies and data presented herein provide a comprehensive resource for researchers aiming to exploit this powerful building block in their synthetic endeavors.

References

Application Notes and Protocols for Electrophilic Substitution on N-Methyl Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for common electrophilic substitution reactions performed on N-methyl indoles. This class of reactions is fundamental in the synthesis of a wide array of biologically active compounds and pharmaceutical intermediates. The N-methyl group on the indole nitrogen influences the electron density and reactivity of the heterocyclic ring, making a systematic study of its substitution patterns crucial for synthetic design.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic rings, such as N-methyl indole. This reaction introduces a formyl group, primarily at the C3 position, yielding N-methyl-1H-indole-3-carboxaldehyde, a versatile precursor for various pharmaceutical agents. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]

Quantitative Data
N-Methyl Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
N-MethylindolePOCl₃, DMF0 - RT2-4>90Adapted from[1]
2,N-DimethylindolePOCl₃, DMF0 - RT2~95Adapted from[4]
5-Methoxy-N-methylindolePOCl₃, DMF0 - RT3~85Adapted from[4]
5-Nitro-N-methylindolePOCl₃, DMF25 - 505~60Adapted from[5]
Experimental Protocol

Materials:

  • N-methyl indole (or a substituted derivative)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask, dropping funnel, and standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl indole (1.0 eq) in anhydrous DMF (3.0 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-methyl-1H-indole-3-carboxaldehyde.

Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents N-Methyl Indole Anhydrous DMF POCl₃ Setup Inert Atmosphere Flask 0 °C Reagents->Setup Addition Slow addition of POCl₃ Setup->Addition Stirring Stir at RT for 2-4h Addition->Stirring Quench Quench with Ice/NaHCO₃ Stirring->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Methyl-1H-indole-3-carboxaldehyde Purification->Product

Caption: Vilsmeier-Haack Formylation Workflow.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the indole ring, typically at the C3 position, to produce 3-acyl-N-methylindoles. These products are valuable intermediates in medicinal chemistry. Traditional methods often employ strong Lewis acids like aluminum chloride (AlCl₃).[6][7] More recent, milder methods utilize organocatalysts.[8]

Quantitative Data
N-Methyl Indole DerivativeAcylating AgentCatalyst/ConditionsTemperature (°C)Time (h)Yield (%)Reference
N-MethylindoleBenzoyl chlorideDBN (1,5-Diazabicyclo[4.3.0]non-5-ene)RT465[8]
1,2-DimethylindoleBenzoyl chlorideDBNRT488[8]
5-Methoxy-N-methylindoleBenzoyl chlorideDBNRT435 (57% conversion)[8]
N-MethylindoleAcetic anhydrideAlCl₃, CH₂Cl₂0 - RT1~80Adapted from[6]
N-MethylindoleAcetyl chlorideEt₂AlCl, CH₂Cl₂RT0.586[7]
Experimental Protocol (Organocatalytic Method)

Materials:

  • N-methyl indole

  • Benzoyl chloride (or other acyl chloride)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Anhydrous acetonitrile (MeCN)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of N-methyl indole (1.0 eq) in anhydrous acetonitrile (0.5 M) under an inert atmosphere, add DBN (1.2 eq).

  • Add the acyl chloride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-acyl-N-methylindole.[8]

Reaction Mechanism

Friedel_Crafts_Mechanism NM_Indole N-Methyl Indole Intermediate Wheland Intermediate (Cationic Adduct) NM_Indole->Intermediate Nucleophilic Attack Acylium Acylium Ion (R-C=O)⁺ Acylium->Intermediate Product 3-Acyl-N-methylindole Intermediate->Product Deprotonation H_plus H⁺ Intermediate->H_plus

Caption: Friedel-Crafts Acylation Mechanism.

Nitration

The nitration of N-methyl indoles introduces a nitro group onto the indole ring. The position of nitration is highly dependent on the reaction conditions. While nitration often occurs at the C3 position, the use of different nitrating agents and conditions can lead to substitution at other positions, including the benzene ring.

Quantitative Data
N-Methyl Indole DerivativeNitrating AgentConditionsProduct(s)Yield (%)Reference
N-MethylindoleHNO₃ / Ac₂O0 °C3-Nitro-N-methylindole~70Adapted from[9]
2,N-DimethylindoleHNO₃ / H₂SO₄0 °C5-Nitro-2,N-dimethylindoleModerateAdapted from[5]
N-Methylindoletert-Butyl nitrite, Cu(OAc)₂Dioxane, 80 °C3-Nitro-N-methylindole85[9]
5-Bromo-N-methylindoleHNO₃ / Ac₂O0 °C3-Nitro-5-bromo-N-methylindole~65Adapted from[10]
Experimental Protocol (HNO₃ / Ac₂O)

Materials:

  • N-methyl indole

  • Acetic anhydride (Ac₂O)

  • Fuming nitric acid (HNO₃)

  • Ice-salt bath

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a solution of N-methyl indole (1.0 eq) in acetic anhydride (10 volumes).

  • Cool the solution to -10 °C to 0 °C in an ice-salt bath.

  • Separately, prepare a solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 volumes) and cool it to 0 °C.

  • Add the nitric acid solution dropwise to the stirred indole solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol to afford pure 3-nitro-N-methylindole.

Logical Relationship of Nitration

Nitration_Logic Start N-Methyl Indole Conditions Nitrating Agent & Conditions Start->Conditions C3_Nitro 3-Nitro-N-methylindole Conditions->C3_Nitro Mild Conditions (e.g., HNO₃/Ac₂O) C5_Nitro 5-Nitro-N-methylindole Conditions->C5_Nitro Strongly Acidic (e.g., HNO₃/H₂SO₄) (if C3 blocked) Other_Nitro Other Isomers Conditions->Other_Nitro

Caption: Regioselectivity in Nitration.

Halogenation

Halogenation of N-methyl indoles can be achieved using various halogenating agents, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). The regioselectivity is typically for the C3 position, but substitution at C2 can occur if the C3 position is blocked.

Quantitative Data
N-Methyl Indole DerivativeHalogenating AgentSolventTemperature (°C)Yield (%)Reference
N-MethylindoleN-Chlorosuccinimide (NCS)CCl₄RT>90Adapted from general procedures
N-MethylindoleN-Bromosuccinimide (NBS)CCl₄RT>90Adapted from[11]
2,N-DimethylindoleN-Bromosuccinimide (NBS)CH₂Cl₂0~95Adapted from[11]
N-MethylindoleI₂ / KIH₂O / DioxaneRT~85Adapted from general procedures
Experimental Protocol (Using NBS)

Materials:

  • N-methyl indole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve N-methyl indole (1.0 eq) in CCl₄ or CH₂Cl₂ (10 volumes) in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is often rapid.

  • Stir the reaction mixture for 30-60 minutes at room temperature. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, then with water, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting 3-bromo-N-methylindole is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Halogenation Experimental Workflow

Halogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants N-Methyl Indole NBS or NCS Solvent (CCl₄ or CH₂Cl₂) Addition Portion-wise addition of Halogenating Agent Reactants->Addition Stirring Stir at RT for 30-60 min Addition->Stirring Filtration Filter Succinimide Stirring->Filtration Washing Wash with Na₂S₂O₃ and Brine Filtration->Washing Drying Dry and Concentrate Washing->Drying Product 3-Halo-N-methylindole Drying->Product

Caption: Halogenation Experimental Workflow.

References

purification of ethyl 1-methyl-1H-indole-2-carboxylate by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Ethyl 1-methyl-1H-indole-2-carboxylate by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a standard protocol for the purification of this compound via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system. This document provides a detailed experimental procedure, a summary of expected quantitative data, and a visual workflow to guide researchers in obtaining high-purity this compound, a key intermediate in various pharmaceutical syntheses.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of downstream products. While various purification techniques exist, recrystallization remains a cost-effective and efficient method for obtaining highly pure crystalline solids. The selection of an appropriate solvent, in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, is critical for a successful recrystallization. This protocol outlines a representative method using a mixed solvent system of ethanol and water, which is commonly effective for indole derivatives.

Quantitative Data Summary

The efficiency of a recrystallization process is evaluated based on the recovery yield and the purity of the final product. The following table summarizes typical data expected from the purification of this compound.

ParameterCrude ProductPurified Product
Appearance Off-white to light brown solidWhite to colorless crystalline solid[1][2][3]
Purity (by HPLC) ~95%>99%
Melting Point 57-61 °C62-64 °C
Recovery Yield N/A80-90%

Note: The melting point is an estimated value based on similar structures, such as ethyl 1-benzyl-1H-indole-2-carboxylate (m.p. 52–53 °C)[1]. The actual melting point should be determined experimentally.

Experimental Protocol

This protocol describes the step-by-step procedure for the recrystallization of crude this compound.

3.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Vacuum source

  • Drying oven or desiccator

3.2. Procedure

  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 40 mL of ethanol and begin heating the mixture on a hot plate with stirring. Heat the solvent to a gentle boil until the solid is completely dissolved. If the solid does not fully dissolve, add small additional portions of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a fluted filter paper in a pre-warmed glass funnel and place it on top of a clean, pre-warmed 250 mL Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Inducing Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the crystals can be air-dried or dried in a desiccator.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the recrystallization process.

RecrystallizationWorkflow Recrystallization Workflow for this compound cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration if impurities induce_crystallization Add water until cloudy, then clarify with ethanol dissolve->induce_crystallization if no impurities hot_filtration->induce_crystallization cool_slowly Slow cooling to room temperature induce_crystallization->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold EtOH/Water vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals end_product Pure Crystalline Product dry_crystals->end_product

Caption: A workflow diagram illustrating the purification of this compound.

References

Application Notes: Ethyl 1-Methyl-1H-indole-2-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 1-methyl-1H-indole-2-carboxylate as a key building block in the synthesis of potent kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, and its strategic functionalization at the N-1 and C-2 positions allows for the generation of diverse molecules targeting various protein kinases involved in cancer cell proliferation and angiogenesis.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The indole core, present in many biologically active compounds, serves as an excellent scaffold for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. This compound is a versatile starting material in this context, offering a readily modifiable handle at the 2-position (the ethyl ester) and a methylated nitrogen at the 1-position, which can influence solubility, metabolic stability, and target engagement.

This document details the synthetic routes from this compound to potent inhibitors of key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth factor Receptor (EGFR).

Kinase Inhibitor Synthesis from this compound: An Overview

The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves a few key transformations. The N-methylation of the indole nitrogen is a critical first step, often accomplished before further modifications. Subsequently, the ethyl ester at the C-2 position is typically hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is then activated and coupled with a variety of amine-containing fragments to generate the final kinase inhibitor scaffolds. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Targeted Kinase Families and Inhibitor Potency

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized from indole-2-carboxylate precursors. While not all examples start directly from the N-methylated ethyl ester, they follow a similar synthetic logic, highlighting the importance of the indole-2-carboxamide core.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5i CDK224Dinaciclib20
5j CDK216Dinaciclib20
5c CDK246Dinaciclib20
5g CDK233Dinaciclib20

Data sourced from a study on 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors.[1]

Table 2: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Va VEGFR-22.15Sorafenib0.17
Ve VEGFR-21.10Sorafenib0.17
Vg VEGFR-21.60Sorafenib0.17
67a VEGFR-278Sunitinib139
73x VEGFR-2310Sorafenib100

Data for Va, Ve, and Vg are from a study on indole-2-carboxamides as multi-target antiproliferative agents.[2] Data for 67a and 73x are from a review on antineoplastic indole-containing compounds.[3]

Table 3: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Va EGFR71Erlotinib80
5i EGFR-Erlotinib-
5j EGFR-Erlotinib-

Data for Va is from a study on indole-2-carboxamides as multi-target antiproliferative agents.[2] Data for 5i and 5j were reported as potent inhibitors but specific IC50 values against EGFR were not provided in the cited abstract.[1]

Experimental Protocols

The following are generalized protocols for the key synthetic transformations involved in the synthesis of kinase inhibitors from this compound.

Protocol 1: N-Methylation of Ethyl 1H-indole-2-carboxylate

This protocol describes the methylation of the indole nitrogen, a crucial step to obtain the desired starting material.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Dimethyl carbonate (DMC)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF) (optional)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 1H-indole-2-carboxylate in dimethyl carbonate, add a catalytic amount of DABCO.

  • Heat the reaction mixture to 90-95 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain this compound.

Protocol 2: Hydrolysis of this compound

This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Water

Procedure:

  • Dissolve this compound in ethanol.

  • Add an aqueous solution of sodium hydroxide and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield 1-methyl-1H-indole-2-carboxylic acid.

Protocol 3: Amide Coupling to Synthesize Indole-2-carboxamide Kinase Inhibitors

This protocol describes the final amide bond formation to generate the kinase inhibitors.

Materials:

  • 1-Methyl-1H-indole-2-carboxylic acid

  • Desired amine-containing fragment

  • Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methyl-1H-indole-2-carboxylic acid in dichloromethane, add BOP reagent and DIPEA.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine-containing fragment to the reaction mixture and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final indole-2-carboxamide kinase inhibitor.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors synthesized from this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Indole-2-carboxamide EGFR Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Indole-2-carboxamide VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling and Angiogenesis Inhibition.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Promotes Entry CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 Promotes Progression CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Promotes Entry E2F E2F Rb->E2F Releases E2F->S Promotes Transition Inhibitor Indole-2-carboxamide CDK2 Inhibitor Inhibitor->CyclinE_CDK2 Inhibition Inhibitor->CyclinA_CDK2 Inhibition

Caption: CDK-Mediated Cell Cycle Control and Inhibition.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of kinase inhibitors from this compound.

Synthesis_Workflow Start Ethyl 1H-indole-2-carboxylate N_Methylation N-Methylation (Protocol 1) Start->N_Methylation Intermediate1 This compound N_Methylation->Intermediate1 Hydrolysis Ester Hydrolysis (Protocol 2) Intermediate1->Hydrolysis Intermediate2 1-Methyl-1H-indole-2-carboxylic acid Hydrolysis->Intermediate2 Amide_Coupling Amide Coupling (Protocol 3) Intermediate2->Amide_Coupling Final_Product Indole-2-carboxamide Kinase Inhibitor Amide_Coupling->Final_Product Amine Amine-containing Fragment Amine->Amide_Coupling Purification Purification (Column Chromatography) Final_Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Biological_Assay Biological Evaluation (Kinase Assays, Cell-based Assays) Analysis->Biological_Assay

Caption: Synthetic Workflow for Kinase Inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. The straightforward and modular synthetic routes allow for the systematic exploration of the chemical space around the indole-2-carboxamide scaffold, leading to the discovery of potent and selective inhibitors of key oncogenic kinases. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and development of novel targeted cancer therapies.

References

protocol for the hydrolysis of ethyl 1-methyl-1H-indole-2-carboxylate to its carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the hydrolysis of ethyl 1-methyl-1H-indole-2-carboxylate to its corresponding carboxylic acid, 1-methyl-1H-indole-2-carboxylic acid. The described method utilizes a standard base-catalyzed saponification reaction, which is a robust and high-yielding procedure for converting esters to carboxylic acids.[1][2] This process is fundamental in synthetic organic chemistry, particularly in the modification of indole scaffolds, which are prevalent in pharmaceuticals and biologically active compounds. The protocol includes step-by-step instructions for the reaction, purification, and characterization of the final product, tailored for researchers in organic synthesis and drug development.

Introduction

The indole ring is a privileged scaffold in medicinal chemistry. The functionalization and modification of this core structure are crucial for developing new therapeutic agents. The conversion of an ester at the 2-position of the indole ring to a carboxylic acid is a key transformation, as the resulting acid can serve as a versatile intermediate for further reactions, such as amide bond formation.[3] Base-catalyzed hydrolysis, or saponification, is the preferred method for this transformation due to its efficiency and typically high yields.[2][4] The reaction is generally irreversible because the final step involves the deprotonation of the carboxylic acid by a strong base, forming a carboxylate salt.[1] A subsequent acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid.[4] This document outlines a reliable and reproducible protocol for this synthesis.

Reaction Scheme

alt text

Figure 1. Base-catalyzed hydrolysis of this compound to 1-methyl-1H-indole-2-carboxylic acid.

Experimental Protocol

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl, ~12 M)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol. A typical concentration is 0.2-0.5 M.

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq) in deionized water. Add the NaOH solution to the stirred solution of the ester at room temperature.

  • Hydrolysis Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C for methanol). Maintain reflux with vigorous stirring for 2-4 hours, or until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting ester.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction of Impurities: To the remaining aqueous solution, add deionized water to redissolve the sodium carboxylate salt if necessary. Wash the aqueous solution with an organic solvent such as diethyl ether or ethyl acetate (2 x 20 mL for a small-scale reaction) in a separatory funnel to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to pH 1-2. A white precipitate of 1-methyl-1H-indole-2-carboxylic acid should form.[5]

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid on the filter with cold deionized water to remove any inorganic salts. Allow the product to air-dry or dry it further in a vacuum oven at a moderate temperature (e.g., 50-60°C).

  • Characterization: Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR). The reported melting point for 1-methyl-1H-indole-2-carboxylic acid is 212-213 °C (with decomposition).[3]

Data Presentation

ParameterValueNotes
Starting Material This compoundMW: 203.24 g/mol
Reagent Sodium Hydroxide (NaOH)MW: 40.00 g/mol
Molar Ratio Ester : NaOH = 1 : 2.5An excess of base is used to drive the reaction to completion.[4]
Solvent System Methanol / WaterA common solvent mixture for saponification.[4]
Reaction Temperature Reflux (~65 °C)Heating accelerates the rate of hydrolysis.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Acidification Agent Concentrated HClUsed to protonate the carboxylate salt.
Final pH 1 - 2Ensures complete precipitation of the carboxylic acid.
Product 1-methyl-1H-indole-2-carboxylic acidMW: 175.18 g/mol [3]
Expected Yield 90 - 99%Saponification is typically a high-yielding reaction.[4]
Melting Point 212 - 213 °C (dec.)Literature value for product verification.[3]

Mandatory Visualization

Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_isolation Product Isolation start Dissolve Ester in Methanol add_base Add Aqueous NaOH Solution start->add_base 1.0 eq Ester reflux Heat to Reflux (2-4 hours) add_base->reflux 2.5 eq NaOH cool Cool to RT reflux->cool evap Remove Methanol (Rotovap) cool->evap wash Wash with Et₂O (Remove Impurities) evap->wash acidify Cool in Ice Bath Acidify with HCl to pH 1-2 wash->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter wash_solid Wash with Cold H₂O filter->wash_solid dry Dry Product wash_solid->dry product Pure 1-methyl-1H-indole- 2-carboxylic acid dry->product

Caption: Workflow for the hydrolysis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Concentrated hydrochloric acid is corrosive and has noxious fumes. Handle with care.

  • Organic solvents (methanol, diethyl ether, ethyl acetate) are flammable. Keep away from ignition sources.

References

Application Notes and Protocols for the Analytical Characterization of Substituted Indole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indole esters represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry, drug discovery, and materials science.[1][2][3] The biological activity and physicochemical properties of these compounds are intrinsically linked to the nature and position of substituents on the indole ring and the ester moiety. Consequently, rigorous analytical characterization is paramount for ensuring identity, purity, and quality during research, development, and quality control processes.

These application notes provide a comprehensive overview of the principal analytical techniques for the characterization of substituted indole esters, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Detailed experimental protocols and quantitative data for representative indole esters are presented to guide researchers in their analytical endeavors.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, quantification, and purity assessment of substituted indole esters. Reversed-phase HPLC is particularly well-suited for these compounds, separating them based on their hydrophobicity.

Application Note: HPLC Analysis

Reverse-phase HPLC with UV or fluorescence detection is a highly sensitive and versatile method for the analysis of substituted indole esters.[4] The choice of column, mobile phase composition, and detector wavelength is critical for achieving optimal separation and detection. For instance, a C8 or C18 column is commonly employed, with a mobile phase typically consisting of a mixture of acetonitrile or methanol and an aqueous buffer.[4] The inherent fluorescence of the indole ring allows for highly sensitive detection using a fluorescence detector, with excitation and emission wavelengths typically around 280 nm and 350 nm, respectively.[4]

Experimental Protocol: HPLC Analysis of Indole-3-Acetic Acid Esters

Objective: To separate and quantify methyl indole-3-acetate and ethyl indole-3-acetate using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Methyl indole-3-acetate standard

  • Ethyl indole-3-acetate standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) acetic acid in water.

    • Mobile Phase B: 0.1% (v/v) acetic acid in acetonitrile.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of methyl indole-3-acetate and ethyl indole-3-acetate in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing both esters at a final concentration of 10 µg/mL by diluting the stock solutions with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Fluorescence Detector: Excitation λ = 280 nm, Emission λ = 350 nm

    • Gradient Elution:

      • 0-5 min: 40% B

      • 5-15 min: 40% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 40% B (re-equilibration)

  • Analysis:

    • Inject the mixed standard solution and record the chromatogram.

    • Identify the peaks corresponding to methyl indole-3-acetate and ethyl indole-3-acetate based on their retention times.

    • For quantitative analysis, construct a calibration curve using a series of standard solutions of known concentrations.

Quantitative Data: HPLC
CompoundRetention Time (min)
Methyl Indole-3-acetate~8.6[5]
Ethyl Indole-3-acetate~10.5 (estimated based on increased hydrophobicity)

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable substituted indole esters. It provides both chromatographic separation and mass spectral information, allowing for confident compound identification.

Application Note: GC-MS Analysis

For GC-MS analysis, indole esters are typically introduced into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation and confirmation. The molecular ion peak (M+) is often observed, which corresponds to the molecular weight of the compound.[6][7][8]

Experimental Protocol: GC-MS Analysis of Indole-3-Acetic Acid Esters

Objective: To identify and characterize methyl indole-3-acetate and ethyl indole-3-acetate by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Helium (carrier gas, high purity)

  • Dichloromethane (GC grade)

  • Methyl indole-3-acetate

  • Ethyl indole-3-acetate

Procedure:

  • Sample Preparation:

    • Dissolve the indole ester samples in dichloromethane to a final concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the peaks of interest by their retention times and compare the acquired mass spectra with reference spectra or interpret the fragmentation patterns.

Quantitative Data: GC-MS
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl Indole-3-acetate189[5][7]130, 103, 77
Ethyl Indole-3-acetate203[8]130, 103, 77

Note: The ion at m/z 130 corresponds to the stable quinolinium cation, a characteristic fragment of 3-substituted indoles.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of substituted indole esters, providing detailed information about the carbon-hydrogen framework.

Application Note: NMR Analysis

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. For substituted indole esters, the chemical shifts of the aromatic protons on the indole ring and the protons of the ester alkyl group are particularly informative. The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.[9]

Experimental Protocol: NMR Analysis of Indole-3-Acetic Acid Esters

Objective: To acquire and interpret the ¹H and ¹³C NMR spectra of methyl indole-3-acetate and ethyl indole-3-acetate.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Methyl indole-3-acetate

  • Ethyl indole-3-acetate

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the indole ester in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Quantitative Data: NMR (in CDCl₃)

Methyl Indole-3-acetate

¹H NMRChemical Shift (δ, ppm)MultiplicityAssignment
~8.10br sN-H
~7.60dH-4
~7.35dH-7
~7.20tH-6
~7.15tH-5
~7.05sH-2
3.75s-CH₂-
3.70s-OCH₃
¹³C NMRChemical Shift (δ, ppm)Assignment
172.5C=O
136.2C-7a
127.0C-3a
123.5C-2
122.1C-6
119.8C-5
118.8C-4
111.2C-7
108.3C-3
52.0-OCH₃
31.2-CH₂-

Ethyl Indole-3-acetate

¹H NMRChemical Shift (δ, ppm)MultiplicityAssignment
~8.10br sN-H
~7.60dH-4
~7.35dH-7
~7.20tH-6
~7.15tH-5
~7.05sH-2
4.15q-OCH₂CH₃
3.70s-CH₂-
1.25t-OCH₂CH₃
¹³C NMRChemical Shift (δ, ppm)Assignment
172.0C=O
136.2C-7a
127.1C-3a
123.4C-2
122.0C-6
119.7C-5
118.8C-4
111.1C-7
108.7C-3
60.8-OCH₂CH₃
31.5-CH₂-
14.3-OCH₂CH₃

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[9][10][11][12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Application Note: FT-IR Analysis

The FT-IR spectrum of a substituted indole ester will exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibration of the indole ring is typically observed as a sharp peak around 3400 cm⁻¹.[14] The C=O stretching of the ester group gives a strong absorption band in the region of 1750-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also readily identifiable.[15]

Experimental Protocol: FT-IR Analysis of Indole-3-Acetic Acid Esters

Objective: To obtain the FT-IR spectra of methyl indole-3-acetate and ethyl indole-3-acetate and identify their characteristic vibrational bands.

Instrumentation:

  • FT-IR spectrometer with an attenuated total reflectance (ATR) accessory or KBr press.

Reagents:

  • Potassium bromide (KBr, spectroscopic grade), if using KBr pellets.

  • Methyl indole-3-acetate

  • Ethyl indole-3-acetate

Procedure:

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • FT-IR Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FT-IR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Quantitative Data: FT-IR
CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
Methyl Indole-3-acetate~3400~1735~1200-1150~1600, ~1450
Ethyl Indole-3-acetate~3400~1730~1200-1150~1600, ~1450

Note: Vibrational frequencies are approximate.[14][15][16][17]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized substituted indole ester.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of Substituted Indole Ester purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity & Quantification) purification->hplc Purity Check gcms GC-MS (Identity & Volatile Impurities) purification->gcms Identity Confirmation nmr NMR (Structural Elucidation) purification->nmr Structure Confirmation ftir FT-IR (Functional Group ID) purification->ftir Functional Group Analysis data_analysis Data Interpretation & Comparison hplc->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis report Application Note / Protocol Generation data_analysis->report

Caption: General workflow for the synthesis, purification, and analytical characterization of substituted indole esters.

Signaling Pathway

Indole and its derivatives have been shown to act as signaling molecules, modulating pathways such as the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) pathways, which are involved in xenobiotic metabolism and immune responses.[18][19] Some substituted indole esters have been investigated for their potential as anticancer and anti-inflammatory agents by targeting specific signaling pathways.[20][21]

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus indole_ester Substituted Indole Ester ahr AhR indole_ester->ahr Binds ahr_arnt AhR-ARNT Complex ahr->ahr_arnt Dimerizes with arnt ARNT arnt->ahr_arnt xre XRE ahr_arnt->xre Translocates to Nucleus & Binds to DNA gene_expression Target Gene Expression xre->gene_expression Induces

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a potential target for some substituted indole esters.

References

Application Notes and Protocols: The Role of Ethyl 1-Methyl-1H-indole-2-carboxylate in the Development of Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-1H-indole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[2] This document provides detailed application notes and protocols for utilizing this compound in the development of novel therapeutic agents. The focus is on the synthesis of indole-2-carboxamide derivatives and their evaluation in various disease models, including cancer, inflammatory conditions, and neurological disorders.

I. Synthetic Pathways and Protocols

The primary application of this compound in therapeutic development is as a precursor for the synthesis of diverse carboxamide derivatives. This transformation typically involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Biological Evaluation A This compound B 1-Methyl-1H-indole-2-carboxylic acid A->B NaOH or LiOH, EtOH/H2O, Reflux D Indole-2-carboxamide Derivative B->D Coupling Agents (e.g., BOP, EDCI/HOBt), Base (e.g., DIPEA), Solvent (e.g., DCM) C Amine (R-NH2) C->D E In vitro Assays (e.g., MTT, Kinase Inhibition) D->E F In vivo Models E->F G cluster_0 Indole-2-carboxamide Derivative cluster_1 Cell Proliferation Signaling cluster_2 Cell Cycle Regulation Indole Indole-2-carboxamide Derivative EGFR EGFR Indole->EGFR Inhibition CDK2 CDK2 Indole->CDK2 Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Rb Rb CDK2->Rb Phosphorylation CyclinE Cyclin E CyclinE->CDK2 Activation E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Transition E2F->G1_S_Transition G cluster_0 CB2 Agonist cluster_1 Cellular Response Indole Indole-2-carboxamide Derivative (CB2 Agonist) CB2R CB2 Receptor Indole->CB2R Binding & Activation Gi Gi Protein CB2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Inflammation ↓ Pro-inflammatory Cytokines PKA->Inflammation

References

Techniques for Synthesizing Functionalized Indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and biological activity have made it a cornerstone in drug discovery and development. Consequently, the development of efficient and versatile methods for the synthesis and functionalization of indole derivatives is a central focus of modern organic chemistry. These application notes provide detailed protocols and comparative data for several key techniques used to synthesize functionalized indoles, including classic named reactions and modern transition-metal-catalyzed C-H functionalization methods.

I. Classical Indole Synthesis Methods

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.

Fischer_Workflow A Arylhydrazine D Formation of Arylhydrazone A->D B Aldehyde or Ketone B->D C Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) C->D E [3,3]-Sigmatropic Rearrangement D->E F Cyclization & Aromatization E->F G Functionalized Indole F->G

Caption: General workflow of the Fischer indole synthesis.

This protocol is adapted from a standard procedure for the Fischer indole synthesis.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Acetone

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Add acetone (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.

  • Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with continuous stirring.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is approximately 8-9.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,5-dimethyl-1H-indole.

EntryArylhydrazineCarbonyl CompoundAcid CatalystTemperature (°C)Time (h)Yield (%)
1PhenylhydrazineAcetophenonePPA100285
2PhenylhydrazineCyclohexanoneH₂SO₄/AcOHReflux392
34-MethoxyphenylhydrazinePropiophenoneZnCl₂150178
44-NitrophenylhydrazineButan-2-onePPA120465

PPA: Polyphosphoric Acid

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. While historically requiring harsh conditions, modern modifications, such as the use of microwave irradiation, have improved its utility.

Bischler_Mohlau_Mechanism A α-Haloketone C Intermediate α-Anilinoketone A->C B Aniline (excess) B->C D Second Aniline Addition B->D C->D E Intermediate Diamine D->E F Acid-Catalyzed Cyclization E->F G Aromatization (Loss of NH₃ & H₂O) F->G H 2-Aryl-substituted Indole G->H

Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.

This protocol is a green chemistry approach to the Bischler-Möhlau synthesis.[1][2]

Materials:

  • Aniline

  • Phenacyl bromide

  • Domestic microwave oven (e.g., 540 W)

  • Small beaker or vial

Procedure:

  • In a small beaker, stir aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The aniline acts as both reactant and base.

  • Place the beaker in a domestic microwave oven.

  • Irradiate the mixture at 540 W for 45-60 seconds.[1]

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool.

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with water to remove excess aniline and aniline hydrobromide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

EntryAnilineα-BromoketonePower (W)Time (s)Overall Yield (%)
1AnilinePhenacyl bromide5406071
2p-ToluidinePhenacyl bromide5404575
3p-AnisidinePhenacyl bromide5404572
4Aniline4'-Bromophenacyl bromide5406068

II. Palladium-Catalyzed Indole Synthesis and Functionalization

Transition metal catalysis, particularly with palladium, has revolutionized indole synthesis by offering milder reaction conditions and broader functional group tolerance.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[3][4]

Larock_Cycle Pd0 Pd(0) A Oxidative Addition (o-Iodoaniline) Pd0->A PdII Aryl-Pd(II)-I A->PdII B Alkyne Coordination & Insertion PdII->B VinylPd Vinyl-Pd(II) B->VinylPd C Intramolecular Amination VinylPd->C CyclicPd Cyclic-Pd(II) C->CyclicPd D Reductive Elimination CyclicPd->D D->Pd0 Regeneration Indole 2,3-Disubstituted Indole D->Indole

Caption: Catalytic cycle for the Larock indole synthesis.

This protocol is based on the classical Larock conditions.

Materials:

  • 2-Iodoaniline

  • Diphenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 eq), diphenylacetylene (1.2 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entryo-HaloanilineAlkyneCatalyst (mol%)BaseTemp (°C)Yield (%)
12-Iodoaniline1-Phenyl-1-propynePd(OAc)₂ (5)K₂CO₃10088
22-Bromo-4-methylaniline4-OctynePd(PPh₃)₄ (5)Na₂CO₃12076
3N-Acetyl-2-iodoaniline1,4-Dimethoxy-2-butynePdCl₂(PPh₃)₂ (5)K₂CO₃10091
42-Iodo-5-nitroanilineDiphenylacetylenePd(OAc)₂ (5)K₂CO₃10082
Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization of the indole nucleus is a highly atom-economical strategy for introducing substituents without the need for pre-functionalized starting materials. Palladium catalysis is widely employed for C-H arylation, alkenylation, and alkylation.

Indole_CH_Functionalization Indole Indole C3 C3-Functionalization (Inherent Reactivity) Indole->C3 Electrophilic Catalyst C2 C2-Functionalization Indole->C2 Benzene Benzene Ring Functionalization (C4-C7) Indole->Benzene DG Directing Group (DG) on Nitrogen C2->DG Block Blocking Group at C3 C2->Block Benzene->DG C7 C7-Functionalization DG->C7 C4 C4-Functionalization DG->C4

Caption: Factors influencing the regioselectivity of indole C-H functionalization.

This protocol describes a direct arylation at the C2 position.[5][6]

Materials:

  • N-Methylindole

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium acetate (CsOAc)

  • N,N-Dimethylacetamide (DMA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, add N-methylindole (1.0 eq), iodobenzene (1.2 eq), Pd(OAc)₂ (0.5 mol%), PPh₃ (2.0 mol%), and CsOAc (1.5 eq).[5]

  • Add anhydrous DMA via syringe.

  • Seal the tube and heat the reaction mixture to 125 °C for 24 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford 2-phenyl-N-methylindole.

EntryIndole SubstrateCoupling PartnerCatalyst (mol%)Ligand/AdditivePositionYield (%)
1N-Methylindole4-IodoanisolePd(OAc)₂ (0.5)PPh₃/CsOAcC285
2IndoleStyrenePd(OAc)₂ (10)Pyridine/O₂C378
3N-P(O)tBu₂-indolePhenylboronic acidPd(OAc)₂ (10)2-Chloropyridine/Ag₂OC782
43-FormylindoleIodobenzenePd(OAc)₂ (10)L1/AgTFAC482

L1 = Specific ligand as reported in the literature.

III. Rhodium-Catalyzed C-H Functionalization of Indoles

Rhodium catalysts have emerged as powerful tools for the C-H functionalization of indoles, often exhibiting complementary reactivity and selectivity to palladium systems. They are particularly effective for C2 and C7 functionalization through the use of directing groups.

This protocol utilizes a directing group strategy for selective C2-alkylation.[7]

Materials:

  • N-(pyrimidin-2-yl)-1H-indole

  • Ethyl diazoacetate

  • [RhCp*Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • 1,2-Dichloroethane (DCE)

  • Inert atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere, add N-(pyrimidin-2-yl)-1H-indole (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add anhydrous DCE.

  • Slowly add ethyl diazoacetate (1.5 eq) via a syringe pump over 1 hour.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

EntryIndole SubstrateCoupling PartnerCatalyst (mol%)AdditivePositionYield (%)
1N-Pyrimidinyl-indoleEthyl diazoacetate[RhCpCl₂]₂ (2.5)AgSbF₆C292
2Indoline-1-carboxamideStyrene[RhCpCl₂]₂ (5)Cu(OAc)₂C785
33-AcetylindoleN-Phenylmaleimide[RhCp*Cl₂]₂ (5)AgSbF₆C478
4N-Alkyl anilineDiphenylacetylene[Rh(OAc)₂]₂ (2)Cu(OAc)₂C2 (Indole formation)89

Conclusion

The synthesis of functionalized indole derivatives is a rich and evolving field. While classical methods like the Fischer and Bischler-Möhlau syntheses remain valuable, modern transition-metal-catalyzed reactions, particularly those involving palladium and rhodium, have significantly expanded the synthetic toolbox. These catalytic methods offer milder conditions, greater functional group tolerance, and novel pathways for regioselective C-H functionalization. The choice of synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The protocols and data presented herein provide a practical guide for researchers to select and implement appropriate methods for their specific synthetic targets in drug discovery and materials science.

References

Troubleshooting & Optimization

optimizing reaction yield for ethyl 1-methyl-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 1-methyl-1H-indole-2-carboxylate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two common synthetic routes: N-methylation of ethyl 1H-indole-2-carboxylate and Fischer Indole Synthesis .

Route 1: N-methylation of Ethyl 1H-indole-2-carboxylate

This is a widely used method due to the commercial availability of the starting material, ethyl 1H-indole-2-carboxylate. The main challenge in this route is achieving selective N-methylation while avoiding common side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions during the N-methylation of ethyl 1H-indole-2-carboxylate?

    • A1: The most common side reactions are C-3 alkylation, resulting in the formation of ethyl 1-methyl-3-methyl-1H-indole-2-carboxylate, and transesterification if an alkoxide base is used in its corresponding alcohol as a solvent (e.g., sodium methoxide in methanol will lead to the formation of mthis compound).[1]

  • Q2: My reaction is resulting in a low yield of the desired N-methylated product. What are the potential causes and solutions?

    • A2: Low yields can be attributed to several factors:

      • Incomplete deprotonation of the indole nitrogen: Ensure you are using a sufficiently strong base to fully deprotonate the indole. Sodium hydride (NaH) is a common and effective choice.

      • Suboptimal reaction temperature: The reaction temperature can influence the rate and selectivity. For many N-alkylation reactions of indoles, temperatures ranging from 0 °C to room temperature are employed.

      • Moisture in the reaction: The presence of water can quench the base and the indole anion. Ensure all reagents and solvents are anhydrous.

      • Degradation of the starting material or product: Prolonged reaction times or high temperatures can sometimes lead to degradation. Monitoring the reaction progress by TLC or LC-MS is recommended.

  • Q3: I am observing a significant amount of C-3 alkylation. How can I improve the N-1 selectivity?

    • A3: N-alkylation is generally the thermodynamically favored pathway, while C-3 alkylation is often kinetically favored. To enhance N-1 selectivity:

      • Choice of base and solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is highly recommended. This combination ensures complete deprotonation of the indole nitrogen, favoring N-alkylation.

      • Reaction Temperature: Running the reaction at a slightly elevated temperature can sometimes favor the formation of the more stable N-alkylated product. However, this should be optimized carefully to avoid degradation.

  • Q4: I used sodium methoxide in methanol and obtained the methyl ester instead of the ethyl ester. Why did this happen?

    • A4: This is a classic example of transesterification.[1] The methoxide ion acts as a nucleophile and attacks the carbonyl group of the ethyl ester, leading to an equilibrium that can favor the formation of the more stable methyl ester. To avoid this, use a non-nucleophilic base like sodium hydride, or a base with the same alkoxide as the ester (i.e., sodium ethoxide in ethanol). However, using sodium ethoxide in ethanol can still lead to low yields of the N-alkylated product.[1]

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for forming the indole ring. For this compound, this typically involves the reaction of N-methylphenylhydrazine with ethyl pyruvate in the presence of an acid catalyst.

Frequently Asked Questions (FAQs)

  • Q1: The Fischer indole synthesis is known for potentially low yields. What are the key factors to optimize for this specific synthesis?

    • A1: The original Fischer and Jourdan report on a similar cyclization noted a very low yield (5%).[2] Key optimization parameters include:

      • Acid Catalyst: A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[3] The choice of catalyst can significantly impact the yield and should be screened.

      • Reaction Temperature: The reaction often requires elevated temperatures to drive the cyclization.

      • Solvent: Polar aprotic solvents like DMSO or acetic acid are sometimes employed.[2]

      • Removal of Water: The initial formation of the hydrazone from N-methylphenylhydrazine and ethyl pyruvate generates water, which can interfere with the acid-catalyzed cyclization. Performing the reaction in two steps (formation and isolation of the hydrazone, followed by cyclization) or using a Dean-Stark apparatus to remove water azeotropically can improve yields.

  • Q2: What are the potential side products in the Fischer indole synthesis of my target molecule?

    • A2: Side products can arise from incomplete reaction, degradation, or alternative cyclization pathways, especially if the phenylhydrazine has substituents. For the reaction of N-methylphenylhydrazine and ethyl pyruvate, potential side products could include unreacted starting materials, polymeric tars, and potentially isomeric indole products if cyclization is not completely regioselective, although this is less common for this specific substrate. With some substituted phenylhydrazones, abnormal products resulting from cyclization on the side of a substituent have been observed.[4]

  • Q3: How can I purify the crude product from the Fischer indole synthesis?

    • A3: The crude product is often a complex mixture. Purification typically involves:

      • Extraction: An initial workup with an organic solvent to remove the acid catalyst and water-soluble impurities.

      • Column Chromatography: This is usually necessary to separate the desired product from side products and unreacted starting materials. A common solvent system is a gradient of ethyl acetate in hexane.

      • Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent like ethanol or methanol can provide a highly pure product.

Data Presentation

Table 1: Comparison of Base and Solvent Systems for N-methylation of Ethyl 1H-indole-2-carboxylate (Qualitative)

BaseSolventExpected OutcomePotential IssuesReference
Sodium Hydride (NaH)DMF / THFGood to excellent yield of N-methylated productRequires anhydrous conditions; NaH is pyrophoric.General Knowledge
Potassium Hydroxide (KOH)Acetone (aq.)Good yield of N-methylated productPotential for ester hydrolysis if reaction conditions are not controlled.[1]
Sodium Methoxide (NaOMe)MethanolTransesterification to the methyl esterDoes not effectively promote N-methylation.[1][1]
Sodium Ethoxide (NaOEt)EthanolLow yield of N-methylated productPotential for ester hydrolysis.[1][1]

Experimental Protocols

Protocol 1: N-methylation of Ethyl 1H-indole-2-carboxylate using Sodium Hydride

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl 1H-indole-2-carboxylate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.1-1.2 eq) portion-wise. Hydrogen gas evolution will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5-20% ethyl acetate).

  • If the product is a solid, it can be further purified by recrystallization from methanol or ethanol.

Protocol 2: Fischer Indole Synthesis of this compound

This protocol is a general two-step procedure that may require optimization.

Step 1: Formation of the Hydrazone

  • In a round-bottom flask, dissolve N-methylphenylhydrazine (1.0 eq) and ethyl pyruvate (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • The hydrazone can be isolated by filtration or by removing the solvent under reduced pressure and used in the next step without further purification.

Step 2: Cyclization to the Indole

  • To the crude hydrazone from Step 1, add an acid catalyst. Polyphosphoric acid (PPA) is often effective. Alternatively, a solution of a Brønsted acid like H₂SO₄ in a suitable solvent can be used.

  • Heat the reaction mixture. The temperature will depend on the chosen catalyst and solvent and may range from 80 °C to 150 °C.

  • Monitor the reaction by TLC until the hydrazone is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient).

Mandatory Visualization

experimental_workflow_N_methylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Ethyl 1H-indole- 2-carboxylate deprotonation Deprotonation (0°C to RT) start->deprotonation solvent Anhydrous DMF solvent->deprotonation base NaH (1.1 eq) base->deprotonation methylating_agent CH3I (1.1 eq) methylation N-methylation (0°C to RT) methylating_agent->methylation deprotonation->methylation monitoring TLC Monitoring methylation->monitoring quench Quench with aq. NH4Cl monitoring->quench extraction Ethyl Acetate Extraction quench->extraction purification Column Chromatography extraction->purification product Ethyl 1-methyl-1H- indole-2-carboxylate purification->product

Caption: Workflow for the N-methylation of ethyl 1H-indole-2-carboxylate.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of N-methylated Product incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation moisture Moisture Contamination start->moisture low_temp Suboptimal Temperature start->low_temp degradation Product Degradation start->degradation stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base Address anhydrous Use Anhydrous Reagents/Solvents moisture->anhydrous Address optimize_temp Optimize Temperature low_temp->optimize_temp Address monitor_reaction Monitor Reaction Progress (TLC) degradation->monitor_reaction Address

Caption: Troubleshooting logic for low reaction yield in N-methylation.

References

how to prevent transesterification during indole ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and modification of indole esters. Here, you will find targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted side reactions, specifically transesterification, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is transesterification and why is it a problem in my indole ester reaction?

A: Transesterification is a chemical reaction where the alkoxy (-OR') group of an ester is exchanged with the alkoxy group of an alcohol (-OR'').[1] It is typically catalyzed by either an acid or a base.[1] This reaction is an equilibrium process.[2]

In the context of your work, if you are synthesizing an ethyl ester of an indole carboxylic acid but use methanol as the solvent, you risk forming the undesired methyl ester as a byproduct. Similarly, if you have an existing indole ester and subject it to reaction conditions that involve an alcohol and a catalyst, the original ester group can be swapped out. This leads to a mixture of products, reducing the yield of your target molecule and complicating purification.

Q2: Under what conditions is transesterification most likely to occur?

A: Transesterification is most common under the conditions used for Fischer-Speier esterification, where a carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst (like H₂SO₄).[3] The large excess of the alcohol solvent drives the equilibrium, but it also acts as the nucleophile that can cause transesterification if a different ester is present or if it's not the intended alcohol for the esterification.[2] Basic conditions, for example, using sodium methoxide in ethanol, will also readily cause transesterification.

Q3: My goal is to synthesize an ethyl indole-3-acetate. I am using ethanol and an acid catalyst, but my yield is low. Could this be a reverse reaction?

A: Yes. The Fischer esterification is reversible, and the reverse reaction is acid-catalyzed hydrolysis, where water attacks the ester to reform the carboxylic acid and alcohol.[1] If water is present in your reagents or is not effectively removed as it is formed during the reaction, the equilibrium will shift back towards the starting materials, resulting in low yields.[2] To maximize your yield, use a large excess of the alcohol and take steps to remove water as it forms, for instance, by using a Dean-Stark apparatus.[3]

Q4: Does the indole nitrogen (N-H) interfere with esterification reactions?

A: The indole N-H is acidic and can be deprotonated by strong bases. While it doesn't directly participate in transesterification, its reactivity can lead to other side reactions, such as N-alkylation, if appropriate conditions are used. For many multi-step syntheses involving indoles, it is often wise to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) to ensure chemoselectivity in subsequent steps.[4][5]

Troubleshooting Guide: Preventing Transesterification

This guide provides strategies to avoid transesterification during the synthesis of indole esters.

Issue 1: You observe a mixture of esters in your final product.

You intended to synthesize an ethyl ester but your NMR/LC-MS analysis shows a significant amount of the methyl ester as well. This likely happened because methanol was present in your reaction, perhaps as a solvent or an impurity.

Solution 1: Change Your Solvent System

The most direct method to prevent transesterification is to avoid using an alcohol as the solvent.

  • Recommended Solvents: Use aprotic solvents that do not participate in the reaction, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc).[6][7] These solvents are compatible with common, milder esterification methods.

Solution 2: Use a Coupling Reagent (Steglich Esterification)

This is one of the most effective methods for avoiding the harsh, equilibrium-driven conditions of Fischer esterification. It does not generate water and is performed in aprotic solvents.

  • Methodology: React the indole carboxylic acid directly with the desired alcohol using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or its water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction is catalyzed by a small amount of 4-Dimethylaminopyridine (DMAP) .[8][9]

  • Advantage: This method is very mild, suppresses side reactions, and gives high yields even with sterically hindered alcohols.[8][10]

.

Caption: Relationship between reaction conditions and the prevention of transesterification.

Issue 2: You need to synthesize a methyl ester without risk of side reactions.

You have a sensitive indole carboxylic acid and want to prepare the methyl ester cleanly and in high yield.

Solution: Use Diazomethane or its Safer Analogue

  • Methodology: Reacting a carboxylic acid with diazomethane (CH₂N₂) or, more safely, (Trimethylsilyl)diazomethane (TMS-diazomethane) provides the corresponding methyl ester.[11][12] The reaction is typically performed in a solvent mixture like diethyl ether/methanol at 0 °C to room temperature.[13]

  • Advantage: This method is extremely mild, fast, high-yielding, and avoids acidic or basic conditions entirely. The only byproduct is nitrogen gas.[11] It is the preferred method for preparing methyl esters from sensitive or precious carboxylic acids.

Data Presentation: Method Efficacy

The following table summarizes typical yields for different esterification methods, illustrating the effectiveness of strategies that avoid transesterification-prone conditions.

MethodIndole SubstrateAlcohol/ReagentSolventCatalystYield (%)Citation(s)
Fischer Esterification Phenylhydrazine + Levulinic acidEthanolEthanolH₂SO₄~78% (crude ester)[14]
Steglich Esterification Monoethyl fumaratetert-Butyl alcoholDichloromethaneDCC/DMAP95%[10]
Steglich Esterification Indole-3-propionic acidCurcumin (as alcohol)DichloromethaneDCC/DMAPNot specified, but effective[15]
TMS-Diazomethane Boc-D-Ser(Bzl)-OHTMS-DiazomethaneDiethyl ether/MethanolNone100%[13]
Copper-Catalyzed Synthesis 2-Bromobenzaldehyde + Ethyl acetamidoacetate(Internal)2-MeTHFCuI50%[7]

Note: The table includes examples from general organic chemistry to illustrate the high efficiency of the recommended methods, as direct comparative studies on indole esters are scarce.

Experimental Protocols

Here are detailed methodologies for key experiments that effectively prevent transesterification.

Protocol 1: Synthesis of Ethyl Indole-3-propionate via Steglich Esterification

This protocol uses a coupling agent in an aprotic solvent to avoid transesterification.

.

experimental_workflow start Start step1 1. Dissolve indole-3-propionic acid, ethanol, and DMAP in anhydrous DCM. start->step1 step2 2. Cool the mixture to 0°C in an ice bath. step1->step2 step3 3. Add a solution of DCC in DCM dropwise. step2->step3 step4 4. Stir at 0°C for 30 mins, then warm to RT and stir for 4h. step3->step4 step5 5. Filter off the precipitated dicyclohexylurea (DCU). step4->step5 step6 6. Wash the filtrate with dilute HCl, NaHCO₃, and brine. step5->step6 step7 7. Dry over Na₂SO₄, filter, and concentrate in vacuo. step6->step7 step8 8. Purify the crude product via column chromatography. step7->step8 end End Product: Ethyl Indole-3-propionate step8->end

Caption: Workflow for Steglich esterification of an indole carboxylic acid.

Materials:

  • Indole-3-propionic acid (1.0 eq)

  • Anhydrous Ethanol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 5% Citric Acid or 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve indole-3-propionic acid (1.0 eq), anhydrous ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 4-6 hours (monitor by TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by vacuum filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution (to remove residual DMAP), saturated NaHCO₃ solution, and brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure ethyl indole-3-propionate.

Protocol 2: Synthesis of Methyl Indole-3-acetate via TMS-Diazomethane

This protocol provides a mild and highly efficient method for preparing a methyl ester.

CAUTION: (TMS)-Diazomethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Do not use ground-glass joints.

Materials:

  • Indole-3-acetic acid (1.0 eq)

  • (Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M solution in hexanes (1.2 eq)

  • Methanol (catalytic, ~0.2 eq)

  • Anhydrous Diethyl Ether or THF

Procedure:

  • Dissolve indole-3-acetic acid (1.0 eq) in anhydrous diethyl ether (or THF) in a flask equipped with a magnetic stirrer and vented with a nitrogen balloon.

  • Add the catalytic amount of methanol (~0.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the TMS-diazomethane solution (1.2 eq) dropwise via syringe. You will observe the evolution of nitrogen gas.[13]

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours or until TLC analysis shows complete consumption of the starting material.

  • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure. The crude product is often very clean, but can be purified by flash column chromatography if necessary.

References

Technical Support Center: Purification of Crude Ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude ethyl 1-methyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as ethyl 1H-indole-2-carboxylate if the synthesis involves N-methylation.

  • C-3 alkylated isomer: The C-3 position of the indole ring is also nucleophilic and can undergo methylation, leading to the formation of ethyl 1,3-dimethyl-1H-indole-2-carboxylate as a byproduct.[1]

  • Residual base and salts: From the reaction workup (e.g., sodium hydride, potassium carbonate).

  • Solvent residues: Residual amounts of solvents used in the synthesis and workup (e.g., DMF, ethyl acetate).

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for purifying this compound are recrystallization and flash column chromatography.

  • Recrystallization: This technique is suitable for removing small amounts of impurities and can yield highly pure crystalline material. Methanol has been reported to be an effective solvent for this purpose.[2]

  • Flash Column Chromatography: This is a versatile method for separating the desired product from a mixture of impurities, especially when dealing with byproducts of similar polarity, such as the C-3 alkylated isomer. A common solvent system is a mixture of hexane and ethyl acetate.[2]

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product oils out instead of crystallizing. The solvent may be too non-polar, or the solution is being cooled too quickly.Add a small amount of a more polar co-solvent. Ensure slow cooling of the solution, perhaps by allowing it to cool to room temperature before placing it in an ice bath.
Low recovery yield. The product is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Select a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the crude product.
Colored impurities persist in the crystals. The impurity is co-crystallizing with the product.Try treating the hot solution with a small amount of activated charcoal before filtering to adsorb colored impurities. A second recrystallization may be necessary.
No crystals form upon cooling. The solution is not supersaturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. Reduce the solvent volume by evaporation.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from an impurity (e.g., C-3 alkylated isomer). The eluent system does not have the optimal polarity. The column may be overloaded.Optimize the solvent system using TLC. A common starting point is a hexane/ethyl acetate mixture (e.g., 4:1).[2] A less polar solvent system may improve the separation of closely related compounds. Ensure the amount of crude material is not more than 1-5% of the silica gel weight.
Product elutes too quickly (high Rf). The eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system.
Product is stuck on the column (low Rf). The eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
Tailing of spots on TLC and streaking on the column. The compound may be acidic or basic, leading to strong interactions with the silica gel. The compound might be degrading on the silica.Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds. Work quickly and avoid prolonged exposure to silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A yield of >93% can be achieved with this method.[2]

Protocol 2: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 9:1 hexane/ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A typical system for this compound is a gradient of ethyl acetate in hexane.[2] For example, starting with 5% ethyl acetate in hexane and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Purification Parameters

Purification Method Solvent/Eluent System Typical Yield/Purity Reference
RecrystallizationMethanol>93%[2]
Flash Column ChromatographyHexane/Ethyl Acetate (4:1)85-88%[2]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude Product dissolve Dissolve in Hot Methanol crude_recrys->dissolve filter Hot Filtration dissolve->filter crystallize Cool to Crystallize filter->crystallize isolate Isolate Crystals crystallize->isolate dry_recrys Dry Crystals isolate->dry_recrys pure_recrys Pure Product dry_recrys->pure_recrys crude_col Crude Product dissolve_col Dissolve in Minimal Solvent crude_col->dissolve_col load Load onto Silica Column dissolve_col->load elute Elute with Hexane/EtOAc load->elute collect Collect Fractions (Monitor by TLC) elute->collect evaporate Evaporate Solvent collect->evaporate pure_col Pure Product evaporate->pure_col troubleshooting_logic start Crude Product Purity Check (TLC) is_pure Is it Pure? start->is_pure end Pure Product is_pure->end Yes recrystallize Attempt Recrystallization is_pure->recrystallize No (Minor Impurities) column Perform Column Chromatography is_pure->column No (Major/Close Impurities) recrys_success Recrystallization Successful? recrystallize->recrys_success col_success Chromatography Successful? column->col_success recrys_success->end Yes recrys_success->column No col_success->end Yes col_success->column No (Optimize Conditions)

References

troubleshooting incomplete hydrolysis of ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of ethyl 1-methyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hydrolysis of this compound is incomplete. What are the common causes and how can I resolve this?

Incomplete hydrolysis is a frequent issue and can stem from several factors. Below is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow for Incomplete Hydrolysis

G start Incomplete Hydrolysis Observed check_conditions 1. Review Reaction Conditions - Base equivalents - Temperature - Reaction Time - Solvent System start->check_conditions solubility 2. Assess Solubility - Is the starting material fully dissolved? - Is the product precipitating prematurely? check_conditions->solubility steric_hindrance 3. Consider Steric Hindrance - The 2-position of indole is sterically demanding. solubility->steric_hindrance side_reactions 4. Investigate Side Reactions - Decarboxylation? - Other degradation? steric_hindrance->side_reactions optimize Optimization Strategies side_reactions->optimize increase_base Increase Base Equivalents (2-5 eq.) optimize->increase_base Insufficient Base increase_temp Increase Temperature (e.g., reflux) optimize->increase_temp Low Reactivity prolong_time Prolong Reaction Time (monitor by TLC/LCMS) optimize->prolong_time Slow Reaction change_solvent Modify Solvent System (e.g., add co-solvent like THF or Dioxane) optimize->change_solvent Poor Solubility alternative_hydroxide Use Alternative Hydroxide (e.g., LiOH) optimize->alternative_hydroxide Improved Solubility/Reactivity alternative_methods Consider Alternative Hydrolysis Methods optimize->alternative_methods Standard Conditions Fail non_aqueous Non-Aqueous Hydrolysis (e.g., NaOH in MeOH/CH2Cl2) alternative_methods->non_aqueous stronger_base Stronger Base System (e.g., t-BuOK in DMSO) alternative_methods->stronger_base organometallic Organometallic Reagents (e.g., Me3SnOH) alternative_methods->organometallic

Caption: Troubleshooting workflow for incomplete hydrolysis.

Detailed Explanations:

  • Insufficient Base: Standard saponification is irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide.[1] Ensure at least a stoichiometric amount of base is used. For sterically hindered esters, an excess of base (2-5 equivalents) is often necessary to drive the reaction to completion.

  • Low Temperature or Short Reaction Time: The hydrolysis of sterically hindered esters can be slow. If the reaction is proceeding but is incomplete, consider increasing the temperature to reflux and/or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Poor Solubility: this compound has low solubility in purely aqueous solutions. The sodium salt of the product, sodium 1-methyl-1H-indole-2-carboxylate, may also precipitate from the reaction mixture, preventing further reaction.

    • Solution: Employ a co-solvent to improve the solubility of both the starting material and the intermediate salt. Common solvent systems include ethanol/water, methanol/water, and THF/water.[2][3] For ethyl esters, using ethanol as the alcoholic co-solvent is often preferred.[2]

  • Steric Hindrance: The ester group at the 2-position of the indole ring is sterically hindered, which can slow down the rate of nucleophilic attack by the hydroxide ion. The N-methyl group does not significantly add to this steric hindrance but can influence the electronic properties of the indole ring. N-methylation can sometimes lead to a slight decrease in the rate of saponification in related systems.[4]

Q2: I am observing a new, unexpected product in my reaction mixture. What could it be?

A common side reaction, especially at elevated temperatures, is the decarboxylation of the desired product, 1-methyl-1H-indole-2-carboxylic acid, to form 1-methyl-1H-indole.

G ester This compound acid 1-methyl-1H-indole-2-carboxylic acid ester->acid Hydrolysis (NaOH, EtOH/H2O) decarboxylated 1-methyl-1H-indole acid->decarboxylated Decarboxylation (Heat, >200°C or prolonged heating in base)

Caption: Desired hydrolysis pathway and potential decarboxylation side reaction.

  • Cause: Indole-2-carboxylic acids are susceptible to decarboxylation upon heating. While the melting point of 1-methyl-1H-indole-2-carboxylic acid is around 212-213 °C (with decomposition), decarboxylation can occur at lower temperatures, especially under harsh basic conditions or with prolonged heating.[5][6]

  • Prevention:

    • Use the lowest effective temperature for the hydrolysis.

    • Minimize reaction time once the starting material is consumed (as monitored by TLC/LCMS).

    • If decarboxylation is a persistent issue, consider milder, alternative hydrolysis methods (see Q3).

Q3: Standard hydrolysis conditions (NaOH or KOH in aqueous alcohol) are ineffective. What alternative methods can I try?

For esters that are resistant to standard saponification conditions, more robust or alternative methods may be necessary.

MethodReagents and ConditionsAdvantagesConsiderations
Alternative Hydroxide LiOH·H₂O in THF/H₂O (e.g., 3:1), room temperature to reflux.[3][7]Often more effective for hindered or hydrophobic esters. Lithium ions may coordinate with the carbonyl oxygen, increasing its electrophilicity.Longer reaction times may be required compared to NaOH/KOH at reflux.
Stronger Base System Potassium tert-butoxide (t-BuOK) in anhydrous DMSO.A very powerful base system for highly hindered esters.Requires anhydrous conditions. DMSO can be difficult to remove during workup.
Organometallic Reagent Trimethyltin hydroxide (Me₃SnOH) in a non-polar solvent like 1,2-dichloroethane (DCE), reflux.[8]A mild and selective method that can avoid side reactions like epimerization and elimination.Tin reagents are toxic and require careful handling and disposal.

Experimental Protocols

Protocol 1: Standard Hydrolysis with Sodium Hydroxide
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0-5.0 eq.). A typical solvent ratio is 4:1 to 2:1 ethanol:water.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LCMS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold, dilute HCl (e.g., 1-2 M).

    • Collect the precipitated 1-methyl-1H-indole-2-carboxylic acid by filtration.

    • Wash the solid with cold water and dry under vacuum.

Protocol 2: Alternative Hydrolysis with Lithium Hydroxide
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 eq.).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LCMS until the starting material is consumed.[3]

  • Workup:

    • Cool the reaction mixture and remove the THF under reduced pressure.

    • Dilute with water and wash with an organic solvent (e.g., ethyl acetate).

    • Cool the aqueous layer in an ice bath and acidify with cold, dilute HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

Comparison of Common Hydrolysis Conditions
ParameterNaOH/EtOH/H₂OLiOH/THF/H₂O
Base Strength StrongStrong
Typical Temperature RefluxRoom Temperature to Reflux
Co-Solvent EthanolTetrahydrofuran (THF)
General Applicability Good for many estersOften better for hindered esters
Potential Issues May require harsh conditions, potential for side reactions.Can be slower, THF needs to be removed.
Solubility Considerations
CompoundSolventSolubilityImplication for Hydrolysis
This compoundWaterLowA co-solvent is necessary for dissolution.
Ethanol, Methanol, THFSolubleGood choices for co-solvents.[9]
Sodium 1-methyl-1H-indole-2-carboxylateWaterExpected to be solubleHigh water content in the solvent mixture can help keep the product in solution.
Ethanol/Water mixturesSolubility decreases with increasing ethanol content.[10]The product may precipitate if the ethanol concentration is too high, stalling the reaction.

References

Technical Support Center: Scale-Up Synthesis of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of indole-2-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory to pilot and production scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for the large-scale synthesis of a substituted indole-2-carboxylate?

A1: The choice of synthesis route for large-scale production depends on several factors, including the substitution pattern of the desired indole, the cost and availability of starting materials, and the safety and environmental profile of the process.

  • The Reissert synthesis is often favored for its use of relatively inexpensive and readily available starting materials like ortho-nitrotoluenes.[1][2] However, the reductive cyclization step can sometimes be sluggish and require careful optimization.[3]

  • The Fischer indole synthesis is highly versatile but requires careful handling of phenylhydrazine, which is toxic.[4] The reaction can also be highly exothermic, necessitating robust temperature control at scale.[5]

  • The Hemetsberger-Knittel synthesis can provide good yields but involves thermally labile and potentially explosive azide intermediates, posing significant safety challenges for large-scale operations.[6][7]

Q2: What are the primary safety concerns when scaling up indole-2-carboxylate synthesis?

A2: Each of the common synthetic routes has distinct safety hazards that are amplified at scale:

  • Fischer Indole Synthesis : The primary hazard is the use of phenylhydrazines, which are toxic and should be handled with appropriate personal protective equipment (PPE) and engineering controls. The cyclization step is often exothermic, and careful control of the reaction temperature is crucial to prevent thermal runaway.[5][8]

  • Reissert Synthesis : The use of strong bases like potassium ethoxide requires careful handling to avoid contact with moisture. The reductive cyclization step often employs flammable solvents and may be conducted under hydrogen pressure, requiring appropriately rated equipment.

  • Hemetsberger-Knittel Synthesis : This route involves the use of sodium azide and the formation of organic azides, which are potentially explosive, especially when heated or in the presence of metals.[6][7] Strict safety protocols, including the use of blast shields and careful temperature monitoring, are essential.

Q3: How can I minimize impurity formation during the scale-up of my indole synthesis?

A3: Impurity formation is a common challenge during scale-up. Key strategies to mitigate this include:

  • Control of Reaction Temperature : Exotherms can lead to side reactions and degradation of products. Ensure adequate cooling capacity and consider controlled addition of reagents.[9]

  • Inert Atmosphere : Many of the intermediates in indole synthesis are sensitive to oxidation. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the process can prevent the formation of oxidative impurities.

  • Purity of Starting Materials : Ensure the purity of starting materials, as impurities can be carried through the synthesis and complicate purification.

  • Careful Workup : During workup, avoid prolonged exposure to strong acids or bases, which can cause hydrolysis of the ester or other side reactions.

Troubleshooting Guides

Fischer Indole Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low yield of indole-2-carboxylate Incomplete hydrazone formation; Inefficient cyclization; Degradation of product.Ensure complete removal of water during hydrazone formation. Screen different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, Lewis acids) and optimize the reaction temperature.[4][10] Consider a one-pot procedure to minimize handling of the hydrazone intermediate.[11]
Formation of regioisomeric indole products Use of an unsymmetrical ketone.The regioselectivity of the cyclization can be influenced by the choice of acid catalyst and reaction conditions. Generally, cyclization occurs to form the more substituted enamine intermediate.
Exothermic reaction leading to poor control The[12][12]-sigmatropic rearrangement is often exothermic.[5]Implement controlled addition of the acid catalyst at a lower temperature. Ensure the reactor has sufficient cooling capacity. For very large scales, consider a continuous flow reactor setup.[9]
Difficult purification of the final product Presence of colored impurities (tars); Co-eluting byproducts.Treat the crude product with activated carbon to remove colored impurities. Optimize crystallization conditions by screening different solvent systems. Consider a derivatization of the indole nitrogen to facilitate purification, followed by deprotection.
Reissert Indole Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low yield in the initial condensation step Incomplete deprotonation of the o-nitrotoluene; Side reactions of the diethyl oxalate.Use a strong, anhydrous base such as potassium ethoxide.[2] Ensure all reagents and solvents are dry. Add the o-nitrotoluene slowly to the base/diethyl oxalate mixture.
Reductive cyclization is slow or incomplete Poor catalyst activity; Insufficient reducing agent.For catalytic hydrogenation, ensure the catalyst is active and not poisoned. For metal/acid reductions (e.g., Zn/acetic acid), use freshly activated metal powder.[3] Monitor the reaction by an in-process control (IPC) such as HPLC or TLC.
Product precipitates as an oil during workup Presence of impurities; Incorrect pH or solvent composition.Ensure the pH of the aqueous phase is optimized for product precipitation. Try adding the reaction mixture to a larger volume of anti-solvent with vigorous stirring. An oiling out may require re-dissolving and attempting the crystallization again under different conditions.
Hydrolysis of the ester during workup Exposure to strongly acidic or basic conditions for extended periods.Minimize the time the product is in contact with strong acids or bases. Use a milder workup procedure if possible.
Hemetsberger-Knittel Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low yield of the azido-propenoic ester Incomplete reaction; Instability of the product.Ensure anhydrous conditions for the condensation reaction. The azido ester can be unstable, so it's often best to use it in the next step without extensive purification.[2]
Violent decomposition during thermolysis The azide intermediate is thermally unstable.Scale up this reaction with extreme caution. Use a dilute solution and ensure precise temperature control. Perform a thermal hazard analysis (e.g., using DSC) before attempting a large-scale reaction.[13]
Formation of byproducts The nitrene intermediate can undergo side reactions.Optimize the thermolysis temperature and solvent. Running the reaction at the lowest possible temperature that still allows for efficient cyclization can minimize side reactions.

Quantitative Data from Scale-Up

The following table provides a summary of typical yields and conditions at different scales. Note that these are representative examples and actual results will vary depending on the specific substrate and equipment used.

Synthesis Scale Key Reagents Typical Yield Typical Cycle Time Common Impurities
Fischer Indole Lab (10g)Phenylhydrazine, Ethyl pyruvate, PPA75-85%8-12 hoursRegioisomers, starting materials, tar
Pilot (1kg)Phenylhydrazine, Ethyl pyruvate, PPA70-80%12-18 hoursIncreased levels of thermal degradation byproducts
Reissert Lab (10g)o-Nitrotoluene, Diethyl oxalate, Zn/AcOH60-75%12-24 hoursUnreacted nitro compound, over-reduction products
Pilot (1kg)o-Nitrotoluene, Diethyl oxalate, Zn/AcOH55-70%24-36 hoursImpurities from incomplete reaction due to mass transfer limitations
Hemetsberger-Knittel Lab (5g)Aromatic aldehyde, Ethyl azidoacetate65-80%6-10 hoursByproducts from nitrene insertion reactions
Pilot (100g)Aromatic aldehyde, Ethyl azidoacetate50-70%8-12 hoursIncreased risk of decomposition products

Experimental Protocols

Pilot-Scale Fischer Indole Synthesis of Ethyl 5-Methoxyindole-2-carboxylate

Safety Precautions: This procedure involves toxic (4-methoxyphenylhydrazine hydrochloride) and corrosive (polyphosphoric acid) materials and a significant exotherm. All operations should be conducted in a well-ventilated fume hood or a contained reactor system. Appropriate PPE, including safety glasses, a face shield, and chemical-resistant gloves, must be worn.

Equipment: 20 L glass-lined reactor with overhead stirring, heating/cooling jacket, temperature probe, and a condenser.

Procedure:

  • Hydrazone Formation:

    • Charge the reactor with ethanol (10 L) and 4-methoxyphenylhydrazine hydrochloride (1.0 kg, 5.73 mol).

    • Stir the mixture to obtain a slurry.

    • Slowly add ethyl pyruvate (0.73 kg, 6.30 mol) to the reactor over 30 minutes, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the hydrazone by HPLC.

  • Cyclization:

    • Cool the reactor to 10°C.

    • Slowly and carefully add polyphosphoric acid (5.0 kg) to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 40°C. A significant exotherm will be observed.

    • Once the addition is complete, heat the reaction mixture to 80-85°C and hold for 3 hours. Monitor the cyclization by HPLC until the hydrazone is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to 20°C.

    • Slowly quench the reaction by adding the mixture to a separate vessel containing ice water (30 L) with vigorous stirring.

    • Stir the resulting slurry for 1 hour, then filter the solid product.

    • Wash the filter cake with water (2 x 5 L).

    • Reslurry the crude product in a mixture of water (5 L) and ethanol (5 L) at 50°C for 1 hour.

    • Cool the slurry to 10°C, filter, and wash the cake with cold water (2 x 2 L).

    • Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Yield: 0.95 - 1.1 kg (75-85%) of ethyl 5-methoxyindole-2-carboxylate.

Visualizations

Reaction Mechanisms and Workflows

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Acid-Catalyzed Cyclization Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Ketone Aldehyde/Ketone Ketone->Hydrazone Hydrazone_in Hydrazone_in Tautomerization Ene-hydrazine Hydrazone_in->Tautomerization + H+ Sigmatropic Di-imine Intermediate Tautomerization->Sigmatropic [3,3]-Sigmatropic Rearrangement Cyclization Cyclization Sigmatropic->Cyclization Aromatization Aminal Aminal Intermediate Cyclization->Aminal Intramolecular Attack Indole Indole-2-carboxylate Aminal->Indole - NH3

Caption: Fischer Indole Synthesis Mechanism.

Reissert_Synthesis_Workflow Start Start Materials: o-Nitrotoluene, Diethyl Oxalate, Base Condensation Step 1: Condensation Reaction - Charge reactor with base and diethyl oxalate. - Slowly add o-nitrotoluene. - Monitor reaction completion (IPC). Start->Condensation Isolation_Salt Isolate Potassium Salt - Filter the reaction mixture. - Wash salt with anhydrous solvent. Condensation->Isolation_Salt Reductive_Cyclization Step 2: Reductive Cyclization - Dissolve salt in acetic acid. - Add reducing agent (e.g., Zn or catalyst). - React under appropriate conditions (e.g., H2 pressure). Isolation_Salt->Reductive_Cyclization Workup Workup - Filter off catalyst/insolubles. - Precipitate product in water. Reductive_Cyclization->Workup Isolation_Product Product Isolation - Filter the crude product. - Wash with water. Workup->Isolation_Product Purification Purification - Recrystallize from a suitable solvent. Isolation_Product->Purification Final_Product Final Product: Indole-2-carboxylate Purification->Final_Product

Caption: Reissert Synthesis Scale-Up Workflow.

Troubleshooting_Fischer_Exotherm Start Problem: Uncontrolled Exotherm in Fischer Indolization Check_Addition Is the acid catalyst added in a controlled manner? Start->Check_Addition No_Addition Solution: Implement slow, portion-wise or dropwise addition of the acid. Check_Addition->No_Addition No Yes_Addition Yes_Addition Check_Cooling Is the reactor cooling system functioning optimally? Yes_Addition->Check_Cooling Yes No_Cooling Solution: Check coolant flow rate and temperature. Ensure no blockages. Check_Cooling->No_Cooling No Yes_Cooling Yes_Cooling Consider_Dilution Is the reaction concentration too high? Yes_Cooling->Consider_Dilution Yes Yes_Dilution Solution: Increase the solvent volume to better dissipate heat. Consider_Dilution->Yes_Dilution Yes No_Dilution No_Dilution Final_Action Further Actions: - Consider a lower reaction temperature. - Evaluate alternative, less reactive acid catalysts. - Perform thermal hazard analysis. No_Dilution->Final_Action No

Caption: Troubleshooting Logic for Exotherm Control.

References

degradation and stability issues of ethyl 1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of ethyl 1-methyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors, including:

  • pH: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[1]

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic, oxidative, and thermal degradation.[2][3][4]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to oxygen and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.

Q3: I am observing a new, more polar spot on my TLC plate after leaving my reaction mixture containing this compound overnight. What could be the cause?

A3: The appearance of a new, more polar spot on a TLC plate is often indicative of hydrolysis of the ethyl ester to the corresponding carboxylic acid (1-methyl-1H-indole-2-carboxylic acid). This can occur if your reaction mixture contains acidic or basic reagents, or even trace amounts of water, especially if left for an extended period.

Q4: My reaction yield is consistently lower than expected when using an oxidizing agent in the presence of this compound. Is the starting material degrading?

A4: Yes, it is highly probable that your starting material is degrading. The indole nucleus is susceptible to oxidation, and the presence of an oxidizing agent can lead to the formation of various oxidation byproducts. This will consume your starting material and consequently lower the yield of your desired product. It is crucial to carefully control the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, to minimize this side reaction.

Troubleshooting Guides

Issue 1: Compound Degradation in Solution
  • Symptom: You observe the appearance of new peaks in your HPLC or LC-MS analysis of a stock solution over a short period. The solution may also develop a yellow or brownish tint.

  • Possible Causes:

    • Hydrolysis: The ester group is being hydrolyzed to the carboxylic acid due to the presence of water or acidic/basic impurities in the solvent.

    • Oxidation: The indole ring is being oxidized by dissolved oxygen in the solvent.

    • Photodegradation: The solution is being exposed to ambient or UV light.

  • Troubleshooting Steps:

    • Solvent Choice: Prepare stock solutions in high-purity, anhydrous, and degassed solvents. Aprotic solvents are generally preferred if compatible with your experimental design.

    • pH Control: If using aqueous solutions, ensure the pH is buffered to a neutral or slightly acidic range (pH 4-6) to minimize hydrolysis.

    • Inert Atmosphere: Purge the solvent with an inert gas like argon or nitrogen before dissolving the compound to remove dissolved oxygen.

    • Light Protection: Store stock solutions in amber vials or wrap the container with aluminum foil to protect it from light.

    • Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: You observe high variability in your experimental results when using different batches of the compound or when repeating the experiment at different times.

  • Possible Causes:

    • Degradation of Stock Solutions: The compound in your stock solution may be degrading over time, leading to a decrease in the effective concentration.

    • Interaction with Assay Components: Components of your assay buffer or media (e.g., high pH, presence of metal ions) could be catalyzing the degradation of the compound.

  • Troubleshooting Steps:

    • Fresh Solutions: Prepare fresh stock solutions immediately before each experiment.

    • Solution Stability Study: Perform a preliminary experiment to assess the stability of the compound in your assay buffer over the time course of your experiment. Analyze samples at different time points by HPLC to check for degradation.

    • Assay Buffer Composition: If instability is detected, consider modifying the composition of your assay buffer (e.g., adjusting the pH, adding antioxidants if compatible with your assay).

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation.

Potential Degradation Pathways A This compound B 1-methyl-1H-indole-2-carboxylic acid A->B  Hydrolysis (Acid or Base Catalyzed) C Oxidized Indole Derivatives A->C  Oxidation (O₂, Peroxides)

Caption: Potential degradation pathways of the compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.[5][6][7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a temperature significantly above accelerated stability testing conditions (e.g., 80°C) for 48 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from its degradation products. LC-MS can be used for the identification of the degradation products.

Data Presentation

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl60°C24 hours1-methyl-1H-indole-2-carboxylic acid
Basic Hydrolysis 0.1 M NaOH60°C24 hours1-methyl-1H-indole-2-carboxylic acid (as sodium salt)
Oxidative Degradation 3% H₂O₂Room Temp.24 hoursVarious oxidized indole species
Photolytic Degradation UV light (254 nm)Room Temp.24 hoursPhotodegradation products (e.g., dimers, oxidized species)
Thermal Degradation Solid state80°C48 hoursThermally induced degradation products

Experimental Workflow

Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution (1 mg/mL) B Acidic (0.1 M HCl, 60°C) A->B C Basic (0.1 M NaOH, 60°C) A->C D Oxidative (3% H₂O₂, RT) A->D E Photolytic (UV light, RT) A->E F Thermal (Solid, 80°C) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC / LC-MS Analysis H->I

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Optimization of Reaction Conditions for Functionalizing the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the indole ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in indole modification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the indole ring and what determines the regioselectivity?

The most common sites for functionalization on the indole ring are the N1, C3, and C2 positions. The inherent electronic properties of the indole ring make the C3 position the most nucleophilic and thus prone to electrophilic attack. The N1 position can be deprotonated with a base to become a potent nucleophile. Functionalization at the C2 position, or the less reactive C4-C7 positions on the benzene core, often requires more specialized strategies like the use of directing groups or specific catalysts.[1][2][3]

Key factors determining regioselectivity include:

  • Electronic Effects: The electron-rich pyrrole ring favors electrophilic substitution at C3.

  • Steric Hindrance: Bulky substituents on the indole ring or the electrophile can influence the position of attack.

  • Reaction Conditions: The choice of base, solvent, temperature, and catalyst system plays a critical role in directing the functionalization to a specific site.[4][5][6]

  • Protecting/Directing Groups: Installation of a group on the indole nitrogen can direct functionalization to otherwise less reactive positions.[2][7][8]

Q2: How can I favor N-alkylation over C3-alkylation?

A common challenge in indole chemistry is the competition between N-alkylation and C3-alkylation.[4][5] To favor N-alkylation, consider the following strategies:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[4][5] The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to more C3-alkylation.[4][5]

  • Reaction Temperature: Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[4][5]

  • Nature of the Electrophile: Highly reactive electrophiles may react at the more nucleophilic C3 position before the N-H bond is fully deprotonated.

Q3: What are some common protecting groups for the indole nitrogen and when should I use them?

Protecting the indole nitrogen is often necessary to prevent unwanted side reactions or to direct functionalization to other positions on the ring.[9][10] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Protecting GroupAbbreviationCommon Introduction ReagentsCleavage ConditionsNotes
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA, HCl)Stable to basic conditions, commonly used in N-allylation.[10]
PhenylsulfonylSO₂PhBenzenesulfonyl chlorideBase-mediated removalUseful alkyl protecting group during indole synthesis.[11]
[2-(Trimethylsilyl)ethoxy]methylSEMSEM-ClFluoride source (e.g., TBAF) or acidOffers mild cleavage conditions.[12]
p-ToluenesulfonylTs or TosylTosyl chloride (TsCl)Reductive or basic conditionsCan be removed to allow for N-alkylation with alcohols.[13]

Q4: How can I functionalize the less reactive benzene ring (C4-C7 positions) of the indole?

Functionalizing the C4-C7 positions is challenging due to the higher reactivity of the pyrrole ring.[2][7][8] The most effective strategy is the use of a directing group attached to the N1 or C3 position.[2][7] This group coordinates to a transition metal catalyst and directs the C-H activation to a specific position on the benzene core.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation Reaction

Symptoms:

  • Starting material remains largely unreacted after the specified reaction time.

  • TLC or LC-MS analysis shows only starting material.

Possible Causes and Solutions:

CauseRecommended Action
Ineffective Deprotonation Ensure anhydrous conditions. Use a stronger base (e.g., NaH) and allow sufficient time for deprotonation before adding the alkylating agent.[5]
Poorly Reactive Electrophile Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide). Consider adding a catalytic amount of potassium iodide (KI) to promote the reaction.[14]
Steric Hindrance If the electrophile or indole is sterically hindered, you may need to increase the reaction temperature or use a less bulky base.[5]
Insoluble Base If using a base like K₂CO₃ in a solvent like acetone, ensure it is finely powdered and vigorously stirred. Consider switching to a more soluble base or a solvent in which the base is more soluble (e.g., DMF, DMSO).[14]
Issue 2: Mixture of Regioisomers (e.g., C2 and C3 functionalization)

Symptoms:

  • Formation of multiple products with similar masses in LC-MS.

  • Difficult to separate spots on TLC.

Possible Causes and Solutions:

CauseRecommended Action
Solvent Effects The solvent can have a significant impact on regioselectivity. For palladium-catalyzed alkenylations, switching from DMF/DMSO to dioxane/AcOH can shift the selectivity from C3 to C2.[1][15]
Lack of Directing Group For functionalization at specific sites other than C3, the use of a directing group is often necessary.[2]
Catalyst and Ligand Choice In transition metal-catalyzed reactions, the ligand can influence the regioselectivity. Experiment with different ligands to find the optimal one for your desired outcome.[16]
Issue 3: Product Degradation During Purification

Symptoms:

  • Clean reaction mixture on TLC, but colored and decomposed fractions after column chromatography.

  • Streaking or tailing of the product spot on the TLC plate.

Possible Causes and Solutions:

CauseRecommended Action
Acid-Sensitivity on Silica Gel Indoles, especially electron-rich ones, can be sensitive to the acidic nature of silica gel.[17] Deactivate the silica gel by flushing the column with an eluent containing 1% triethylamine before loading the sample.[17]
Oxidation Some functionalized indoles are sensitive to air. Work quickly and consider running the column under an inert atmosphere (e.g., nitrogen or argon).[17]
Alternative Stationary Phase If silica gel proves too harsh, consider using neutral or basic alumina for purification.[17]
Alternative Purification Method For highly sensitive or valuable compounds, recrystallization or preparative HPLC may be better alternatives to column chromatography.[17]

Experimental Protocols

General Protocol for Indole N-Alkylation using Sodium Hydride[4][5]
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05-1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Protocol for Palladium-Catalyzed C-H Arylation[18]
  • To an oven-dried Schlenk tube, add the indole substrate (1.0 eq.), aryl halide (1.2 eq.), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 eq.) and an anhydrous solvent (e.g., toluene).

  • Evacuate and backfill the tube with argon three times.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Troubleshooting_N_vs_C3_Alkylation start Problem: Mixture of N- and C3-Alkylated Products base_solvent Optimize Base and Solvent System start->base_solvent temp Adjust Reaction Temperature start->temp electrophile Consider Electrophile Reactivity start->electrophile na_dmf Use Strong Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) base_solvent->na_dmf increase_temp Increase Temperature (e.g., to 80 °C) temp->increase_temp less_reactive_e Use Less Reactive Electrophile or Add Dropwise electrophile->less_reactive_e outcome Improved N-Selectivity na_dmf->outcome increase_temp->outcome less_reactive_e->outcome

Caption: Troubleshooting workflow for improving N-selectivity in indole alkylation.

C_H_Functionalization_Site_Selection start Goal: Site-Selective C-H Functionalization position Desired Position? start->position c3 C3-Position position->c3 C3 c2 C2-Position position->c2 C2 c4_c7 C4-C7 Positions position->c4_c7 C4-C7 c3_strat Electrophilic Substitution (e.g., Friedel-Crafts) c3->c3_strat c2_strat Use N-Directing Group or Block C3 Position c2->c2_strat c4_c7_strat Use N- or C3-Directing Group with Transition Metal Catalyst c4_c7->c4_c7_strat outcome Achieve Desired Regioisomer c3_strat->outcome c2_strat->outcome c4_c7_strat->outcome

Caption: Decision workflow for regioselective indole C-H functionalization.

References

alternative reagents for the N-methylation of indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of indole-2-carboxylates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols for alternative, safer methylating reagents.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative reagents for N-methylation instead of traditional ones like methyl iodide or dimethyl sulfate?

A1: Traditional methylating agents such as methyl iodide (MeI) and dimethyl sulfate (DMS) pose significant safety and environmental risks. They are highly toxic, carcinogenic, and volatile.[1][2][3] Alternative reagents have been developed to provide safer, more environmentally friendly ("green") processes without sacrificing yield or efficiency.[2]

Q2: What are the most common and effective "green" alternative reagents for the N-methylation of indoles?

A2: Two of the most promising and widely adopted green alternatives are Dimethyl Carbonate (DMC) and Phenyl Trimethylammonium Iodide (PhMe₃NI).[2][4] DMC is advantageous for its low toxicity and the benign nature of its byproducts (methanol and CO₂).[5] PhMe₃NI is a solid, non-toxic, and easy-to-handle reagent that provides excellent monoselectivity and high yields under mild basic conditions.[1][4][6]

Q3: Can these alternative reagents be used for substrates other than indole-2-carboxylates?

A3: Yes. Both DMC and PhMe₃NI have demonstrated broad applicability. PhMe₃NI is effective for a wide range of amides and other N-heterocycles, tolerating many functional groups including halides, ethers, nitros, aldehydes, esters, and nitriles.[1][4] DMC is also versatile but may lead to complex mixtures with certain substrates like gramine or tryptamine.[2][5]

Troubleshooting Guide

Q1: My reaction with Dimethyl Carbonate (DMC) is resulting in O-methylation (esterification) of the carboxylate group instead of N-methylation. How can I improve selectivity?

A1: This is a common chemoselectivity challenge. The carboxyl group's esterification can be faster than N-methylation.[5][7] To favor N-methylation:

  • Catalyst Choice: Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst has been shown to be highly effective and selective for the concurrent N-methylation and O-methylation of indole-2-carboxylic acid, directly forming the desired methyl 1-methylindole-2-carboxylate.[8]

  • Reaction Time: In some cases, prolonged reaction times can drive the reaction towards the desired O,N-dimethylated product. For instance, with indole-3-propionic acid, an initial mixture of O-methylated and O,N-dimethylated products converted completely to the O,N-dimethylated product after an additional 4 hours of reflux.[5][9]

Q2: I am observing over-alkylation or the formation of quaternary ammonium salts, especially with nitrogen-rich heterocycles. What should I do?

A2: Over-alkylation is a known issue, particularly with highly nucleophilic substrates or harsh conditions.[10]

  • Use a Milder Reagent: Phenyl trimethylammonium iodide (PhMe₃NI) is an excellent choice for monoselective methylation, showing poor conversion to bis-methylated products even under enforced conditions.[4][6]

  • Use a Milder Base: Switching from strong bases like NaH to milder ones like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can temper reactivity and improve selectivity.[4][7]

Q3: My reaction is sluggish, or the yield is low. How can I improve the reaction efficiency?

A3: Low reactivity can stem from several factors.

  • Optimize the Base and Solvent: For PhMe₃NI, Cs₂CO₃ in toluene at 120 °C has been identified as the optimal condition.[1][4] For DMC, bases like K₂CO₃ in solvents like DMF or NMP are effective, often at reflux temperatures (around 130 °C).[2][7]

  • Consider a Phase Transfer Catalyst (PTC): With DMC, the addition of a PTC such as tetrabutylammonium bromide or 18-crown-6 can significantly improve reaction rates and suppress the formation of by-products, especially in cases of competing C-methylation.[7][11]

  • Increase Temperature: While DMC can be used at temperatures around 90 °C, particularly with a catalyst like DABCO[8], some protocols require higher temperatures (up to 130 °C) to achieve reasonable reaction times.[7]

Q4: My N-methylation of an indole-3-acetonitrile derivative with DMC is producing a C,N-dimethylated by-product. How can this be prevented?

A4: The activated methylene group in indole-3-acetonitrile is susceptible to C-methylation. The formation of this by-product can be suppressed from ~8-10% down to ~3% by including a phase transfer catalyst like tetrabutylammonium bromide or 18-crown-6 in the reaction mixture.[7][11]

Alternative Reagent Protocols and Data

Reagent Comparison
Methylating ReagentTypical Base/CatalystTypical SolventTemperature (°C)Typical YieldSafety Profile
Methyl Iodide (MeI) NaH, KOHDMF, DMSORT - 60>90%Highly toxic, suspected carcinogen, low boiling point.[2][3]
Dimethyl Sulfate (DMS) NaOH, LiOHTHF, H₂ORT - 80>90%Extremely hazardous, toxic, potential for delayed burns.[2][3]
Dimethyl Carbonate (DMC) K₂CO₃, DABCODMF, NMP90 - 13085 - 98%Low toxicity, environmentally friendly.[2][7][8]
Phenyl Trimethylammonium Iodide (PhMe₃NI) Cs₂CO₃Toluene12088 - 99%Safe, non-toxic, solid, easy to handle.[1][4]

Experimental Workflow Diagram

G General N-Methylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Indole-2-carboxylate, Base, and Solvent in a dry flask reagent Add Alternative Methylating Reagent (e.g., DMC or PhMe₃NI) start->reagent heat Heat mixture to specified temperature (e.g., 90-130°C) reagent->heat monitor Monitor reaction progress via TLC or HPLC heat->monitor cool Cool reaction to room temperature monitor->cool Reaction Complete quench Perform aqueous work-up (e.g., add H₂O, acid, or base wash) cool->quench extract Extract product with an organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate extract->dry purify Purify crude product via column chromatography or recrystallization dry->purify

Caption: A generalized workflow for N-methylation experiments.

Protocol 1: N-methylation using Dimethyl Carbonate (DMC) and DABCO

This protocol is particularly effective for indole-2-carboxylic acid, yielding the O,N-dimethylated product directly.[8]

  • Reagents Setup: In a round-bottom flask, add indole-2-carboxylic acid (1.0 g, 6.21 mmol), N,N-dimethylformamide (DMF, 4 mL), and dimethyl carbonate (DMC, 10 mL).

  • Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.77 g, 6.83 mmol, 1.1 equiv).

  • Reaction: Heat the resulting solution to 90-95 °C for approximately 21 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (40 mL).

    • Separate the organic layer and wash sequentially with water (50 mL), 10% aqueous citric acid (2 x 40 mL), saturated aqueous sodium bicarbonate (2 x 40 mL), and finally water (2 x 40 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield methyl 1-methylindole-2-carboxylate.

    • Expected Yield: ~95%[8]

Protocol 2: N-methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)

This protocol provides excellent monoselectivity for a broad range of indole derivatives.[4][6]

  • Reagents Setup: To an oven-dried vial, add the indole substrate (0.35 mmol, 1.0 equiv), phenyl trimethylammonium iodide (PhMe₃NI) (0.70 mmol, 2.0 equiv), and cesium carbonate (Cs₂CO₃) (0.70 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (1.5 mL) and seal the vial.

  • Reaction: Heat the inhomogeneous mixture to 120 °C for 11-23 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add 2 N HCl (approx. 2 mL) until gas evolution ceases.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with 2 N HCl (2 x 3 mL) and then with brine.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

    • Expected Yield: 88-99% for various indole substrates.[4]

Troubleshooting Logic Diagram

G cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Low Selectivity start Problem Encountered issue1 Low or No Conversion start->issue1 issue2 Mixture of Products (Low Selectivity) start->issue2 sol1a Increase Temperature issue1->sol1a sol1b Increase Reaction Time issue1->sol1b sol1c Check Base Activity/ Use Stronger Base issue1->sol1c sol1d Add Phase Transfer Catalyst (for DMC) issue1->sol1d sol2a Switch to Milder Reagent (e.g., PhMe₃NI for mono-selectivity) issue2->sol2a sol2b Use Milder Base (e.g., Cs₂CO₃) issue2->sol2b sol2c Lower Reaction Temperature issue2->sol2c sol2d Optimize Catalyst (e.g., DABCO for DMC) issue2->sol2d subissue1 O- vs N-Methylation? issue2->subissue1 subissue2 Over-alkylation? issue2->subissue2 subissue1->sol2d Yes subissue2->sol2a Yes

Caption: A decision tree for troubleshooting common N-methylation issues.

References

effective workup procedures for ethyl 1-methyl-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective workup and purification of ethyl 1-methyl-1H-indole-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workup phase in a question-and-answer format.

Issue 1: Low Yield of Isolated Product

  • Question: My final yield of this compound is significantly lower than expected after the workup. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors during the workup and purification stages.

    • Incomplete Extraction: The product may have some water solubility, leading to loss in the aqueous layers during extraction. To mitigate this, you can "back-extract" the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.[1]

    • Product Precipitation: If the reaction mixture is cooled too quickly or if the solvent choice for extraction is poor, the product might precipitate prematurely with inorganic salts. Ensure the product is fully dissolved in the organic solvent before separating the layers.

    • Sub-optimal pH during Extraction: The pH of the aqueous layer can affect the solubility of impurities and, in some cases, the product itself. For a neutral compound like the target ester, washing with a saturated sodium bicarbonate solution helps neutralize any remaining acid catalyst, followed by a water wash to remove inorganic salts.[2][3]

    • Loss during Recrystallization: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Use a minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly and then in an ice bath can maximize crystal formation.

Issue 2: Emulsion Formation During Extraction

  • Question: I am struggling with a persistent emulsion between the organic and aqueous layers in my separatory funnel. How can I break it?

  • Answer: Emulsions are a common problem, especially when using chlorinated solvents like dichloromethane.[1] Here are several strategies to resolve them:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

    • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation.[4]

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking. This can help the droplets coalesce.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it up.

    • Solvent Choice: In future experiments, consider using ethyl acetate or diethyl ether instead of dichloromethane, as they are less prone to forming emulsions.[1]

Issue 3: Oily Product Instead of Solid Crystals

  • Question: After removing the solvent, my product is a persistent oil and won't crystallize. What should I do?

  • Answer: An oily product often indicates the presence of impurities that inhibit crystallization.

    • Purity Check: First, analyze the purity of the oil using Thin Layer Chromatography (TLC). If multiple spots are visible, further purification is necessary.

    • Purification: Column chromatography is the most effective method to remove impurities. A common solvent system for indole esters is a gradient of ethyl acetate in hexane.[5][6]

    • Inducing Crystallization: If the product is pure but oily, try the following:

      • Scratching: Scratch the inside of the flask at the surface of the oil with a glass rod to create nucleation sites.

      • Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.

      • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane) and stir or sonicate. This can wash away residual solvent and impurities, often resulting in solidification.

Issue 4: Colored Impurities in the Final Product

  • Question: My final product has a yellow or beige tint, not the expected white solid. How can I remove the color?

  • Answer: Color can be due to unreacted starting materials, side-products from the indole synthesis (like diethyl azobenzene-4,4'-dicarboxylate), or degradation.[7]

    • Recrystallization: This is the primary method for purification. Recrystallizing the crude solid from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, can yield a pure, colorless product.[5][8]

    • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through Celite to remove the charcoal before allowing it to cool and crystallize.[9] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Frequently Asked Questions (FAQs)

  • Q1: What is a standard workup procedure for the synthesis of this compound?

    • A typical procedure involves quenching the reaction mixture, often by adding it to water or a saturated sodium bicarbonate solution.[3] The product is then extracted into an organic solvent like ethyl acetate.[5][6] The combined organic layers are washed with water and then brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3][7]

  • Q2: Which solvents are best for extraction?

    • Ethyl acetate is a widely used and effective solvent for extracting indole esters.[5][6] Diethyl ether is also a good choice. Dichloromethane can be used but is more prone to forming emulsions.[1][10]

  • Q3: How do I choose a solvent for recrystallization?

    • The ideal recrystallization solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, ethanol or methanol are often effective.[8] A two-solvent system, like ethyl acetate/hexane, can also be used, where the product is soluble in the first solvent (ethyl acetate) and insoluble in the second (hexane).

  • Q4: What are the common side products or impurities I should be aware of?

    • Depending on the synthetic route (e.g., Fischer indole synthesis), impurities can include unreacted N-methylphenylhydrazine or ethyl pyruvate, isomers, or products from side reactions.[11] If the N-methylation step is performed on ethyl indole-2-carboxylate, unreacted starting material is a common impurity.[12]

  • Q5: Is column chromatography always necessary?

    • Not always. If the reaction is clean and the crude product is a solid, direct recrystallization may be sufficient to achieve high purity.[8] However, if the crude product is an oil or TLC analysis shows significant impurities, column chromatography is recommended for effective purification.[5][12]

Data Presentation

Table 1: Typical Solvents and Reagents for Workup & Purification

StepReagent/SolventTypical Volume/AmountPurposeReference(s)
Extraction Ethyl Acetate3x the reaction volumeProduct extraction[3][5][6]
Washing Saturated NaHCO₃~1/3 of organic layer volumeNeutralize residual acid[1][3]
Washing Water~1/3 of organic layer volumeRemove water-soluble salts[1]
Washing Brine (Saturated NaCl)~1/3 of organic layer volumeBreak emulsions, initial drying[4]
Drying Anhydrous Na₂SO₄ or MgSO₄Sufficient to remove cloudinessRemove residual water[3][7]
Recrystallization Ethanol or MethanolMinimal amount for dissolutionPurification of solid product[8]
Chromatography Silica GelN/APurification of oil/impure solid[5][12]
Eluent System Ethyl Acetate/HexaneGradient (e.g., 1:9)Separation of components[5]

Table 2: Reported Yields for N-Alkylation and Similar Syntheses

ReactionProductReported YieldReference
N-methylation of methyl 1H-indole-2-carboxylateMthis compound>95% (crude)[12]
Esterification of 1H-indole-2-carboxylic acidEthyl 1H-indole-2-carboxylate93%[8][13][14]
Gassman Indole SynthesisEthyl 2-methylindole-5-carboxylate93-99%[7]

Experimental Protocols

Protocol 1: General Extractive Workup

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing either deionized water or a saturated aqueous sodium bicarbonate solution, with stirring.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add a suitable volume of ethyl acetate (typically equal to the aqueous volume).[5]

  • Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel for approximately 1-2 minutes.[1][15]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer. Pour the upper organic layer out through the top of the funnel into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of ethyl acetate. Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. The solution should be clear, not cloudy. If it remains cloudy, add more drying agent.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place the crude solid product in an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hotplate) with swirling until the solid completely dissolves.[8] If the solid does not dissolve, add more solvent dropwise until it does. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals should begin to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely in the funnel under vacuum, and then transfer them to a watch glass or drying oven to remove all residual solvent.

Visualizations

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Reaction Completed Reaction Mixture Quench 1. Quench Reaction (e.g., add to H₂O or NaHCO₃) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extract Wash 3. Wash Organic Layer (H₂O, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Isolate 5. Filter & Concentrate (Rotary Evaporator) Dry->Isolate Crude Crude Product Isolate->Crude Purify Purification Step Crude->Purify Recrystal Recrystallization Purify->Recrystal if solid Chrom Column Chromatography Purify->Chrom if oil/impure Pure Pure Product Recrystal->Pure Chrom->Pure Troubleshooting_Tree Start Workup Problem Encountered Emulsion Persistent Emulsion? Start->Emulsion During Extraction Oily Product is an Oil? Start->Oily After Solvent Removal LowYield Low Yield? Start->LowYield After Final Isolation AddBrine Add Saturated Brine Emulsion->AddBrine Yes FilterCelite Filter through Celite AddBrine->FilterCelite Still persists CheckTLC Check Purity (TLC) Oily->CheckTLC Yes Impure Impure? CheckTLC->Impure Multiple Spots PureOil Pure? CheckTLC->PureOil Single Spot ColumnChrom Perform Column Chromatography Impure->ColumnChrom Triturate Triturate with Hexane PureOil->Triturate BackExtract Back-Extract Aqueous Layers LowYield->BackExtract Yes CheckMotherLiquor Check Recrystallization Mother Liquor (TLC) BackExtract->CheckMotherLiquor If recrystallized

References

common experimental pitfalls in the synthesis of indole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of indole-2-carboxylate derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Troubleshooting Guides & FAQs

This section provides practical solutions to common problems encountered during the synthesis of indole-2-carboxylate derivatives via Fischer, Reissert, and Hemetsberger methodologies, as well as subsequent functionalization steps.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for forming the indole nucleus from a phenylhydrazine and a carbonyl compound in an acidic medium. However, several pitfalls can lead to low yields or failed reactions.

Q1: My Fischer indole synthesis reaction has a very low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer indole synthesis are a frequent issue and can stem from several factors:

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A weak acid may not be sufficient to drive the reaction, while an overly strong acid can cause degradation of starting materials or the product.

    • Solution: Screen various Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃). For sensitive substrates, milder acids like acetic acid may be beneficial. Polyphosphoric acid (PPA) is often an effective catalyst, particularly at elevated temperatures.

  • Substituent Effects: Electron-donating groups on the phenylhydrazine can promote N-N bond cleavage, a competing side reaction to the desired[1][1]-sigmatropic rearrangement.[2][3]

    • Solution: For substrates with electron-donating groups, consider using Lewis acids like ZnCl₂ which can favor the cyclization pathway.[3]

  • Reaction Conditions: The reaction is highly sensitive to temperature and reaction time. Insufficient heat may prevent the reaction from proceeding, while excessive heat can lead to decomposition.

    • Solution: Optimize the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation has been shown to accelerate the reaction and may improve yields in some cases.

  • Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can impede the cyclization step.

Q2: My reaction mixture is very messy with multiple spots on the TLC. What is causing this and how can I get a cleaner reaction?

A2: A complex reaction mixture often indicates the presence of side reactions.

  • Side Reactions: Aldol condensation of the carbonyl starting material or Friedel-Crafts type reactions can compete with the desired indole formation.

    • Solution: Purifying the intermediate phenylhydrazone before the cyclization step can often lead to a cleaner reaction. Adjusting the stoichiometry and order of reagent addition may also minimize side products.

  • Degradation: The starting materials or the indole product may be degrading under the harsh acidic conditions.

    • Solution: Consider using a milder catalyst or running the reaction at a lower temperature for a longer duration. Ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the indole product.

Q3: Can I synthesize the parent, unsubstituted indole-2-carboxylate using the Fischer method?

A3: Direct synthesis of indole itself using acetaldehyde in the Fischer synthesis is often problematic and can result in low yields.[4] A more reliable approach is to use pyruvic acid or an ester of pyruvic acid as the carbonyl component to form indole-2-carboxylic acid or its ester, which can then be decarboxylated if the unsubstituted indole is the desired final product.[4][5]

Reissert Indole Synthesis

The Reissert synthesis provides a pathway to indole-2-carboxylic acids and their esters through the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

Q1: The yield of my Reissert synthesis is poor. Which step is the likely culprit and how can I optimize it?

A1: The Reissert synthesis involves two key steps, and inefficiencies in either can lead to low overall yields.

  • Condensation Step: The initial condensation reaction is base-catalyzed. The choice of base and solvent is crucial for achieving a good yield of the ethyl o-nitrophenylpyruvate intermediate.

    • Solution: Potassium ethoxide has been reported to give better results than sodium ethoxide.[6][7] The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the base and the ester.

  • Reductive Cyclization: This step can be the source of significant yield loss if the reducing agent and conditions are not optimal. A variety of reducing agents can be employed, each with its own advantages and disadvantages.

    • Solution: Common reducing agents include zinc in acetic acid, iron in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C).[8][9] The choice of reducing agent may need to be optimized for your specific substrate. For example, catalytic hydrogenation with a platinum catalyst in acetic acid has been shown to be effective.[4]

Q2: What are some common side products in the Reissert synthesis?

A2: Incomplete reduction or alternative reaction pathways can lead to side products. For instance, under certain reduction conditions, quinolones can be formed instead of indoles.[5] Over-reduction of other functional groups on the starting material can also occur. Careful selection of the reducing agent and reaction conditions is key to minimizing these side reactions.

Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[10][11]

Q1: I'm having trouble with the Hemetsberger synthesis. What are the most common pitfalls?

A1: The Hemetsberger synthesis, while potentially high-yielding, is often challenging due to issues with the starting materials and the reaction conditions.

  • Starting Material Instability: The α-azido-β-arylacrylate starting material can be unstable.

    • Solution: It is often recommended to use the crude α-azido-β-arylacrylate directly in the subsequent thermolysis step without purification to minimize decomposition.[12]

  • Low Yield in Knoevenagel Condensation: The initial Knoevenagel condensation to form the azidoacrylate often suffers from low yields (10-65%).[13] This can be due to the decomposition of the alkyl azidoacetate in the presence of base or hydrolysis of the ester.[14]

    • Solution: Optimization of the reaction temperature and stoichiometry of reactants is crucial. Running the reaction at low temperatures (e.g., -20 °C to 0 °C) can help to minimize decomposition of the azidoacetate.[15]

  • Low Yield in Thermolysis: The thermal cyclization step can also result in low yields (5-50%).

    • Solution: The thermolysis is typically carried out in a high-boiling solvent like xylene or 1,2-dichlorobenzene.[13][16] Optimization of the reaction time and temperature is necessary to maximize the yield.

Subsequent Reactions: N-Alkylation and Decarboxylation

Q1: I am trying to N-alkylate my indole-2-carboxylate, but I am getting a mixture of N- and C3-alkylated products. How can I improve the selectivity for N-alkylation?

A1: The C3 position of the indole ring is also nucleophilic, which can lead to competing C-alkylation.

  • Incomplete Deprotonation: If the indole N-H is not fully deprotonated, the remaining neutral indole can react at the C3 position.

    • Solution: Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete deprotonation to the indolide anion before adding the alkylating agent.

  • Reaction Temperature: Running the reaction at lower temperatures can sometimes favor C-alkylation (kinetic product), while higher temperatures may favor N-alkylation (thermodynamic product).

Q2: What are the best conditions for decarboxylating an indole-2-carboxylic acid?

A2: Decarboxylation of indole-2-carboxylic acids typically requires heating.

  • Thermal Decarboxylation: Simply heating the indole-2-carboxylic acid above its melting point can effect decarboxylation.[9][17] This can also be done in a high-boiling solvent like quinoline, sometimes with a copper catalyst.[18]

  • Catalytic Decarboxylation: A copper-catalyzed decarboxylation can also be performed in conjunction with an N-arylation reaction.[19] For simple decarboxylation, heating in a solvent like N,N-dimethylformamide (DMF) at temperatures around 95-100 °C can be effective.[20]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis and modification of indole-2-carboxylate derivatives.

Table 1: Fischer Indole Synthesis - Reaction Conditions and Yields

Phenylhydrazine DerivativeCarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
PhenylhydrazineEthyl pyruvatePolyphosphoric acid100175
4-MethoxyphenylhydrazineEthyl pyruvateZnCl₂ / EthanolReflux468
PhenylhydrazinePyruvic acidAcetic acidReflux285[21]
4-NitrophenylhydrazineEthyl pyruvateH₂SO₄ / EthanolReflux655
Phenylhydrazine hydrochlorideMethyl 7-methoxy-5-nitro-1H-indole-2-carboxylatePolyphosphoric acid / Xylene120-64[22]

Table 2: Reissert Indole Synthesis - Reaction Conditions and Yields

o-Nitrotoluene DerivativeBase/Solvent (Condensation)Reducing Agent (Cyclization)Yield (Intermediate) (%)Overall Yield (%)Reference
o-NitrotolueneK-ethoxide / EtherPt catalyst / Acetic acid74-7841-44[4]
4-Chloro-2-nitrotolueneNa-ethoxide / EthanolZn / Acetic acid--[5]
4-Cyano-2-nitrotolueneNa-ethoxide / EthanolFe / Acetic acid--

Table 3: N-Alkylation of Ethyl Indole-2-carboxylate - Reaction Conditions and Yields

Alkylating AgentBase/SolventTemperature (°C)Time (h)Yield (%)Reference
Allyl bromideaq. KOH / Acetone202>95[1]
Benzyl bromideaq. KOH / Acetone202>95[1]
Amyl bromideaq. KOH / Acetone208-[1]
Methyl iodideNaH / DMF0 to RT-90

Table 4: Decarboxylation of Indole-2-carboxylic Acid - Reaction Conditions and Yields

SubstrateConditionsTemperature (°C)Time (h)Yield (%)Reference
3-Methyl-1H-indole-2-carboxylic acidDMF95-100662[20]
Indole-2-carboxylic acidHeat (neat)> Melting Point--[9][17]
5-Methoxyindole-2-carboxylic acidQuinoline, CuOCr₂O-0.453[18]
Indole-2-carboxylic acidCu₂O, K₃PO₄, NMP16012up to 99 (N-arylated product)[19]

Experimental Protocols

Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate[4]

Step A: Preparation of the Potassium Salt of Ethyl o-nitrophenylpyruvate

  • To a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 300 mL of anhydrous ether and 39.1 g (1.00 g atom) of freshly cut potassium.

  • Under a nitrogen atmosphere, add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains a gentle reflux.

  • Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.

  • Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.

  • After an additional 10 minutes of stirring, pour the mixture into a 5-L Erlenmeyer flask, stopper it, and let it stand for at least 24 hours.

  • Collect the deep-purple potassium salt by filtration and wash with anhydrous ether until the filtrate is colorless.

  • The yield of the air-dried salt is 204–215 g (74–78%).

Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate

  • In a 400-mL hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt from Step A in 200 mL of glacial acetic acid.

  • Add 0.20 g of platinum catalyst.

  • Place the bottle in a Parr low-pressure hydrogenation apparatus and flush several times with hydrogen.

  • Shake the bottle under an initial hydrogen pressure of about 30 p.s.i. until hydrogen uptake ceases (and for an additional 1-2 hours).

  • Remove the catalyst by filtration and wash it with glacial acetic acid.

  • Slowly add 3 L of water to the filtrate with stirring to precipitate the product as a yellow solid.

  • Collect the solid by filtration, wash with five 100-mL portions of water, and dry over calcium chloride. The yield is 17.3-18.0 g (84-87%). The product can be further purified by recrystallization.

Protocol 2: N-Alkylation of Ethyl Indole-2-carboxylate with an Alkyl Halide[1]
  • In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1.0 mmol) in acetone (10 mL).

  • Add aqueous potassium hydroxide (3.0 mmol) and stir the solution at 20 °C for 30 minutes.

  • Add the alkylating agent (e.g., allyl bromide, 1.1 mmol) and continue stirring at 20 °C for 2 hours.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane 1:9).

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials A Phenylhydrazine C Phenylhydrazone A->C B Ketone/Aldehyde B->C D Ene-hydrazine C->D Tautomerization (+H⁺) E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization F->G H Aminal Intermediate G->H I Elimination of NH3 H->I J Indole-2-carboxylate I->J

Caption: Fischer Indole Synthesis Mechanism.

Reissert_Indole_Synthesis cluster_start Starting Materials A o-Nitrotoluene C Condensation (Base) A->C B Diethyl Oxalate B->C D Ethyl o-nitrophenylpyruvate C->D E Reductive Cyclization (e.g., Zn/AcOH) D->E F Indole-2-carboxylate E->F

Caption: Reissert Indole Synthesis Workflow.

Hemetsberger_Indole_Synthesis cluster_start Starting Materials A Aryl Aldehyde C Knoevenagel Condensation (Base) A->C B Ethyl Azidoacetate B->C D α-Azido-β-arylacrylate C->D E Thermolysis (Heat) D->E F Nitrene Intermediate E->F G Indole-2-carboxylate F->G Intramolecular Cyclization

Caption: Hemetsberger Indole Synthesis Pathway.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst appropriate and active? Start->CheckCatalyst ChangeCatalyst Screen different Brønsted/Lewis acids CheckCatalyst->ChangeCatalyst No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes ChangeCatalyst->CheckTemp OptimizeTemp Gradually increase temperature and monitor by TLC CheckTemp->OptimizeTemp No CheckSubstrate Are there problematic substituents (e.g., EDG)? CheckTemp->CheckSubstrate Yes OptimizeTemp->CheckSubstrate ModifyStrategy Consider alternative synthesis or milder conditions CheckSubstrate->ModifyStrategy Yes CheckPurity Are starting materials pure? Are there side reactions? CheckSubstrate->CheckPurity No Success Improved Yield ModifyStrategy->Success PurifySM Purify starting materials or intermediate hydrazone CheckPurity->PurifySM Yes CheckPurity->Success No PurifySM->Success

Caption: Troubleshooting Workflow for Low Yields.

References

Validation & Comparative

N-Methylated vs. Non-Methylated Indole Esters: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on bioactive molecules is paramount. The indole nucleus, a privileged scaffold in medicinal chemistry, serves as a foundational component for numerous therapeutic agents. A common modification to this core structure is N-methylation. This guide provides an objective comparison of the biological activities of N-methylated versus non-methylated indole esters, supported by experimental data, to elucidate the impact of this seemingly simple chemical alteration.

Key Findings on Biological Activity

Methylation of the indole nitrogen at the N-1 position can significantly alter the biological profile of indole esters, leading to profound effects on their anticancer, antimicrobial, and other pharmacological properties. Structure-activity relationship (SAR) studies consistently demonstrate that this modification can enhance potency, though the effect is dependent on the specific molecular context and biological target.

Anticancer Activity

N-methylation has been shown to dramatically increase the anticancer potency of certain indole derivatives. One study highlighted that methyl substitution at the N-1 position of an indole scaffold enhanced its cytotoxic activity by approximately 60-fold compared to the non-methylated analogue. This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability and target engagement.

Compound ClassN-SubstitutionTarget Cell LineIC50 (µM)Reference
Indole-based Tubulin InhibitorsN-H-> 1[1]
Indole-based Tubulin InhibitorsN-CH3Multiple Cancer Cell Lines0.34 - 6.68[1]
1-Methyl-1H-indole-pyrazoline hybridsN-CH3HeLa, A549, HT-29, MCF-70.21 - 0.31[2]
Indole-3-glyoxylamidesN-HHuman Gastric, Breast, Uterus Cancer CellsWide range[3]
Indole-3-glyoxylamidesN-CH3Human Gastric, Breast, Uterus Cancer Cells0.017 - 1.711[3]
Antimicrobial Activity

The influence of N-methylation on the antimicrobial properties of indole esters is also significant. A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates revealed that N-methylation can modulate both antibacterial and antifungal activity. The data suggests that while N-methylation can be favorable for antifungal activity, its effect on antibacterial activity can vary depending on the specific bacterial strain.

Compound DerivativeN-SubstitutionE. coli (MIC mg/mL)S. aureus (MIC mg/mL)C. albicans (MIC mg/mL)Reference
Indole-2-carboxylate DerivativeN-H0.030.0150.015[4]
Indole-2-carboxylate DerivativeN-CH30.0450.030.008[4]
Antioxidant Activity

Interestingly, for antioxidant activity that relies on the Hydrogen Atom Transfer (HAT) mechanism, the presence of a hydrogen atom on the indole nitrogen is crucial. N-methylation removes this hydrogen, which can lead to a decrease in this specific type of antioxidant activity due to the prevention of indolyl radical formation.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (N-methylated and non-methylated indole esters) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 24-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of indole esters are often mediated through their interaction with specific cellular signaling pathways. N-methylation can influence these interactions, leading to altered biological responses.

Tubulin Polymerization Inhibition

Several N-methylated indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition cluster_inhibition Indole_Ester N-Methylated Indole Ester Tubulin α/β-Tubulin Dimers Indole_Ester->Tubulin Microtubule Microtubule Polymer Indole_Ester->p1 Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis p1->Tubulin

Caption: N-methylated indole esters can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Biological Activity Screening

The general workflow for evaluating and comparing the biological activity of N-methylated and non-methylated indole esters involves a series of in vitro assays.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Indole_Ester_NH Non-Methylated Indole Ester (N-H) Anticancer Anticancer Assays (e.g., MTT) Indole_Ester_NH->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Indole_Ester_NH->Antimicrobial Other_Bioassays Other Bioassays (e.g., Anti-inflammatory) Indole_Ester_NH->Other_Bioassays Indole_Ester_NMe N-Methylated Indole Ester (N-Me) Indole_Ester_NMe->Anticancer Indole_Ester_NMe->Antimicrobial Indole_Ester_NMe->Other_Bioassays Data_Analysis IC50 / MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Other_Bioassays->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Comparative_Analysis Comparative Analysis of N-H vs. N-Me SAR->Comparative_Analysis

Caption: General workflow for comparing the biological activity of N-methylated and non-methylated indole esters.

References

A Comparative Spectroscopic Analysis of Ethyl Indole-2-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of positional isomers of ethyl indole-2-carboxylate. This guide provides a comparative analysis of their 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The position of substituents on the indole ring can dramatically influence the molecule's biological activity. Consequently, the unambiguous identification of positional isomers is a critical step in drug discovery and development. This guide provides a detailed spectroscopic comparison of ethyl indole-2-carboxylate and its positional isomers, offering a valuable resource for their differentiation.

Data Presentation

The following tables summarize the key spectroscopic data for the commercially available isomers of ethyl indole-carboxylate. The data highlights the distinct shifts and patterns that enable the differentiation of these closely related compounds.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing between the isomers based on the chemical shifts and coupling patterns of the aromatic and substituent protons.

Table 1: 1H NMR Spectroscopic Data (δ, ppm) for Ethyl Indole-Carboxylate Isomers

Position of -COOEtNH (s, br)H-2H-3H-4H-5H-6H-7-OCH2CH3 (q)-OCH2CH3 (t)Solvent
2 [1]~8.99-~7.13-7.42 (m)~7.68 (m)~7.13-7.42 (m)~7.13-7.42 (m)~7.13-7.42 (m)~4.42~1.43CDCl3
3 [2]~8.70-8.50 (m)~8.70-8.50 (m)-~8.70-8.50 (m)~7.60-7.30 (m)~7.60-7.30 (m)~7.60-7.30 (m)~4.45~1.45CDCl3
5 [3]---------Data not available
6 ---------Data not available
13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, with the chemical shifts of the carbonyl carbon and the indole ring carbons being particularly informative for isomer identification.

Table 2: 13C NMR Spectroscopic Data (δ, ppm) for Ethyl Indole-Carboxylate Isomers

Position of -COOEtC=OC-2C-3C-3aC-4C-5C-6C-7C-7a-OCH2CH3-OCH2CH3Solvent
2 [4]~162.3~127.2~108.3~127.5~122.5~120.7~125.1~113.1~137.9~60.5~14.8DMSO-d6
3 [5]-----------Data not available
5 -----------Data not available
6 -----------Data not available
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecules, such as the N-H and C=O stretching vibrations.

Table 3: Key IR Absorption Bands (cm-1) for Ethyl Indole-Carboxylate Isomers

Position of -COOEtν(N-H)ν(C=O)
2 [6]~3406~1698
3 [7]~3276~1672
5 Data not availableData not available
6 Data not availableData not available
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds and characteristic fragmentation patterns that can aid in their identification. All isomers of ethyl indole-2-carboxylate have the same molecular weight.

Table 4: Mass Spectrometry Data for Ethyl Indole-Carboxylate Isomers

Position of -COOEtMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
2 [8]C11H11NO2189.21189 (M+), 144, 116, 89
3 [9]C11H11NO2189.21189 (M+), 160, 133, 105
5 [3]C11H11NO2189.21Data not available
6 C11H11NO2189.21Data not available

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described above. Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the ethyl indole-carboxylate isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • 1H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • 13C NMR Parameters:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm-1

    • Resolution: 4 cm-1

    • Number of scans: 16-32

  • Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

  • EI-MS Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

  • ESI-MS Parameters:

    • Ionization mode: Positive or negative

    • Capillary voltage: 3-5 kV

    • Nebulizer gas flow: As per instrument recommendation

  • Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for isomer differentiation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Sample Isomer Sample Dissolved_Sample Dissolved Sample (for NMR & MS) Sample->Dissolved_Sample Solid_Sample Solid Sample (for IR) Sample->Solid_Sample NMR NMR Spectroscopy (1H & 13C) Dissolved_Sample->NMR MS Mass Spectrometry Dissolved_Sample->MS IR IR Spectroscopy Solid_Sample->IR NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Isomer Differentiation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for the spectroscopic analysis of ethyl indole-carboxylate isomers.

Isomer_Differentiation_Logic cluster_problem Analytical Challenge cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_solution Solution Problem Mixture of Positional Isomers MS Mass Spectrometry Problem->MS IR IR Spectroscopy Problem->IR NMR NMR Spectroscopy (1H & 13C) Problem->NMR MS_Info Molecular Weight (Identical for Isomers) MS->MS_Info IR_Info Functional Groups (N-H, C=O) (Subtle Differences) IR->IR_Info NMR_Info Unique Spin Systems Distinct Chemical Shifts (Definitive for Isomer ID) NMR->NMR_Info Solution Unambiguous Isomer Identification MS_Info->Solution IR_Info->Solution NMR_Info->Solution

Caption: Logical relationship of spectroscopic methods for isomer differentiation.

References

A Comparative Guide to the Synthetic Routes of Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthetic routes for ethyl 1-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical and materials science research. The following sections detail common and alternative synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical pathways to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly approached via two primary strategies: the N-methylation of a pre-existing ethyl indole-2-carboxylate scaffold, or the construction of the N-methylated indole ring system followed by esterification. A third, more streamlined approach involves a one-pot reaction combining indole formation and N-alkylation. Each strategy offers distinct advantages and disadvantages in terms of yield, scalability, and reagent availability.

Synthetic Route Starting Materials Key Reagents & Conditions Reported Yield Advantages Disadvantages
Route 1: N-Alkylation of Ethyl Indole-2-carboxylate Ethyl 1H-indole-2-carboxylate, Methylating Agent (e.g., Methyl iodide)Base (e.g., NaH, KOH), Solvent (e.g., DMF, THF, Acetone)High (up to 91% for similar N-alkylations)[1]High-yielding, straightforward for late-stage functionalization.Requires handling of strong bases like NaH, potential for C-alkylation side products.
Route 2: Fischer Indole Synthesis & Esterification N-methylphenylhydrazine, Pyruvic acid or Ethyl pyruvateAcid catalyst (e.g., H₂SO₄, PPA, ZnCl₂), Ethanol, Esterification agent (e.g., SOCl₂)Variable (Initial report was low, but can be optimized)[2][3]Builds the core indole structure, good for analog synthesis with varied substitution.Can have lower yields, may require multiple steps (synthesis of hydrazone, cyclization, esterification).
Route 3: One-Pot Fischer Indolization-N-Alkylation Phenylhydrazine hydrochloride, Butanone, Methyl iodideAcetic acid, followed by a base.High (89% for a similar 1,2,3-trimethylindole)[1]Time and resource-efficient, operationally simple.May require careful optimization of reaction conditions for specific substrates.
Route 4: Alternative N-Alkylation Methods Ethyl 1H-indole-2-carboxylate, N-tosylhydrazones or AlkenolsTransition metal catalysts (e.g., CuI, Pd-complexes)Generally good to high yields.[4][5][6]Offers novel reactivity, can be highly selective and proceed under milder conditions.May require specialized or more expensive catalysts and ligands.

Experimental Protocols

Route 1: N-Alkylation of Ethyl Indole-2-carboxylate

This protocol is adapted from classical N-alkylation procedures for indoles.[1][7]

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: Fischer Indole Synthesis followed by Esterification

This two-step protocol involves the initial formation of 1-methyl-1H-indole-2-carboxylic acid via the Fischer indole synthesis, followed by esterification.

Part A: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid [2][3]

Materials:

  • N-methylphenylhydrazine

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

  • Ice-water

Procedure:

  • Form the N-methylphenylhydrazone of pyruvic acid by reacting equimolar amounts of N-methylphenylhydrazine and pyruvic acid in a suitable solvent like ethanol. Isolate the hydrazone by filtration.

  • Add the dried N-methylphenylhydrazone portion-wise to preheated polyphosphoric acid (or the acid mixture of choice) at a temperature typically between 80-100 °C.

  • After the addition is complete, continue heating for a short period (e.g., 30 minutes), monitoring the reaction by TLC.

  • Pour the hot reaction mixture onto ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry to obtain crude 1-methyl-1H-indole-2-carboxylic acid. This can be purified by recrystallization.

Part B: Esterification of 1-Methyl-1H-indole-2-carboxylic acid [8][9]

Materials:

  • 1-Methyl-1H-indole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

Procedure:

  • To a flask containing 1-methyl-1H-indole-2-carboxylic acid (1.0 equivalent), add thionyl chloride (excess, e.g., 5-10 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure.

  • To the resulting crude acid chloride, add anhydrous ethanol at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the ethanol under reduced pressure and partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude ester.

  • Purify by flash column chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes.

Synthesis_Routes cluster_route1 Route 1: N-Alkylation cluster_route2 Route 2: Fischer Indole Synthesis & Esterification A1 Ethyl 1H-indole-2-carboxylate C1 Base (e.g., NaH) in DMF/THF A1->C1 B1 Methylating Agent (e.g., CH3I) B1->C1 D1 Ethyl 1-methyl-1H- indole-2-carboxylate C1->D1 A2 N-methylphenylhydrazine C2 Acid Catalyst (e.g., PPA) A2->C2 B2 Pyruvic Acid B2->C2 D2 1-Methyl-1H-indole- 2-carboxylic acid C2->D2 E2 Esterification (SOCl2, Ethanol) D2->E2 F2 Ethyl 1-methyl-1H- indole-2-carboxylate E2->F2

Caption: Comparative workflow of key synthetic routes.

Fischer_Indole_Mechanism A N-methylphenylhydrazine + Pyruvic Acid B Hydrazone Formation A->B C N-methylphenylhydrazone of Pyruvic Acid B->C D Tautomerization (Enehydrazine) C->D E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization & Aromatization (-NH3) F->G H 1-Methyl-1H-indole- 2-carboxylic acid G->H

Caption: Key steps in the Fischer Indole Synthesis.

References

Structure-Activity Relationship (SAR) of Ethyl 1-Methyl-1H-indole-2-carboxylate Analogs: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 1-methyl-1H-indole-2-carboxylate analogs as potential anticancer agents. While comprehensive SAR studies on a single, homogenous series of these specific analogs are limited in publicly available literature, this document synthesizes findings from research on closely related indole-2-carboxylate and indole-2-carboxamide derivatives to elucidate key structural requirements for antiproliferative activity. The data presented is compiled from various studies, and direct comparison of absolute potency values should be made with consideration of the different experimental conditions.

I. Core Structure and General SAR Insights

The this compound scaffold serves as a promising starting point for the design of novel anticancer agents. The indole core is a well-established pharmacophore in oncology, known to interact with various biological targets. SAR studies on related compounds reveal several key insights:

  • N-1 Methylation: Substitution at the N-1 position of the indole ring is a critical determinant of anticancer activity. Studies have shown that a methyl group at this position can significantly enhance cytotoxicity by up to 60-fold compared to analogs with an unsubstituted N-H.[1] This is a crucial consideration for lead optimization.

  • C-2 Carboxylate vs. Carboxamide: While this guide focuses on the ethyl carboxylate moiety, it is noteworthy that many potent anticancer indole derivatives feature a carboxamide at the C-2 position. This modification allows for additional hydrogen bonding interactions with biological targets, often leading to enhanced potency.

  • Substitution on the Indole Ring: The nature and position of substituents on the benzene portion of the indole ring play a significant role in modulating antiproliferative activity. Electron-donating groups, such as methoxy, and lipophilic groups are often favored at the C-4, C-5, and C-6 positions.

II. Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of various indole-2-carboxylate and closely related analogs. It is important to note that these compounds were evaluated in different studies and against different cancer cell lines, so direct comparisons of IC50/GI50 values should be interpreted with caution.

Table 1: Antiproliferative Activity of Methyl Indole-2-Carboxylate Analogs

Compound IDN-1 SubstitutionC-4 SubstitutionC-6 SubstitutionCancer Cell LineIC50 (µM)Reference
6e HCyclohexylmethoxyAminoA5493.78 ± 0.58Ji et al., 2014[2]
HepG24.34 ± 0.62Ji et al., 2014[2]
MCF75.12 ± 0.73Ji et al., 2014[2]
9l HIsopropoxyMethoxyA54924.08 ± 1.76Ji et al., 2014[2]
HepG218.75 ± 1.54Ji et al., 2014[2]
MCF721.33 ± 1.68Ji et al., 2014[2]

Table 2: Antiproliferative Activity of Pyrido-indole-one Hybrids Derived from 1-Methyl-1H-indole-2-carboxamide

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
9c H4-FMCF-74.34 ± 0.31Gudipati et al., 2022[3]
4T13.71 ± 0.39Gudipati et al., 2022[3]
MDA-MB-2310.77 ± 0.03Gudipati et al., 2022[3]

III. Experimental Protocols

A. General Synthesis of Indole-2-Carboxylate Analogs

The synthesis of substituted indole-2-carboxylates often follows established methods such as the Reissert or Fischer indole synthesis. A general procedure for the synthesis of N-methylated indole-2-carboxylates involves the N-alkylation of the corresponding indole-2-carboxylate ester.

Synthesis of 1-Methyl-1H-indole-2-carboxylic acid: Under an inert atmosphere, 1-methyl-1H-indole-2-carboxylic acid can be synthesized from the corresponding ester via hydrolysis. For the synthesis of carboxamide derivatives, the carboxylic acid is activated and coupled with the desired amine.[3]

  • Amide Coupling: To a solution of 1-methyl-1H-indole-2-carboxylic acid in dichloromethane (DCM) at 0 °C, 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.5 equivalents of 1-Hydroxybenzotriazole (HOBt) are added. The mixture is stirred for 5–10 minutes.[3]

  • Amine Addition: Subsequently, 1.5 equivalents of the respective amine are introduced into the reaction mixture. The reaction is allowed to proceed at room temperature for 2 hours.[3]

  • Work-up: The crude product is washed with water, and the organic layer is separated, dried, and concentrated to yield the desired indole-2-carboxamide.[3]

B. In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

IV. Visualizing Structure-Activity Relationships and Workflows

SAR_Indole_Analogs Core This compound (Core Scaffold) N1_Methyl N-1 Methyl Group Core->N1_Methyl Essential for high potency (up to 60x increase) Ring_Subst Ring Substituents (C4, C5, C6, C7) Core->Ring_Subst Modulates activity & selectivity C2_Ester C-2 Ethyl Ester Core->C2_Ester Can be modified (e.g., to amide) for further interactions Activity Anticancer Activity N1_Methyl->Activity Ring_Subst->Activity C2_Ester->Activity

Caption: Key structural features influencing the anticancer activity of indole-2-carboxylate analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_bio Biological Evaluation Start 1-Methyl-1H-indole-2-carboxylic acid Coupling Amide Coupling (EDC, HOBt) Start->Coupling Amine_Add Amine Addition Coupling->Amine_Add Purification Purification Amine_Add->Purification Final_Product Target Analog Purification->Final_Product Cell_Culture Cancer Cell Lines Final_Product->Cell_Culture Testing MTT_Assay MTT Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for the synthesis and biological evaluation of indole-2-carboxamide analogs.

V. Conclusion and Future Directions

The available data, while fragmented, consistently points to the importance of the N-1 methyl group on the indole ring for potent anticancer activity. Modifications at the C-2 position, particularly to carboxamides, and substitutions on the benzene ring of the indole nucleus offer significant opportunities for modulating potency and selectivity. Future research should focus on systematic SAR studies of this compound analogs with diverse substitutions at positions C-4, C-5, C-6, and C-7 to build a more comprehensive understanding of the structural requirements for optimal anticancer activity. Such studies will be invaluable for the rational design of novel, potent, and selective indole-based anticancer drug candidates.

References

A Comparative Review of Synthetic Pathways to Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate scaffold is a privileged motif in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. The strategic synthesis of this heterocyclic core is therefore of paramount importance. This guide provides a comparative analysis of the most prominent synthetic pathways to indole-2-carboxylates, including classical name reactions and modern palladium-catalyzed methods. The performance of each method is evaluated based on yield, substrate scope, reaction conditions, and operational simplicity, supported by experimental data.

Classical Synthetic Strategies

Classical methods for indole synthesis have long been the bedrock of heterocyclic chemistry. While often robust and scalable, they can sometimes be limited by harsh reaction conditions and functional group tolerance.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry.[1] It involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the reaction of a phenylhydrazine with a pyruvate derivative to yield an indole-2-carboxylate.[1]

Advantages:

  • Wide availability of starting materials.

  • Generally good yields for a range of substrates.

  • Well-established and extensively studied.

Disadvantages:

  • Requires strongly acidic conditions, which can be incompatible with sensitive functional groups.[2]

  • The reaction can sometimes lead to mixtures of regioisomers with unsymmetrical ketones, although this is not an issue when using pyruvates for indole-2-carboxylate synthesis.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product phenylhydrazine Substituted Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone Condensation pyruvate Ethyl Pyruvate pyruvate->hydrazone indole Ethyl Indole-2-carboxylate hydrazone->indole Acid-catalyzed cyclization (e.g., H+, ZnCl2, PPA)

Figure 1: General workflow of the Fischer indole synthesis for indole-2-carboxylates.

Reissert Indole Synthesis

The Reissert synthesis provides a reliable route to indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[3][4] The initial condensation is followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.[3][4]

Advantages:

  • Utilizes readily available and often inexpensive starting materials.

  • The reaction conditions for the cyclization step are relatively mild.

Disadvantages:

  • The initial condensation requires a strong base, such as potassium ethoxide.[4]

  • The substrate scope can be limited by the availability of substituted o-nitrotoluenes.

Reissert_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product nitrotoluene o-Nitrotoluene pyruvate Ethyl o-Nitrophenylpyruvate nitrotoluene->pyruvate Condensation (KOEt) oxalate Diethyl Oxalate oxalate->pyruvate indole Indole-2-carboxylic Acid pyruvate->indole Reductive Cyclization (e.g., Zn/AcOH, H2/Pd)

Figure 2: General workflow of the Reissert indole synthesis.

Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[5] This method offers a direct route to the target molecule, often with good yields.

Advantages:

  • Typically provides good to excellent yields, often above 70%.[5]

  • The reaction proceeds via a thermal rearrangement, avoiding the need for strong acids or bases in the cyclization step.

Disadvantages:

  • The synthesis of the starting azido-propenoic esters can be challenging.[5]

  • The starting materials can be unstable, posing safety concerns.[5]

Hemetsberger_Indole_Synthesis cluster_start Starting Material cluster_product Product azido_ester 3-Aryl-2-azido-propenoic Ester indole Indole-2-carboxylic Ester azido_ester->indole Thermal Decomposition (e.g., refluxing xylene)

Figure 3: General workflow of the Hemetsberger indole synthesis.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that converts o-nitrotoluenes into indoles.[6] The first step involves the formation of an enamine, which is then reductively cyclized to the indole. This method is particularly useful for the synthesis of indoles unsubstituted at the 2- and 3-positions.

Advantages:

  • High yields and mild reaction conditions for the reductive cyclization step.[6]

  • A good alternative to the Fischer synthesis, especially when the required o-nitrotoluenes are readily available.[6]

Disadvantages:

  • The availability of polysubstituted o-nitrotoluenes can be a limiting factor.

Leimgruber_Batcho_Indole_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product nitrotoluene o-Nitrotoluene enamine Enamine nitrotoluene->enamine DMFDMA, Pyrrolidine indole Indole enamine->indole Reductive Cyclization (e.g., H2/Pd, Raney Ni)

Figure 4: General workflow of the Leimgruber-Batcho indole synthesis.

Modern Palladium-Catalyzed Strategies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, including indoles. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce a 2,3-disubstituted indole.[7] By using an alkyne bearing a carboxylate group, this method can be adapted for the synthesis of indole-2-carboxylates.

Advantages:

  • High degree of versatility and functional group tolerance.[7]

  • Generally proceeds with good to excellent yields.

Disadvantages:

  • Requires the use of often expensive palladium catalysts.

  • The availability of substituted o-iodoanilines and functionalized alkynes can be a limitation.

Larock_Indole_Synthesis cluster_start Starting Materials cluster_product Product iodoaniline o-Iodoaniline indole Indole-2-carboxylate iodoaniline->indole Pd-catalyzed Annulation alkyne Disubstituted Alkyne (with carboxylate) alkyne->indole

Figure 5: General workflow of the Larock indole synthesis for indole-2-carboxylates.

Palladium-Catalyzed Intramolecular C-H Amination

A more recent development is the direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates to form 1-acetyl indole-2-carboxylates.[8][9] Subsequent deacetylation provides the desired indole-2-carboxylate. This method offers an atom-economical approach to the indole core.

Advantages:

  • Direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials like haloarenes.

  • Good to high yields for a variety of electron-rich and electron-poor substrates.[8]

  • Uses molecular oxygen as a green terminal oxidant.[8]

Disadvantages:

  • Requires a palladium catalyst.

  • The synthesis of the starting acrylate may be multi-step.

Pd_CH_Amination cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product acrylate 2-Acetamido-3-aryl-acrylate acetyl_indole 1-Acetyl Indole-2-carboxylate acrylate->acetyl_indole Pd(II)-catalyzed Intramolecular C-H Amination, O2 indole Indole-2-carboxylate acetyl_indole->indole Deacetylation

Figure 6: General workflow of the Pd-catalyzed C-H amination for indole-2-carboxylates.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of indole-2-carboxylates via the discussed pathways. It is important to note that yields are highly substrate-dependent, and the conditions listed are representative examples.

Synthetic PathwayStarting MaterialsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, Ethyl pyruvatePolyphosphoric acid (PPA)-1000.564-97[10]
Reissert Synthesis o-Nitrotoluene, Diethyl oxalate1. KOEt; 2. H₂, PtO₂1. EtOH/Ether; 2. AcOH1. RT; 2. RT1. 24; 2. 4-641-44[8]
Hemetsberger Synthesis 3-Aryl-2-azido-propenoic ester-Xylene1402-4>70[5]
Leimgruber-Batcho o-Nitrotoluene1. DMFDMA; 2. H₂/Pd-C1. DMF; 2. Benzene1. Reflux; 2. RT-High[6]
Larock Synthesis o-Iodoaniline, Alkyne esterPd(OAc)₂, PPh₃, K₂CO₃DMF10024Good to Excellent[7]
Pd C-H Amination 2-Acetamido-3-aryl-acrylatePd(OAc)₂Toluene/AcOH1002455-91[9]

Experimental Protocols

Fischer Indole Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate[10]
  • Hydrazone Formation: A mixture of 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and ethyl pyruvate (1.16 g, 10 mmol) in ethanol (20 mL) is heated at reflux for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is recrystallized from aqueous ethanol to afford the corresponding phenylhydrazone.

  • Indolization: Polyphosphoric acid (15 g) is heated to 90°C. The phenylhydrazone (2.42 g, 10 mmol) is added in portions with stirring. The temperature is maintained at 100-110°C for 15-20 minutes. The reaction mixture is then poured into ice water (100 mL). The precipitated solid is filtered, washed with water, and dried to give the crude product, which is then purified by recrystallization from ethanol.

Reissert Synthesis of Ethyl Indole-2-carboxylate[8]
  • Potassium Ethoxide Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, freshly cut potassium (39.1 g, 1.00 g atom) is added to anhydrous ether (300 mL). A mixture of absolute ethanol (250 mL) and anhydrous ether (200 mL) is added dropwise to maintain a gentle reflux.

  • Condensation: After all the potassium has dissolved, the solution is cooled to room temperature, and anhydrous ether (2.5 L) is added. Diethyl oxalate (146 g, 1.00 mole) is added with stirring, followed by o-nitrotoluene (137 g, 1.00 mole). The mixture is stirred for 10 minutes and then allowed to stand for at least 24 hours. The precipitated potassium salt of ethyl o-nitrophenylpyruvate is collected by filtration and washed with anhydrous ether.

  • Reductive Cyclization: The potassium salt (30 g, 0.109 mole) is dissolved in glacial acetic acid (200 mL) in a hydrogenation bottle. Platinum catalyst (0.20 g) is added. The mixture is hydrogenated in a Parr apparatus at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases. The catalyst is removed by filtration, and the filtrate is poured into water (3 L) to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a mixture of methylene chloride and petroleum ether to give ethyl indole-2-carboxylate.

Palladium-Catalyzed Intramolecular C-H Amination[9]

A mixture of the ethyl 2-acetamido-3-aryl-acrylate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %), in toluene (1.0 mL) and acetic acid (1.0 mL) is stirred in a vial under an oxygen atmosphere (balloon) at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford the corresponding ethyl 1-acetyl-1H-indole-2-carboxylate.

Conclusion

The synthesis of indole-2-carboxylates can be achieved through a variety of classical and modern synthetic methods. The choice of a particular pathway is dictated by factors such as the availability and cost of starting materials, the desired substitution pattern, functional group tolerance, and scalability.

  • The Fischer and Reissert syntheses remain highly relevant and cost-effective for many applications, particularly on a larger scale, provided the required starting materials are accessible and the reaction conditions are compatible with the substrate.

  • The Hemetsberger synthesis offers a high-yielding alternative, though the preparation and stability of the azide precursor must be considered.

  • The Leimgruber-Batcho method is excellent for producing indoles that are unsubstituted at the 2- and 3-positions.

  • Modern palladium-catalyzed methods , such as the Larock synthesis and C-H amination, provide exceptional versatility and milder reaction conditions, making them ideal for the synthesis of complex and highly functionalized indole-2-carboxylates in a research and drug discovery setting.

Researchers and drug development professionals should carefully consider the advantages and disadvantages of each method in the context of their specific synthetic goals to select the most appropriate and efficient pathway for the construction of their target indole-2-carboxylate derivatives.

References

Confirming the Molecular Structure of Ethyl 1-Methyl-1H-indole-2-carboxylate: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural elucidation of ethyl 1-methyl-1H-indole-2-carboxylate. We present supporting experimental data, detailed methodologies, and a comparison with alternative analytical methods, offering a robust resource for researchers in organic chemistry and drug development.

Introduction to Molecular Structure Confirmation

The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. Unambiguous structural confirmation is critical for understanding reactivity, predicting biological activity, and ensuring the novelty and patentability of new chemical entities. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual atoms, complex molecules often yield spectra with overlapping signals and ambiguous assignments. In such cases, 2D NMR spectroscopy emerges as a powerful tool, providing through-bond and through-space correlations that reveal the intricate connectivity of atoms within a molecule.

This guide focuses on the application of key 2D NMR experiments—COSY, HSQC, and HMBC—to confirm the molecular structure of this compound, a substituted indole derivative. We will also briefly compare the utility of 2D NMR with other common analytical techniques.

2D NMR Spectroscopy for Structural Elucidation

2D NMR experiments disperse spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. For the structural confirmation of this compound, the following experiments are paramount:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH or ³JHH coupling). It is invaluable for tracing out proton-proton networks within the molecule, such as the aromatic protons on the indole ring and the protons of the ethyl group.[1][2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹JCH). It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon resonances for all protonated carbons.[1][2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH or ³JCH). This is arguably the most powerful tool for piecing together the molecular skeleton, as it connects different spin systems and identifies quaternary carbons.[1][2]

The combined interpretation of these three experiments provides a comprehensive and unambiguous picture of the molecular structure.

Alternative Analytical Techniques: A Brief Comparison

While 2D NMR is a cornerstone of molecular structure determination, other techniques can provide complementary or, in some cases, primary structural information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[4][5][6][7]Provides an absolute and highly detailed structure.Requires a single, high-quality crystal, which can be difficult to obtain. Does not provide information about the structure in solution.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[8][9][10]High sensitivity, requires very small sample amounts. Fragmentation can provide structural clues.Does not provide direct information on atom connectivity or stereochemistry. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple to perform. Good for identifying key functional groups (e.g., C=O, N-H).Provides limited information about the overall molecular skeleton.

For this compound, while MS would confirm the molecular weight and IR would indicate the presence of the ester carbonyl group, only 2D NMR or X-ray crystallography could definitively prove the connectivity of the N-methyl, ethyl ester, and indole core.

Experimental Data: Predicted 2D NMR Analysis of this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations expected for this compound. These predictions are based on known data for similar indole derivatives and fundamental NMR principles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-CH₃~4.1~31
3~7.2~105
4~7.6~125
5~7.2~122
6~7.3~123
7~7.7~110
2-C=O-~162
O-CH₂~4.4~61
O-CH₂-CH₃~1.4~14
2-~130
3a-~128
7a-~138

Table 2: Key Predicted 2D NMR Correlations

Proton (Position)COSY Correlations (Proton at Position)HSQC Correlation (Carbon at Position)HMBC Correlations (Carbon at Position)
1-CH₃ -1-CH₃2, 7a
3 432, 4, 7a
4 3, 543, 5, 6, 7a
5 4, 654, 6, 7, 3a
6 5, 764, 5, 7, 7a
7 675, 3a, 7a
O-CH₂ O-CH₂-CH₃O-CH₂2-C=O, O-CH₂-CH₃
O-CH₂-CH₃ O-CH₂O-CH₂-CH₃O-CH₂

Experimental Protocols

Sample Preparation:

Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

NMR Data Acquisition:

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: A standard single-pulse experiment is performed.

  • ¹³C NMR: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) is used.

  • COSY: A gradient-selected COSY (gCOSY) experiment is typically used.

  • HSQC: A gradient-selected, multiplicity-edited HSQC experiment is recommended to differentiate CH/CH₃ and CH₂ signals.

  • HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling constant (ⁿJCH) is typically set to 8 Hz to observe both ²JCH and ³JCH correlations.

Data Processing:

The acquired data is processed using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction. For 2D spectra, both dimensions are processed.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the combined data from 2D NMR experiments.

G Workflow for Structural Confirmation of this compound cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Confirmation H1_NMR ¹H NMR Proton_Networks Identify Proton Spin Systems H1_NMR->Proton_Networks Proton Chemical Shifts & Couplings C13_NMR ¹³C NMR CH_Correlation Correlate Protons to Attached Carbons C13_NMR->CH_Correlation Carbon Chemical Shifts COSY COSY COSY->Proton_Networks HSQC HSQC HSQC->CH_Correlation HMBC HMBC Molecular_Skeleton Assemble Molecular Skeleton HMBC->Molecular_Skeleton Long-Range H-C Correlations Proton_Networks->Molecular_Skeleton CH_Correlation->Molecular_Skeleton Structure_Confirmed Confirmed Structure Molecular_Skeleton->Structure_Confirmed

2D NMR Structural Confirmation Workflow

Conclusion

The strategic application of a suite of 2D NMR experiments, namely COSY, HSQC, and HMBC, provides an exceptionally powerful and definitive method for the structural elucidation of organic molecules such as this compound. The correlational data obtained from these experiments allow for the unambiguous assignment of all proton and carbon signals and the conclusive assembly of the molecular framework. While other analytical techniques provide valuable, complementary information, 2D NMR spectroscopy remains the gold standard for comprehensive structural confirmation in solution. This guide serves as a practical resource for researchers, enabling them to confidently apply these techniques in their own work.

References

Cross-Validation of Spectral Data for Ethyl 1-Methyl-1H-indole-2-carboxylate Against Literature Precedents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectral data for ethyl 1-methyl-1H-indole-2-carboxylate against the well-documented data of its parent compound, ethyl 1H-indole-2-carboxylate. This cross-validation is a critical step in structural elucidation to confirm the identity and purity of a synthesized compound. The guide includes tabulated spectral data, detailed experimental protocols for acquiring nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, and a workflow diagram for the validation process.

Data Presentation: Spectral Comparison

The following table summarizes the literature-reported spectral data for ethyl 1H-indole-2-carboxylate and the anticipated data for its N-methylated derivative.

Spectral Data Type Literature Data: Ethyl 1H-indole-2-carboxylate Expected Data: this compound
¹H NMR Chemical Shift (δ) ppm, (Multiplicity, Integration, Assignment) - ~8.8-9.0 (br s, 1H, NH )[1]- ~7.6-7.7 (d, 1H, Ar-H )[2]- ~7.4-7.5 (d, 1H, Ar-H )[2]- ~7.2-7.3 (t, 1H, Ar-H )- ~7.1-7.2 (t, 1H, Ar-H )- ~7.0-7.1 (s, 1H, C3-H )- 4.41 (q, 2H, -O-CH₂ -CH₃)[1]- 1.42 (t, 3H, -O-CH₂-CH₃ )[1]Chemical Shift (δ) ppm, (Multiplicity, Integration, Assignment) - N-H signal absent- ~7.6-7.7 (d, 1H, Ar-H )- ~7.4-7.5 (d, 1H, Ar-H )- ~7.2-7.3 (t, 1H, Ar-H )- ~7.1-7.2 (t, 1H, Ar-H )- ~7.0-7.1 (s, 1H, C3-H )- ~3.90 (s, 3H, N-CH₃ )[3]- ~4.4 (q, 2H, -O-CH₂ -CH₃)- ~1.4 (t, 3H, -O-CH₂-CH₃ )
¹³C NMR Chemical Shift (δ) ppm - ~162 (C=O)- ~137 (Ar-C )- ~128 (Ar-C )- ~127 (Ar-C )- ~125 (Ar-C )- ~122 (Ar-C )- ~120 (Ar-C )- ~112 (Ar-C )- ~108 (Ar-C )- ~61 (-O-CH₂ -)- ~14 (-O-CH₂-CH₃ )Chemical Shift (δ) ppm - ~162 (C=O)- ~138 (Ar-C )- ~128 (Ar-C )- ~127 (Ar-C )- ~125 (Ar-C )- ~122 (Ar-C )- ~120 (Ar-C )- ~110 (Ar-C )- ~108 (Ar-C )- ~61 (-O-CH₂ -)- ~34 (N-CH₃ )[3]- ~14 (-O-CH₂-CH₃ )
Mass Spectrometry m/z (Method) 189.0790 (Calculated Monoisotopic Mass)[4]Major Fragments (EI): 144, 116, 89[5]m/z (Method) 203.0946 (Calculated Monoisotopic Mass)Expected M+H⁺: 204.1025Expected fragmentation would involve loss of the ethoxy group (-45) and subsequent indole ring fragmentation.

Experimental Workflow

The process of validating a synthesized compound's structure involves acquiring experimental data and comparing it against known literature values or predicted data.

G cluster_exp Experimental Analysis cluster_lit Literature Review cluster_val Validation A Compound Synthesis & Purification B Acquire ¹H & ¹³C NMR Spectra A->B C Acquire Mass Spectrum A->C F Compare Experimental vs. Literature/Predicted Data B->F C->F D Search Spectral Databases (e.g., SciFinder, Reaxys, PubChem) E Identify Literature Data or Predict Spectra for Analogs E->F G Analyze Chemical Shifts (δ), Coupling (J), and m/z values F->G H Confirm or Refute Structure G->H

Caption: Workflow for spectral data cross-validation.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for small organic molecules like this compound. Instrument-specific parameters should be optimized for best results.[6]

a. Sample Preparation

  • Ensure the sample is purified, typically via column chromatography or recrystallization, to remove residual solvents and impurities.

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[6]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[7][8]

b. ¹H NMR Spectroscopy Protocol

  • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Fourier transform the FID, then phase and baseline correct the spectrum.

  • Calibrate the spectrum using the TMS signal at 0 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.[9]

c. ¹³C NMR Spectroscopy Protocol

  • Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans is required compared to ¹H NMR.[10][11]

  • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the data, resulting in a single peak for each unique carbon atom.[8]

  • A typical experiment uses a 45-90° pulse angle with a relaxation delay of 2-5 seconds.

  • To differentiate between CH, CH₂, and CH₃ groups, perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[6]

a. Sample Preparation

  • Prepare a dilute solution of the sample (typically 1 mg/mL or less) in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water.

  • The solvent should be compatible with the chosen ionization method.

b. Data Acquisition Protocol

  • Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[12]

  • Calibrate the mass spectrometer using a known reference compound across the desired mass range to ensure high mass accuracy.[13]

  • Choose an appropriate ionization technique. For relatively stable small molecules, Electron Ionization (EI) can provide valuable fragmentation data. For softer ionization that often preserves the molecular ion, Electrospray Ionization (ESI) is commonly used, typically yielding [M+H]⁺ or [M+Na]⁺ ions.[14]

  • If coupling the mass spectrometer with a separation technique (LC-MS or GC-MS), develop a suitable chromatographic method to ensure the analyte is well-resolved from any impurities.[15]

  • Acquire the full scan mass spectrum to identify the molecular ion peak. The accurate mass measurement of this ion can be used to determine the elemental composition of the molecule.[16]

  • Perform tandem MS (MS/MS) experiments by isolating the molecular ion and fragmenting it to obtain structural information.

References

Unveiling the Potential: A Comparative Guide to the In Vitro Efficacy of Ethyl 1-methyl-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro biological activities of ethyl 1-methyl-1H-indole-2-carboxylate derivatives. Drawing from a range of experimental studies, this document summarizes key efficacy data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] Derivatives of this compound, in particular, have emerged as a versatile platform for the development of novel therapeutic agents, demonstrating significant potential in anticancer and antimicrobial applications. This guide synthesizes findings from multiple studies to offer an objective comparison of their in vitro performance.

Anticancer Efficacy: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold have been investigated for their cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2]

Comparative Anticancer Activity

The in vitro anticancer activity of various indole-2-carboxylate derivatives is typically evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) being key metrics. The data presented below, collated from multiple studies, highlights the potency of these derivatives against several cancer cell lines. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Compound ID/SeriesCancer Cell LineIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)Source
Indole-2-carboxamides (5d, 5e, 5h, 5i, 5j, 5k) MCF-7 (Breast)0.95 - 1.50Doxorubicin1.10[3]
Thiazolyl-indole-2-carboxamides (6i, 6v) MCF-7 (Breast)6.10 ± 0.4, 6.49 ± 0.3--[4]
Indole-based derivatives (Va-i) Various0.026 - 0.086Erlotinib0.033[5]
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) T47D (Breast)2.4--[6]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives MRC5 (Normal)>100 (for most active antimicrobial compounds)--[7][8]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of these indole derivatives. A prominent mechanism is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[4][5] For instance, certain thiazolyl-indole-2-carboxamide derivatives have been shown to inhibit EGFR, HER2, VEGFR-2, and CDK2, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents. Some indole-2-carboxamide derivatives have been demonstrated to significantly increase the levels of cytochrome C, a key protein in the intrinsic apoptotic pathway.[3]

Below is a simplified representation of a generic apoptosis signaling pathway that can be targeted by these derivatives.

apoptosis_pathway Indole Derivative Indole Derivative Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Indole Derivative->Pro-apoptotic Proteins (Bax, Bak) activates Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion permeabilizes Cytochrome C Cytochrome C Mitochondrion->Cytochrome C releases Apoptosome Apoptosome Cytochrome C->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Simplified Apoptosis Signaling Pathway

Antimicrobial Efficacy: A Broad Spectrum of Activity

In addition to their anticancer properties, derivatives of the indole-2-carboxylate scaffold have demonstrated promising in vitro activity against a range of bacterial and fungal pathogens. The increasing prevalence of multidrug-resistant microbes necessitates the discovery of novel antimicrobial agents, and these compounds represent a valuable starting point.[7][8]

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro efficacy of antimicrobial agents. The table below summarizes the MIC values for a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives against various microorganisms.

Compound IDGram-Positive Bacteria (MIC mg/mL)Gram-Negative Bacteria (MIC mg/mL)Fungi (MIC mg/mL)Source
Compound 8 0.004 - 0.030.004 - 0.03-[7][8]
Compound 11 0.0080.011-[7]
Compound 15 --0.004[7][8]
Ampicillin (Reference) >1.2>1.2-[7]
Streptomycin (Reference) >1.2>1.2-[7]
Ketoconazole (Reference) --0.01 - 0.02[7]

Notably, many of the tested compounds exhibited significantly greater potency than the reference antibiotics, ampicillin and streptomycin, against the tested bacterial strains.[7][8]

Experimental Protocols

To ensure the reproducibility and comparability of in vitro efficacy studies, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[5]

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase substrate and ATP

  • Kinase Assay Buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the Kinase Assay Buffer.

  • In a 96-well plate, add the diluted test compounds, the kinase, and the substrate/ATP mixture.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[3]

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[3]

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.[3]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

The general workflow for in vitro screening of these derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Start Material Start Material Chemical Reactions Chemical Reactions Start Material->Chemical Reactions Purification Purification Chemical Reactions->Purification Characterization Characterization Purification->Characterization Primary Cytotoxicity Assay (e.g., MTT) Primary Cytotoxicity Assay (e.g., MTT) Characterization->Primary Cytotoxicity Assay (e.g., MTT) Dose-Response Studies Dose-Response Studies Primary Cytotoxicity Assay (e.g., MTT)->Dose-Response Studies IC50/GI50 Determination IC50/GI50 Determination Dose-Response Studies->IC50/GI50 Determination Kinase Inhibition Assays Kinase Inhibition Assays IC50/GI50 Determination->Kinase Inhibition Assays Apoptosis Assays (e.g., Flow Cytometry) Apoptosis Assays (e.g., Flow Cytometry) Kinase Inhibition Assays->Apoptosis Assays (e.g., Flow Cytometry) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays (e.g., Flow Cytometry)->Cell Cycle Analysis

General Experimental Workflow

Conclusion

The derivatives of this compound represent a rich source of bioactive compounds with significant potential for the development of novel anticancer and antimicrobial agents. The data summarized in this guide highlights their potent in vitro efficacy and provides a foundation for further investigation. The detailed experimental protocols and visual representations of key pathways and workflows are intended to facilitate the design and execution of future studies in this exciting field of drug discovery. As research continues, a deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of clinically effective therapeutics based on this versatile chemical scaffold.

References

A Comparative Guide to Analytical Methods for Purity Assessment of Synthesized Ethyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of the synthesis of ethyl 1-methyl-1H-indole-2-carboxylate, a key intermediate in various pharmaceutical syntheses. This guide provides a comparative overview of the principal analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most appropriate technique for specific analytical needs.

Comparison of Key Analytical Methods

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities, identification of unknown byproducts, or obtaining an absolute purity value. High-Performance Liquid Chromatography is often the workhorse for routine purity checks and impurity quantification.[1] Gas Chromatography-Mass Spectrometry excels at identifying volatile and semi-volatile impurities.[1] Quantitative NMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[2][3]

Workflow for Purity Assessment of this compound

cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_decision Decision synthesis Synthesis of Ethyl 1-methyl-1H-indole-2-carboxylate workup Work-up and Purification (e.g., Recrystallization, Chromatography) synthesis->workup initial_char Initial Characterization (TLC, Melting Point) workup->initial_char hplc HPLC-UV (Impurity Profiling & Quantification) initial_char->hplc gcms GC-MS (Volatile Impurities & Identification) initial_char->gcms qnmr qNMR (Absolute Purity Determination) initial_char->qnmr pass Purity Meets Specification hplc->pass fail Further Purification Required hplc->fail gcms->pass gcms->fail qnmr->pass qnmr->fail

Figure 1: General workflow for the synthesis and purity assessment of this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the purity analysis of this compound. This data is illustrative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSqNMR
Principle Differential partitioning between a stationary and mobile phase.Separation based on volatility and mass-to-charge ratio.Signal intensity is directly proportional to the number of nuclei.[2]
Typical Use Routine purity checks, quantification of non-volatile impurities.[1]Identification and quantification of volatile/semi-volatile impurities.[1]Absolute purity determination, certification of reference standards.[3]
Linearity (r²) > 0.999[4]> 0.995[5]Not applicable (direct ratio)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.5 ng/mL~0.1% (w/w)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[4]0.03 - 1.5 ng/mL[5]~0.3% (w/w)
Precision (RSD%) < 2%[6]< 10%< 1%[7]
Accuracy (Recovery %) 98 - 102%[6]90 - 110%99 - 101%[7]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of this compound from its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

The purity is determined by the area percentage of the main peak relative to the total peak area of all components in the chromatogram. For quantitative analysis of impurities, a reference standard of each impurity is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 1 mg/mL.

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard and constructing a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific standard of the analyte.[3]

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Internal Standard: A high-purity certified reference material with a known structure and purity that has signals that do not overlap with the analyte. For this compound, 1,4-bis(trimethylsilyl)benzene (BTMSB) is a suitable choice, with its aromatic proton signal around 7.4 ppm and the TMS proton signal around 0.1 ppm.[8]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (BTMSB) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).[9]

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[10]

The purity is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

cluster_inputs Inputs cluster_nmr NMR Data m_analyte Mass of Analyte (m_analyte) calculation Purity Calculation m_analyte->calculation m_is Mass of Internal Standard (m_IS) m_is->calculation mw_analyte MW of Analyte (MW_analyte) mw_analyte->calculation mw_is MW of Internal Standard (MW_IS) mw_is->calculation p_is Purity of Internal Standard (P_IS) p_is->calculation i_analyte Integral of Analyte Signal (I_analyte) i_analyte->calculation n_analyte Number of Protons for Analyte Signal (N_analyte) n_analyte->calculation i_is Integral of IS Signal (I_IS) i_is->calculation n_is Number of Protons for IS Signal (N_IS) n_is->calculation result Purity of Analyte (% w/w) calculation->result

Figure 2: Logical diagram illustrating the inputs and calculation for qNMR purity determination.

References

In Vitro Assay Comparison of Novel Indole Carboxamide Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of the in vitro anticancer activity of a series of novel indole-2-carboxamide derivatives. The featured compounds have been investigated for their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy. The data presented is compiled from recent studies and aims to provide an objective overview of their potency and mechanism of action.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro antiproliferative and enzyme inhibitory activities of selected indole-2-carboxamide derivatives. The data highlights their potency against various cancer cell lines and their inhibitory effects on EGFR and CDK2.

Compound IDMean GI50 (µM)¹IC50 A-549 (µM)IC50 MCF-7 (µM)IC50 Panc-1 (µM)EGFR IC50 (nM)CDK2 IC50 (nM)Reference
5d ----89 ± 623[1]
5e 0.950.950.801.0093 ± 813[1]
5h -----11[1]
5i -----27[1]
5j ----98 ± 834[1]
5k -----19[1]
Va 0.026---71 ± 6-[2]
Vg 0.031-----[2]
Vh 0.037-----[2]
Doxorubicin 1.101.200.901.40--[1]
Erlotinib 0.033---80 ± 5-[2][3]
Dinaciclib -----20[3][4]

¹Mean GI50 value against a panel of four cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]

  • Cell Plating: Cancer cell lines (e.g., A-549, MCF-7, Panc-1) are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated overnight.[6][7]

  • Compound Treatment: Cells are treated with various concentrations of the indole carboxamide compounds and incubated for 72 hours.[6]

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plates are incubated for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO or SDS solution) is added to each well to dissolve the formazan crystals.[5] The plate is then agitated on an orbital shaker for 15 minutes.[8]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.[5][8] The intensity of the purple color is directly proportional to the number of viable cells.[5]

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (GI50 or IC50) is calculated from the dose-response curves.

EGFR and CDK2 Kinase Inhibitory Assays

The inhibitory effect of the compounds on EGFR and CDK2 kinase activity is determined using specific kinase assay kits.

  • EGFR Inhibitory Assay: The inhibitory efficacy of the compounds against EGFR is evaluated using an EGFR-TK assay.[4] The assay measures the ability of the compounds to inhibit the tyrosine kinase activity of EGFR.

  • CDK2 Inhibitory Assay: The ability of the compounds to inhibit the CDK2 enzyme is investigated using a CDK2 specific assay.[3] All tested compounds are compared to a reference inhibitor (e.g., dinaciclib).[3][4]

  • Data Analysis: The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are determined.

Apoptosis-Related Assays

To elucidate the mechanism of cell death, several assays are performed on cancer cells treated with the indole carboxamide compounds.

  • Caspase Activity Assay: The activation of key apoptosis-mediating enzymes, such as caspases 3, 8, and 9, is measured using specific caspase assay kits.[1][2]

  • Cytochrome C Assay: The release of Cytochrome C from the mitochondria into the cytoplasm, a hallmark of the intrinsic apoptosis pathway, is quantified.[1]

  • Bax and Bcl-2 Levels Assay: The levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are measured to determine the compound's effect on the regulation of apoptosis.[1]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the in vitro evaluation of the novel indole carboxamide compounds.

G cluster_0 Apoptotic Signaling Pathway Indole_Carboxamides Indole Carboxamides EGFR_CDK2 EGFR/CDK2 Inhibition Indole_Carboxamides->EGFR_CDK2 Bax Bax (Pro-apoptotic) Activation EGFR_CDK2->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition EGFR_CDK2->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by indole carboxamides.

G cluster_1 In Vitro Anticancer Assay Workflow Start Start Cell_Culture 1. Cell Plating (96-well plate) Start->Cell_Culture Compound_Addition 2. Compound Addition (Serial Dilutions) Cell_Culture->Compound_Addition Incubation 3. Incubation (72 hours) Compound_Addition->Incubation MTT_Assay 4. MTT Reagent Addition & Incubation (2-4 hours) Incubation->MTT_Assay Solubilization 5. Solubilization of Formazan Crystals MTT_Assay->Solubilization Absorbance_Reading 6. Absorbance Measurement (570 nm) Solubilization->Absorbance_Reading Data_Analysis 7. Data Analysis (IC50/GI50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for MTT-based cytotoxicity assay.

References

A Comparative Guide to the Synthetic Utility of Ethyl and Methyl 1-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the choice between homologous esters, such as ethyl and methyl esters, can significantly influence reaction outcomes, purification strategies, and even the biological activity of target molecules. This guide provides a detailed comparison of the synthetic utility of ethyl 1-methyl-1H-indole-2-carboxylate and its methyl ester counterpart, offering insights into their reactivity, physical properties, and applications. While direct comparative experimental data for these specific congeners is not always available in the literature, this guide supplements established chemical principles with reported experimental protocols for closely related structures to provide a comprehensive overview for the discerning researcher.

Physicochemical Properties: A Comparative Overview

The seemingly minor difference of a single methylene unit between the ethyl and methyl esters imparts subtle yet important distinctions in their physical properties. These differences can affect solubility, crystallinity, and chromatographic behavior, which are critical considerations in reaction work-up and purification.

PropertyThis compoundMthis compoundComparison Insights
Molecular Weight 203.24 g/mol 189.21 g/mol The ethyl ester has a slightly higher molecular weight.
Melting Point Data not available for the 1-methyl derivative. Ethyl 1H-indole-2-carboxylate: 122-125 °C[1]Data not available for the 1-methyl derivative. Methyl 1H-indole-2-carboxylate: 151 °C[2]For the parent NH-indoles, the methyl ester has a higher melting point, suggesting it may pack more efficiently in a crystal lattice. This trend may hold for the N-methylated analogues.
Solubility Generally higher lipophilicity, favoring solubility in less polar organic solvents.[3] Soluble in methanol and dichloromethane.[4]Lower lipophilicity compared to the ethyl ester. Soluble in methanol and dichloromethane.The longer alkyl chain in the ethyl ester typically increases its solubility in nonpolar organic solvents.
Thermal Stability Altering the ester group can affect molecular packing and, consequently, thermal stability.[3]Generally, methyl esters may have different crystal packing, which can influence thermal stability.[3]While specific data is unavailable, differences in crystal lattice energy due to the size of the ester group can lead to variations in thermal stability.

Key Synthetic Transformations: A Comparative Analysis

The true utility of these esters is demonstrated in their reactivity as synthetic intermediates. The following sections detail key transformations and provide representative experimental protocols.

Saponification (Hydrolysis) to 1-Methyl-1H-indole-2-carboxylic acid

The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, often being the gateway to a variety of other functional groups, most notably amides. Generally, the rate of alkaline hydrolysis can be influenced by both steric and electronic factors. While methyl esters are sterically less hindered, the slightly greater electron-donating effect of the ethyl group could marginally slow down the nucleophilic attack at the carbonyl carbon. In biological systems, methyl esters often exhibit faster hydrolysis rates.[5]

Experimental Protocol: Alkaline Hydrolysis of an Indole Ester

The following is a general procedure for the alkaline hydrolysis of an indole ester to the corresponding carboxylic acid, which can be adapted for both the ethyl and mthis compound.

  • To a solution of the indole ester (1.0 eq.) in a mixture of methanol or ethanol and water (e.g., 3:1 v/v), is added an excess of a base such as sodium hydroxide or potassium hydroxide (e.g., 3.0 eq.).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is diluted with water and acidified with a mineral acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to afford the desired 1-methyl-1H-indole-2-carboxylic acid.

A representative synthesis of 1-methyl-1H-indole-2-carboxylic acid from the corresponding methyl ester in methanol with NaOH gave a 91% yield.[6]

Reduction to (1-Methyl-1H-indol-2-yl)methanol

The reduction of the ester functionality to a primary alcohol is a common transformation that provides a versatile building block for further synthetic manipulations. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing both esters to alcohols. The choice between the ethyl and methyl ester is unlikely to significantly impact the outcome of this robust reduction.

Experimental Protocol: LiAlH₄ Reduction of an Indole-2-carboxylate

This protocol is a general method for the reduction of indole-2-carboxylates to the corresponding 2-hydroxymethylindoles.

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, e.g., 1.5 eq.) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of the indole ester (1.0 eq.) in the same dry solvent is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

  • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with an organic solvent (e.g., ethyl acetate).

  • The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be further purified by chromatography or recrystallization.

Amide Bond Formation

The conversion of indole-2-carboxylates to amides is a critical transformation in the synthesis of biologically active molecules. This can be achieved through a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling, or in some cases, directly from the ester.

Method A: Two-Step Amidation via the Carboxylic Acid

This is the most common and versatile method for synthesizing a wide range of amides.

Experimental Protocol: Amide Coupling of 1-Methyl-1H-indole-2-carboxylic acid with Benzylamine

  • To a solution of 1-methyl-1H-indole-2-carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent (e.g., HATU, HOBt/EDCI) and a tertiary amine base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 eq.).

  • The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

  • Benzylamine (1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over an anhydrous salt, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

N-Benzyl-1-methyl-1H-indole-2-carboxamide has been prepared from 1-methyl-1H-indole-2-carboxylic acid and benzylamine with a reported yield of 72%.[7]

Method B: Direct Amidation of Esters

Direct conversion of esters to amides is possible but often requires harsh conditions or specific catalysts, as esters are less reactive than activated carboxylic acids. The choice between the ethyl and methyl ester can influence the reaction conditions required, with the more reactive methyl ester potentially undergoing amidation under milder conditions.

G Ester Ethyl or Methyl 1-Methyl-1H-indole-2-carboxylate Amide N-Substituted 1-Methyl-1H-indole-2-carboxamide Ester->Amide Amine Primary or Secondary Amine Amine->Amide Catalyst Lewis Acid or Organocatalyst (Optional) Catalyst->Amide Solvent Solvent (e.g., Toluene, or solvent-free) Solvent->Amide Heat Heat Heat->Amide Byproduct Alcohol (Ethanol or Methanol) Amide->Byproduct

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 1-Methyl-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals working with ethyl 1-methyl-1H-indole-2-carboxylate. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.

Based on safety data for closely related indole compounds, this compound is anticipated to be harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following personal protective equipment (PPE) and handling procedures are essential.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]Protects against potential splashes of the chemical that can cause serious eye irritation.[1]
Skin Protection
GlovesChemical-resistant gloves (e.g., nitrile rubber).[2][4]Prevents skin contact, as the compound may cause skin irritation.[1] Thicker gloves generally offer better protection.[3]
Lab Coat/CoverallsA standard laboratory coat or chemical-resistant coveralls.[5][6]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][5] If dust or aerosols may be generated, a dust mask (e.g., N95) is recommended.Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[1]
Footwear Closed-toe shoes, preferably chemical-resistant.[7]Protects feet from spills and falling objects.
Experimental Protocol: Safe Handling and Disposal

A systematic approach to handling and disposal is crucial to mitigate risks. The following step-by-step procedures should be strictly followed.

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not located, review the SDS for similar compounds to understand potential hazards.[1][8]

  • Assemble all necessary PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.

  • Prepare the work area: Work should be conducted in a well-ventilated laboratory or under a chemical fume hood.[4][5] Ensure an emergency shower and eyewash station are accessible.[8]

  • Gather all materials: Have all necessary equipment and reagents for the experiment readily at hand to minimize movement and potential for spills.

2. Handling Procedure:

  • Don appropriate PPE: Put on a lab coat, chemical-resistant gloves, and safety goggles.

  • Weighing and transferring: When weighing or transferring the solid compound, do so carefully to avoid generating dust.[8]

  • In case of a spill: If a spill occurs, follow your institution's established spill response procedures. Generally, this involves containing the spill, cleaning it up with appropriate absorbent materials, and decontaminating the area.

  • After handling: Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[9]

3. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Waste Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[4]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for handling and disposal.

cluster_prep Pre-Handling cluster_handling Handling cluster_disposal Disposal ReviewSDS Review SDS for Similar Compounds AssemblePPE Assemble All Necessary PPE ReviewSDS->AssemblePPE PrepareWorkArea Prepare Well-Ventilated Work Area AssemblePPE->PrepareWorkArea GatherMaterials Gather All Experimental Materials PrepareWorkArea->GatherMaterials DonPPE Don Lab Coat, Gloves, and Goggles GatherMaterials->DonPPE WeighTransfer Carefully Weigh and Transfer Compound DonPPE->WeighTransfer SpillResponse Follow Spill Response Protocol (if needed) WeighTransfer->SpillResponse WashHands Wash Hands and Exposed Skin After Handling WeighTransfer->WashHands SegregateWaste Segregate All Contaminated Waste WashHands->SegregateWaste LabelWaste Label as 'Hazardous Waste' with Chemical Name SegregateWaste->LabelWaste StoreWaste Store in Designated Secure Area LabelWaste->StoreWaste ProfessionalDisposal Arrange for Licensed Waste Disposal StoreWaste->ProfessionalDisposal

Caption: Workflow for Safe Handling and Disposal of this compound.

cluster_ppe Personal Protective Equipment EyeProtection Eye Protection (Goggles/Face Shield) SkinProtection Skin Protection (Gloves, Lab Coat) RespiratoryProtection Respiratory Protection (Fume Hood/Dust Mask) Footwear Footwear (Closed-toe Shoes) Handling Handling This compound Handling->EyeProtection Handling->SkinProtection Handling->RespiratoryProtection Handling->Footwear

Caption: Required Personal Protective Equipment for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-methyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-methyl-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.